molecular formula C49H67N8O8PSi B15588139 DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Cat. No.: B15588139
M. Wt: 955.2 g/mol
InChI Key: RQXRLANMGPTUJP-UTESLAMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a useful research compound. Its molecular formula is C49H67N8O8PSi and its molecular weight is 955.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H67N8O8PSi

Molecular Weight

955.2 g/mol

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/t40-,42-,43-,46-,66?/m1/s1

InChI Key

RQXRLANMGPTUJP-UTESLAMRSA-N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of a key building block in RNA synthesis, this guide details the properties, applications, and experimental protocols for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite. Intended for researchers, scientists, and professionals in drug development, this document provides a thorough understanding of its role in the automated chemical synthesis of oligonucleotides.

This compound is a chemically modified and protected derivative of the ribonucleoside guanosine, designed for use in solid-phase RNA oligonucleotide synthesis.[1] This critical reagent enables the precise, sequential addition of guanine (B1146940) bases to a growing RNA chain, a fundamental process in the production of synthetic RNA for a wide array of research and therapeutic applications.[2][3] Its intricate structure incorporates several protecting groups that ensure the efficiency and fidelity of the synthesis process.[1][4]

Core Chemical Structure and Functionality

The full chemical name for this compound is N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1] Each component of this molecule plays a crucial role in the success of solid-phase RNA synthesis:

  • Guanosine: The core ribonucleoside base.

  • DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl position of the ribose sugar.[1] It prevents unwanted reactions at this site and is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.[5][6]

  • TBDMS (tert-butyldimethylsilyl): This group protects the 2'-hydroxyl of the ribose.[1] Its stability is crucial to prevent side reactions during the synthesis cycles.[1] The TBDMS group is typically removed after the full oligonucleotide has been synthesized.[7]

  • dmf (Dimethylformamidine): This protecting group is attached to the exocyclic amine of the guanine base to prevent unwanted side reactions during the coupling process.[1]

  • CE (Cyanoethyl): This group protects the phosphorus atom of the phosphoramidite (B1245037).[1] It is removed during the final deprotection steps.

  • Phosphoramidite: This is the reactive moiety that, when activated, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4][]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference(s)
Molecular Formula C49H67N8O8PSi[1][2]
Molecular Weight 955.16 g/mol [1][2]
CAS Number 149559-87-5[1][2]
Appearance White to light yellow powder[1]
Purity (HPLC) ≥98.0%[1]
Moisture Content (K.F.) ≤0.20% w/w[1]
Storage Condition -20°C in a dry, inert atmosphere[1]

The Role in Solid-Phase Oligonucleotide Synthesis

This compound is a fundamental component in the widely used phosphoramidite method for solid-phase oligonucleotide synthesis.[3][9] This automated, cyclical process allows for the rapid and efficient production of custom RNA sequences.[10] The synthesis occurs on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.[5][10] Each cycle of nucleotide addition consists of four key steps: deblocking, coupling, capping, and oxidation.[6][11]

Figure 1: Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes the 5'-DMT group Coupling 2. Coupling Forms a phosphite triester linkage Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-hydroxyl groups Coupling->Capping Adds new phosphoramidite Oxidation 4. Oxidation Stabilizes the phosphate (B84403) backbone Capping->Oxidation Prevents failure sequence elongation Oxidation->Deblocking Completes cycle, prepares for next

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol: Single Coupling Cycle

The following is a generalized, detailed protocol for a single coupling cycle using this compound on an automated DNA/RNA synthesizer. Actual times and volumes may vary depending on the synthesizer, scale of synthesis, and specific protocols.

Materials:

  • This compound solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Anhydrous acetonitrile (B52724) (wash solvent)

  • Solid support with the initial nucleoside attached (e.g., CPG)

Protocol:

  • Deblocking (Detritylation):

    • The solid support is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside. This exposes a free 5'-hydroxyl group.

    • The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylating agent and the cleaved DMT cation.

  • Coupling:

    • The this compound solution and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.

    • The activated phosphoramidite then reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain, forming a phosphite triester linkage. A recommended coupling time is 12 minutes.[1]

    • The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping:

    • To prevent the elongation of unreacted (failure) sequences in subsequent cycles, any free 5'-hydroxyl groups that did not react during the coupling step are acetylated.

    • Capping solutions A and B are delivered to the column to cap these unreacted hydroxyls.

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed and unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.

    • The oxidizing solution is passed through the column.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Figure 2: Experimental Workflow for a Single Coupling Cycle Start Start Cycle (Solid support with 5'-DMT) Deblock Deblocking (3% TCA in DCM) Start->Deblock Wash1 Wash (Acetonitrile) Deblock->Wash1 Couple Coupling (Amidite + Activator) Wash1->Couple Wash2 Wash (Acetonitrile) Couple->Wash2 Cap Capping (Acetic Anhydride/NMI) Wash2->Cap Wash3 Wash (Acetonitrile) Cap->Wash3 Oxidize Oxidation (Iodine Solution) Wash3->Oxidize Wash4 Wash (Acetonitrile) Oxidize->Wash4 End Cycle Complete (Elongated chain with 5'-DMT) Wash4->End

Caption: Step-by-step workflow for one nucleotide addition cycle.

Post-Synthesis Processing

Upon completion of the desired sequence, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The TBDMS group on the 2'-hydroxyl is typically removed using a fluoride-containing reagent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[1] The final product is then purified, often by high-performance liquid chromatography (HPLC), to yield the desired high-purity RNA oligonucleotide.[3]

Applications in Research and Drug Development

The ability to synthesize custom RNA oligonucleotides using reagents like this compound is foundational to numerous applications in molecular biology and medicine.[3][11] These include:

  • RNA interference (RNAi): Synthetic small interfering RNAs (siRNAs) are used to silence gene expression.

  • Antisense oligonucleotides: These can be designed to bind to specific mRNA molecules and inhibit their translation.

  • Aptamers and Ribozymes: Synthetic RNA molecules can be generated to act as specific binding agents or as catalytic molecules.[1]

  • CRISPR-Cas9 gene editing: Guide RNAs for the CRISPR system are routinely synthesized chemically.

  • Diagnostics: RNA probes are used for the detection of specific nucleic acid sequences.

  • RNA-based therapeutics: The development of mRNA vaccines and other RNA-based drugs relies on high-fidelity oligonucleotide synthesis.

The use of this compound, with its well-defined protecting group strategy, ensures the high coupling efficiency and overall yield necessary for these demanding applications.[1] Its compatibility with other modified phosphoramidites also allows for the synthesis of chimeric oligonucleotides containing both DNA and RNA residues or other modifications.[1]

References

An In-Depth Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite: Structure, Function, and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical building block in the chemical synthesis of RNA. We will delve into its molecular structure, its function in solid-phase oligonucleotide synthesis, and detailed experimental protocols for its use. This guide is intended to be a valuable resource for researchers and professionals involved in the development of RNA-based therapeutics and diagnostics.

Core Concepts: Structure and Function

This compound is a chemically modified guanosine (B1672433) nucleoside, engineered for its role as a monomer in the automated synthesis of RNA oligonucleotides. Each component of its structure is a functional protecting group, designed to control reactivity during the sequential addition of nucleotides.

Molecular Structure Breakdown:

The structure of this compound is characterized by several key protecting groups, each serving a specific purpose during the synthesis process:

  • Guanosine (G): The core of the molecule is the ribonucleoside guanosine.

  • 5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next phosphoramidite (B1245037). The orange color of the detritylation solution provides a convenient method for monitoring the coupling efficiency.

  • 2'-O-tert-Butyldimethylsilyl (TBDMS): This bulky silyl (B83357) ether protects the 2'-hydroxyl group of the ribose. The TBDMS group is stable to the acidic conditions used for DMT removal and the basic conditions of subsequent deprotection steps, preventing unwanted side reactions and chain cleavage. Its removal requires a fluoride (B91410) source, typically after the oligonucleotide chain has been fully assembled.

  • N2-dimethylformamidine (dmf): This protecting group shields the exocyclic amine of the guanine (B1146940) base. It is labile under the final deprotection conditions, ensuring the restoration of the natural guanine structure.

  • 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (CE-phosphoramidite): This is the reactive moiety of the molecule. The diisopropylamino group is displaced by an activator during the coupling step, allowing the formation of a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The β-cyanoethyl group protects the phosphorus and is removed during the final deprotection.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C49H67N8O8PSi[1][2]
Molecular Weight 955.16 g/mol [1][2]
Appearance White to light yellow powder[2]
Purity (HPLC) ≥98.0%[2]
Storage Condition -20°C[2]

Function in Solid-Phase RNA Oligonucleotide Synthesis

This compound is a fundamental component of the phosphoramidite method for solid-phase RNA synthesis. This automated process involves a cycle of four key chemical reactions to build the desired RNA sequence on a solid support.

The Oligonucleotide Synthesis Cycle:

The synthesis of an RNA oligonucleotide proceeds in the 3' to 5' direction. The first nucleoside is attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group. The synthesis cycle for the addition of each subsequent nucleotide, including this compound, consists of the following steps:

  • Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI). The activated phosphoramidite then reacts with the free 5'-hydroxyl of the growing oligonucleotide chain to form a phosphite triester linkage. The steric hindrance from the 2'-O-TBDMS group can reduce coupling efficiency, necessitating longer coupling times or more potent activators compared to DNA synthesis.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation with a reagent like acetic anhydride. This prevents the formation of deletion mutants (sequences missing a nucleotide) in the final product.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in the presence of water and a weak base like pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase RNA Synthesis Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Phosphoramidite DMT-2'-O-TBDMS-G(dmf) -CE-phosphoramidite Phosphoramidite->Coupling Activator Activator (e.g., ETT, DCI) Activator->Coupling SolidSupport Solid Support (CPG with growing chain) SolidSupport->Deblocking

A diagram illustrating the four main steps of the solid-phase RNA oligonucleotide synthesis cycle.

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in automated RNA synthesis.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.15 M).

  • Activator Solution: Prepare the activator solution (e.g., 0.25 M ETT in acetonitrile) according to the manufacturer's instructions.

  • Capping Solutions: Cap A (acetic anhydride/2,6-lutidine/THF) and Cap B (N-methylimidazole/THF).

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Deblocking Solution: 3% Trichloroacetic acid in dichloromethane.

Automated Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer following the manufacturer's pre-programmed cycles for RNA synthesis. The key parameter to optimize is the coupling time. Due to the steric bulk of the 2'-O-TBDMS group, longer coupling times are generally required compared to DNA synthesis.

Table of Activators and Recommended Coupling Times:

ActivatorpKaTypical ConcentrationRecommended Coupling TimeCoupling Efficiency
1H-Tetrazole4.80.45 M10-15 minutes>98%
5-Ethylthio-1H-tetrazole (ETT)4.30.25 M6 minutes>99%
5-Benzylthio-1H-tetrazole (BTT)4.10.25 - 0.3 M3 minutes>99%
4,5-Dicyanoimidazole (DCI)5.20.25 - 1.0 M2-5 minutes>99%

Note: Optimal coupling times may vary depending on the synthesizer, scale of synthesis, and the specific sequence.

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.

Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups

Step 2: Removal of the 2'-O-TBDMS Protecting Group

  • Evaporate the ammonia/ethanol solution to dryness.

  • Resuspend the oligonucleotide pellet in a fluoride-containing solution. A common reagent is triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Alternatively, tetrabutylammonium (B224687) fluoride (TBAF) in THF can be used.

  • Incubate at 65°C for 2.5 hours (for TEA·3HF) or at room temperature for 12-16 hours (for TBAF).

  • Quench the reaction by adding a suitable buffer, such as triethylammonium (B8662869) bicarbonate (TEAB).

Purification

The crude deprotected oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). The choice of method depends on the length of the oligonucleotide and the required purity.

Logical Workflow for RNA Synthesis and Deprotection

The entire process from synthesis to the final purified RNA product can be visualized as a logical workflow.

RNA_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection cluster_purification Purification and Final Product Start Start with 3'-Nucleoside on Solid Support SynthesisCycle Repeat Synthesis Cycle: 1. Deblocking 2. Coupling 3. Capping 4. Oxidation Start->SynthesisCycle EndSynthesis Fully Protected Oligonucleotide on Support SynthesisCycle->EndSynthesis For each nucleotide Cleavage Step 1: Cleavage from Support & Base/Phosphate Deprotection (Ammonia/Methylamine) EndSynthesis->Cleavage TBDMS_Removal Step 2: 2'-O-TBDMS Removal (Fluoride Source, e.g., TEA.3HF) Cleavage->TBDMS_Removal CrudeOligo Crude Deprotected Oligonucleotide TBDMS_Removal->CrudeOligo Purification Purification (HPLC or PAGE) CrudeOligo->Purification FinalProduct Pure RNA Oligonucleotide Purification->FinalProduct

A flowchart illustrating the complete workflow from automated synthesis to the final purified RNA product.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of RNA. Its carefully designed structure, featuring a suite of orthogonal protecting groups, enables the precise and controlled assembly of RNA oligonucleotides. While the presence of the 2'-O-TBDMS group presents challenges in terms of coupling efficiency compared to DNA synthesis, these can be overcome with optimized protocols, including the use of more potent activators and longer coupling times. A thorough understanding of the structure, function, and experimental protocols associated with this phosphoramidite is crucial for any researcher or professional working in the field of RNA therapeutics and diagnostics. The methodologies outlined in this guide provide a solid foundation for the successful synthesis of high-quality RNA oligonucleotides for a wide range of applications.

References

The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a foundational technology in modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. Central to this intricate process is the strategic use of protecting groups to temporarily mask reactive functional groups and direct the stepwise assembly of ribonucleosides into a desired sequence. Among these, the tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone for the protection of the 2'-hydroxyl (2'-OH) group of the ribose sugar. Its robustness during synthesis and selective removal have made it an indispensable tool.

This in-depth technical guide provides a comprehensive overview of the critical role of the TBDMS protecting group in RNA synthesis, detailing its chemical logic, performance metrics, and the associated experimental protocols.

The Imperative of 2'-Hydroxyl Protection

Unlike DNA, RNA possesses a hydroxyl group at the 2' position of its ribose sugar. This seemingly minor difference profoundly impacts its chemical reactivity and structural versatility. However, during solid-phase phosphoramidite (B1245037) chemistry, the most common method for oligonucleotide synthesis, this free 2'-OH group presents a significant challenge. If left unprotected, it can interfere with the desired 3'-to-5' phosphodiester bond formation, leading to a cascade of undesirable side reactions, including:

  • Chain Branching: Formation of 2'-5' phosphodiester linkages in addition to the canonical 3'-5' linkages.

  • Chain Cleavage: The 2'-OH can act as a nucleophile, attacking the adjacent phosphodiester bond and leading to the degradation of the nascent RNA strand.

To circumvent these issues, a protecting group is installed on the 2'-OH of the ribonucleoside phosphoramidite building blocks. The ideal protecting group must be:

  • Stable: It must withstand the various chemical conditions of the synthesis cycle, including the acidic detritylation step and the basic conditions used for the removal of other protecting groups.

  • Selectively Removable: It must be cleaved under conditions that do not affect the integrity of the newly synthesized RNA molecule, including the phosphodiester backbone and the protecting groups on the nucleobases.

  • Non-interfering: It should not unduly hinder the efficiency of the coupling reaction.

The TBDMS group, a bulky silicon-based moiety, fulfills these criteria, making it a widely adopted solution for 2'-OH protection in RNA synthesis.[1][2]

The TBDMS Group in Action: Chemical Strategy

The TBDMS group is introduced onto the 2'-hydroxyl of the ribonucleoside phosphoramidites.[1] Its stability to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and its resistance to the basic conditions used to remove protecting groups from the nucleobases and the phosphate (B84403) backbone make it an effective guardian of the 2'-OH throughout the synthesis cycles.[1]

Once the desired RNA sequence is assembled, the TBDMS groups are selectively removed using a fluoride (B91410) ion source, most commonly tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[1][3] The high affinity of fluoride for silicon drives this deprotection, forming a strong Si-F bond and liberating the 2'-hydroxyl groups to yield the final, functional RNA molecule.[1]

Quantitative Performance of TBDMS in RNA Synthesis

The efficiency of each coupling step is critical for the successful synthesis of long RNA oligonucleotides. While highly effective, the steric bulk of the TBDMS group can slightly reduce coupling efficiencies and increase coupling times compared to some other protecting groups. A prominent alternative is the 2'-O-triisopropylsilyloxymethyl (TOM) group, which incorporates a linker to distance the bulky silyl (B83357) group from the reaction center.[1][4]

Here is a summary of the comparative performance data:

Protecting GroupCoupling Efficiency (per step)Coupling TimeCrude Purity (for a 100-mer)
TBDMS ~98.5-99%Up to 6 minutes~27%
TOM >99%~2.5 minutes~33%

While the TOM group may offer slightly higher coupling efficiencies, TBDMS remains a reliable, cost-effective, and widely used standard in RNA synthesis.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving the TBDMS protecting group.

I. Solid-Phase RNA Synthesis using TBDMS-Protected Phosphoramidites

This protocol outlines a single cycle of solid-phase RNA synthesis on an automated synthesizer.[1][5]

Materials:

  • TBDMS-protected ribonucleoside phosphoramidites (A, C, G, U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-benzylmercapto-1H-tetrazole)[3][5][6]

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Anhydrous acetonitrile (B52724)

Procedure (One Synthesis Cycle):

  • Deblocking (Detritylation): The 5'-DMT group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution to free the 5'-hydroxyl group.[1]

  • Coupling: The TBDMS-protected phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.[1][3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[1]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester.

  • Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove any unreacted reagents and byproducts.[1]

This cycle is repeated until the desired RNA sequence is assembled.

II. Cleavage and Deprotection of the Synthesized RNA

This two-step process removes the protecting groups from the nucleobases and phosphate backbone, cleaves the RNA from the solid support, and finally removes the 2'-O-TBDMS groups.[5]

Step 1: Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups

Materials:

  • Ammonia (B1221849)/methylamine (AMA) solution or a mixture of concentrated aqueous ammonia and 8M ethanolic methylamine.[5][7]

  • Ethanol/water mixture

Procedure:

  • The solid support with the synthesized RNA is transferred to a sealed vial.

  • The AMA solution is added to the vial.

  • The vial is heated at 65°C for 10-15 minutes to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.[1][7]

  • The supernatant containing the partially deprotected RNA is collected, and the solid support is washed with an ethanol/water mixture.[1]

Step 2: Removal of the 2'-O-TBDMS Protecting Groups

Materials:

  • Triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF)[1][7]

  • Quenching buffer

Procedure:

  • The partially deprotected RNA is dissolved in a suitable solvent (e.g., DMSO).

  • TEA·3HF is added to the solution.[1]

  • The reaction mixture is heated at 65°C for 2.5 hours.[1][7]

  • The reaction is quenched by the addition of a suitable quenching buffer.[1]

  • The fully deprotected RNA is then purified, typically by HPLC or gel electrophoresis.[3]

Visualizing the Process

The following diagrams illustrate the key processes in RNA synthesis involving the TBDMS protecting group.

G cluster_synthesis_cycle Single Cycle of Solid-Phase RNA Synthesis Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of TBDMS-protected phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

A single cycle of solid-phase RNA synthesis.

G cluster_deprotection Two-Step Deprotection of Synthetic RNA Start Fully Protected RNA on Solid Support Step1 Step 1: AMA Treatment (Cleavage from support and removal of base/phosphate protecting groups) Start->Step1 Intermediate Partially Deprotected RNA (2'-O-TBDMS groups remain) Step1->Intermediate Step2 Step 2: Fluoride Treatment (e.g., TEA·3HF) (Removal of 2'-O-TBDMS groups) Intermediate->Step2 Final Fully Deprotected RNA Step2->Final

References

An In-depth Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite: Properties and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental protocols related to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical building block in the chemical synthesis of RNA. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields utilizing synthetic oligonucleotides.

Core Chemical Properties

This compound is a protected ribonucleoside phosphoramidite (B1245037) specifically designed for solid-phase RNA oligonucleotide synthesis.[1] Each protecting group plays a crucial role in ensuring the efficiency and fidelity of the synthesis process. The 5'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the 2'-O-tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl, the dimethylformamidyl (dmf) group protects the exocyclic amine of guanine, and the cyanoethyl (CE) group protects the phosphite (B83602) triester.[1] The TBDMS group offers excellent stability during the acidic detritylation and oxidation steps of the synthesis cycle.[1]

The key chemical and physical properties of this phosphoramidite are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₉H₆₇N₈O₈PSi[2][3]
Molecular Weight 955.16 g/mol [2][3]
Appearance White to light yellow powder[2]
Purity (HPLC) ≥98.0%[2]
CAS Number 149559-87-5[2][3]
Storage Conditions -20°C in a dry, inert atmosphere[2][4]
Moisture Content (K.F.) ≤0.20% w/w[2]
Solubility Soluble in anhydrous acetonitrile[4]

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This cyclical process involves four main steps for each nucleotide addition: deblocking, coupling, capping, and oxidation. The use of this protected guanosine (B1672433) phosphoramidite is widespread in the synthesis of RNA molecules for various applications, including RNA interference (RNAi), aptamers, and ribozymes.[3]

The workflow for incorporating a guanosine nucleotide using this phosphoramidite is depicted in the following diagram.

Oligonucleotide_Synthesis_Cycle Oligonucleotide Synthesis Cycle cluster_0 Oligonucleotide Synthesis Cycle Start Solid Support with Growing Oligonucleotide Chain (Free 5'-OH) Deblocking 1. Deblocking (Removal of 5'-DMT group) Reagent: Trichloroacetic Acid (TCA) in Dichloromethane Start->Deblocking Coupling 2. Coupling (Addition of this compound) Activator: e.g., 5-Ethylthio-1H-tetrazole (ETT) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Reagents: Acetic Anhydride, N-Methylimidazole Coupling->Capping Oxidation 4. Oxidation (Conversion of phosphite triester to phosphate (B84403) triester) Reagent: Iodine solution Capping->Oxidation End Elongated Oligonucleotide Chain (with 5'-DMT) Oxidation->End

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Protocols

Determining Coupling Efficiency

The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide product, especially for longer sequences. A common method for determining coupling efficiency is through the spectrophotometric measurement of the dimethoxytrityl (DMT) cation released during the deblocking step.

Objective: To determine the stepwise and average coupling efficiency of this compound during solid-phase oligonucleotide synthesis.

Materials:

  • Automated DNA/RNA synthesizer

  • This compound

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

  • Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidation solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Solid support (e.g., CPG with the initial nucleoside)

  • UV-Vis spectrophotometer

Procedure:

  • Synthesizer Preparation: Ensure the synthesizer is properly calibrated and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Synthesis: Program the synthesizer to synthesize a homopolymer sequence (e.g., a 10-mer of guanosine) to ensure consistent measurements for the phosphoramidite being tested.

  • Trityl Cation Collection: Configure the synthesizer to collect the acidic deblocking solution containing the cleaved DMT cation after each coupling cycle into separate fractions.

  • Spectrophotometric Measurement: Measure the absorbance of each collected fraction at the wavelength corresponding to the maximum absorbance of the DMT cation (typically around 498 nm).

  • Calculation of Stepwise Coupling Efficiency:

    • The absorbance is proportional to the amount of DMT cation released, which corresponds to the number of successfully coupled molecules in the preceding cycle.

    • The stepwise coupling efficiency (SE) for cycle 'n' can be calculated using the following formula: SE(n) (%) = (Absorbance at cycle n / Absorbance at cycle n-1) * 100

  • Calculation of Average Coupling Efficiency:

    • The average coupling efficiency is the geometric mean of all the individual stepwise efficiencies.

    • Average CE (%) = (Product of all SEs)^(1/number of cycles)

  • Data Analysis: A high and consistent stepwise coupling efficiency (typically >98%) is indicative of a high-quality phosphoramidite and optimized synthesis conditions.

Post-Synthesis Cleavage and Deprotection

Following the completion of the oligonucleotide synthesis, the product must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process requiring careful handling to avoid degradation of the RNA.

Materials:

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sterile microcentrifuge tube.

    • Add the ammonium hydroxide/ethanol mixture or AMA solution to the support.[4]

    • Incubate at a specified temperature and duration. For the dmf protecting group on guanine, deprotection is rapid, often requiring treatment with AMA at 65°C for 10-30 minutes.[4]

    • After incubation, centrifuge the tube and carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new sterile tube.

  • 2'-O-TBDMS Deprotection (Desilylation):

    • Evaporate the ammonia/methylamine from the supernatant.

    • Resuspend the oligonucleotide pellet in the TEA·3HF/NMP/TEA solution.[4]

    • Incubate at 65°C for approximately 2.5 hours to remove the TBDMS protecting groups.[4]

  • Purification and Analysis:

    • The fully deprotected oligonucleotide can then be purified using methods such as HPLC (High-Performance Liquid Chromatography) or gel electrophoresis to isolate the full-length product from shorter, failed sequences.

The relationship between the key deprotection steps is illustrated below.

Deprotection_Workflow Post-Synthesis Deprotection Workflow cluster_1 Post-Synthesis Deprotection Workflow Start Synthesized Oligonucleotide on Solid Support Cleavage_BaseDeprotection Cleavage from Support & Base Deprotection (dmf, CE) Reagent: AMA or NH4OH/EtOH Start->Cleavage_BaseDeprotection Desilylation 2'-O-TBDMS Deprotection Reagent: TEA·3HF or TBAF Cleavage_BaseDeprotection->Desilylation Purification Purification (e.g., HPLC) Desilylation->Purification End Purified Full-Length RNA Purification->End

Caption: Sequential steps for the deprotection of synthetic RNA.

Conclusion

This compound is an indispensable reagent for the reliable and efficient synthesis of RNA oligonucleotides. A thorough understanding of its chemical properties and the optimization of experimental protocols, particularly coupling efficiency and deprotection, are paramount to achieving high yields of pure, full-length RNA for research, diagnostics, and therapeutic applications. This guide provides a foundational understanding and practical protocols to aid scientists in their work with this critical building block of synthetic biology.

References

The Dimethylformamidine (dmf) Protecting Group on Guanosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-yield, high-purity nucleic acid sequences. Among these, the N,N-dimethylformamidine (dmf) group plays a crucial role in the temporary protection of the exocyclic amino group of guanosine (B1672433). This technical guide provides a comprehensive overview of the function, application, and experimental considerations of the dmf protecting group in modern oligonucleotide synthesis.

Core Function and Advantages

The primary function of the dmf group on the guanine (B1146940) base is to prevent unwanted side reactions at the nucleophilic exocyclic N2-amino group during the automated phosphoramidite-based solid-phase synthesis of DNA and RNA.[1] Its strategic application offers several key advantages:

  • Prevention of Depurination: The dmf group is electron-donating, which effectively protects the guanosine from depurination, a significant side reaction that can occur during the acidic detritylation step of the synthesis cycle.[2] This is particularly critical in the synthesis of long oligonucleotides where repeated acid exposure can lead to chain cleavage at unprotected purine (B94841) sites.[2]

  • Rapid Deprotection: Compared to the traditional isobutyryl (iBu) protecting group, the dmf group allows for significantly faster deprotection under standard ammoniacal conditions.[3][4] This increased lability is advantageous for high-throughput synthesis and for oligonucleotides containing sensitive modifications that cannot withstand prolonged exposure to harsh deprotection reagents.[5]

  • Suitability for Guanine-Rich Sequences: For sequences with a high guanine content, the faster deprotection of the dmf group helps to minimize incomplete deprotection, which can be a challenge with the more stable iBu group.[3]

Chemical Stability and Considerations

While the dmf group offers significant benefits, its chemical properties also necessitate specific considerations during oligonucleotide synthesis and deprotection:

  • Instability on Adenosine (B11128): The dmf group is not sufficiently stable on adenosine to be routinely used, necessitating the use of other protecting groups for this nucleobase.[2]

  • Resistance to Sodium Hydroxide (B78521): In applications requiring deprotection with sodium hydroxide, the dmf group exhibits remarkable resistance, requiring significantly longer reaction times compared to the iBu group. This is a critical consideration for the synthesis of oligonucleotides with modifications that are sensitive to ammonia (B1221849) but stable to hydroxide.

  • Potential for GG Dimer Formation: Although the dmf group protects against depurination, guanosine itself detritylates faster than other bases.[2] During the coupling step, acidic activators can cause a small amount of premature detritylation of the incoming dG phosphoramidite (B1245037), leading to the formation and incorporation of GG dimers.[2] The use of less acidic activators like DCI can help to minimize this side reaction.[2]

Quantitative Data on Deprotection

The efficiency of deprotection is a critical parameter in oligonucleotide synthesis. The following table summarizes the deprotection conditions for dmf-protected guanosine in comparison to the isobutyryl (iBu) group.

Protecting GroupDeprotection ReagentTemperatureTimeNotes
dmf-dG Concentrated Ammonia55°C2 hoursFaster deprotection compared to iBu-dG.[3]
Concentrated Ammonia65°C1 hour[3]
AMA (Ammonium hydroxide/40% aqueous Methylamine)65°C5-10 minutesUltraFAST deprotection.[4]
0.4 M NaOH in MeOH/water (4:1 v/v)Room Temperature> 72 hoursSignificantly resistant to NaOH deprotection.
iBu-dG Concentrated Ammonia55°C8-12 hoursConventional deprotection conditions.[5]
0.4 M NaOH in MeOH/water (4:1 v/v)Room Temperature17 hoursCleanly deprotected under these conditions.

Experimental Protocols

Synthesis of 5'-DMT-N2-dmf-2'-deoxyguanosine-3'-CE-Phosphoramidite

The synthesis of the dmf-protected guanosine phosphoramidite is a multi-step process involving the protection of the exocyclic amine, the 5'-hydroxyl group, and subsequent phosphitylation.

1. Protection of the Exocyclic Amino Group:

  • Deoxyguanosine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) in N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred for an extended period (e.g., 48 hours) at room temperature.

  • The solvent is removed under reduced pressure to yield the N2-dmf-protected deoxyguanosine, which is often used in the next step without further purification.

2. Protection of the 5'-Hydroxyl Group:

  • The N2-dmf-deoxyguanosine is dissolved in pyridine.

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added, and the reaction is stirred at room temperature until completion.[1]

  • The reaction is quenched, and the product is extracted and purified by chromatography to yield 5'-DMT-N2-dmf-deoxyguanosine.

3. Phosphitylation:

  • The 5'-DMT-N2-dmf-deoxyguanosine is dissolved in an anhydrous solvent such as dichloromethane.

  • A phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added in the presence of a non-nucleophilic base like N,N-diisopropylethylamine.[6]

  • The reaction proceeds at room temperature to yield the final phosphoramidite monomer.

  • The product is purified by precipitation and/or chromatography.

Deprotection of dmf-Guanosine Containing Oligonucleotides

Standard Ammoniacal Deprotection:

  • Following solid-phase synthesis, the controlled pore glass (CPG) support is transferred to a vial.

  • Concentrated ammonium (B1175870) hydroxide is added to the vial.

  • The vial is sealed and heated at 55°C for 2 hours or 65°C for 1 hour for complete deprotection of the dmf groups and cleavage from the solid support.[3]

  • The supernatant containing the deprotected oligonucleotide is removed, and the CPG is washed with water.

  • The combined solutions are then dried or processed for purification.

UltraFAST Deprotection with AMA:

  • The CPG support is treated with a solution of AMA (a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).

  • The mixture is heated at 65°C for 5-10 minutes.[4] This single step achieves cleavage from the support and complete deprotection of the nucleobases and the cyanoethyl phosphate (B84403) protecting groups.[4]

  • The deprotected oligonucleotide is then recovered for subsequent purification.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_deprotection Post-Synthesis Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Acid (e.g., DCA) Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Activator (e.g., DCI) Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Start of next cycle Deprotection 5. Cleavage and Deprotection (Removal from support and removal of base/phosphate protecting groups) Oxidation->Deprotection End of Synthesis

Figure 1: The solid-phase oligonucleotide synthesis cycle.

dmf_Guanosine_Structure cluster_structure Structure of dmf-Protected Deoxyguanosine G dmf N,N-Dimethylformamidine (dmf) group H-C(=N(CH3)2)-N- dmf->G Protects exocyclic N2 amine

Figure 2: Structure of dmf-protected deoxyguanosine.

Deprotection_Mechanism cluster_deprotection_flow Deprotection of dmf-Guanosine dmf_G dmf-Protected Guanosine in Oligonucleotide Deprotected_G Deprotected Guanosine dmf_G->Deprotected_G Nucleophilic attack Byproduct Dimethylformamide dmf_G->Byproduct Ammonia Ammonium Hydroxide (NH4OH) Ammonia->Deprotected_G

Figure 3: Simplified schematic of dmf-guanosine deprotection.

References

The Cornerstone of Synthetic RNA: A Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of ribonucleic acid (RNA) oligonucleotides has become an indispensable tool in modern molecular biology, underpinning revolutionary advancements in therapeutics, diagnostics, and fundamental research. From the development of siRNA and mRNA vaccines to the intricate study of RNA catalysis and gene regulation, the ability to generate high-purity, custom-sequenced RNA is paramount. At the heart of this capability lies phosphoramidite (B1245037) chemistry, a robust and highly efficient method for the solid-phase synthesis of RNA. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations of this foundational technology.

The Core Principles of Solid-Phase RNA Synthesis

Solid-phase synthesis offers a significant advantage over solution-phase methods by anchoring the growing oligonucleotide chain to an insoluble support, typically controlled pore glass (CPG). This simplifies the purification process at each step, as excess reagents and by-products can be easily washed away. The synthesis proceeds in a cyclical fashion, with each cycle adding a single ribonucleotide monomer to the growing chain. The phosphoramidite method is the most widely used chemistry for this process due to its high coupling efficiency.[1] The synthesis cycle consists of four key chemical reactions for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[1]

A critical aspect of RNA synthesis, distinguishing it from DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar. This functional group must be protected throughout the synthesis to prevent unwanted side reactions and chain degradation. The choice of the 2'-hydroxyl protecting group is a key determinant of the overall efficiency and purity of the final RNA product.

The Four-Step Synthesis Cycle: A Detailed Look

The synthesis of an RNA oligonucleotide proceeds in the 3' to 5' direction through the repeated execution of a four-step cycle for each nucleotide addition.

RNA_Synthesis_Cycle Figure 1: The Iterative Four-Step Cycle of Solid-Phase RNA Synthesis Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite (B83602) Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH End Elongated RNA Chain (Ready for next cycle) Oxidation->End Stabilizes Phosphate (B84403) Backbone Start Start (Solid Support with first Nucleoside) Start->Deblocking End->Deblocking Next Cycle

Figure 1: The iterative four-step cycle of solid-phase RNA synthesis.
Step 1: Deblocking (Detritylation)

The first step in each cycle is the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support. This exposes a reactive hydroxyl group, ready for the addition of the next phosphoramidite monomer. The orange color of the cleaved DMT cation provides a real-time method for monitoring the efficiency of each coupling step.[2]

Step 2: Coupling

The activated phosphoramidite monomer, corresponding to the next base in the desired sequence, is delivered to the reaction column along with an activator, typically a tetrazole derivative like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[2] The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that is then attacked by the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[]

Phosphoramidite_Structure Figure 2: Structure of a Ribonucleoside Phosphoramidite Monomer P P O1 O P->O1 O2 O P->O2 N N P->N Ribose Ribose (with Base) O1->Ribose 3' Cyanoethyl 2-Cyanoethyl (Protecting Group) O2->Cyanoethyl Diisopropylamine Diisopropylamine (Leaving Group) N->Diisopropylamine DMT 5'-DMT (Protecting Group) Ribose->DMT 5' Protecting_Group_2 2'-OH Protecting Group (e.g., TBDMS, TOM, ACE) Ribose->Protecting_Group_2 2'

Figure 2: Structure of a ribonucleoside phosphoramidite monomer.
Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may not react with the incoming phosphoramidite. To prevent the formation of deletion mutations (n-1 sequences), these unreacted hydroxyl groups are permanently blocked in the capping step. This is typically achieved by acetylation using acetic anhydride (B1165640) and N-methylimidazole.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, most commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[2] This stabilized linkage is ready for the subsequent synthesis cycles.

The Critical Role of Protecting Groups

The success of RNA synthesis hinges on the strategic use of protecting groups to ensure the specific and controlled formation of the desired phosphodiester linkages.

  • 5'-Hydroxyl Group: Protected by the acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle.

  • Exocyclic Amines of Bases: The amino groups of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.

  • Phosphorus Moiety: The phosphoramidite is protected with a 2-cyanoethyl group, which is stable throughout the synthesis and removed during the final deprotection step.

  • 2'-Hydroxyl Group: This is the most critical and challenging protecting group in RNA synthesis. It must be robust enough to withstand the entire synthesis process and be removed orthogonally without damaging the RNA chain. The choice of the 2'-hydroxyl protecting group significantly impacts coupling efficiency and time.

Comparison of Common 2'-Hydroxyl Protecting Groups

The selection of the 2'-hydroxyl protecting group is a critical parameter that influences the efficiency and outcome of RNA synthesis. The most commonly used groups are silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), and the acetal-based 2'-bis(2-acetoxyethoxy)methyl (ACE) group.[2]

Protecting GroupChemical NatureTypical Coupling TimeStep-wise Coupling EfficiencyKey AdvantagesKey Disadvantages
TBDMS (tert-butyldimethylsilyl)Silyl Ether6-10 minutes~98-99%Well-established chemistry.Steric hindrance can lower coupling efficiency; risk of migration to the 3'-position.[2][4]
TOM (triisopropylsilyloxymethyl)Silyl Ether3-5 minutes>99%Less sterically hindered than TBDMS, leading to faster coupling and higher efficiency.[5]Can be more expensive than TBDMS.
ACE (2'-bis(2-acetoxyethoxy)methyl)Acetal2-4 minutes>99%Rapid coupling kinetics; mild deprotection conditions.[1][6]Requires a different deprotection strategy than silyl-based groups.

Quantitative Data in RNA Synthesis

The overall yield of the final RNA product is highly dependent on the step-wise coupling efficiency. Even a small decrease in efficiency per cycle can lead to a significant reduction in the final yield of the full-length product, especially for longer oligonucleotides.

Theoretical Yield of Full-Length Product

The theoretical maximum yield of the full-length oligonucleotide can be calculated using the following formula:

Yield = (Coupling Efficiency)(n-1)

where 'n' is the number of nucleotides in the sequence.

Oligonucleotide Length (n)Theoretical Yield at 98% Coupling EfficiencyTheoretical Yield at 99% Coupling EfficiencyTheoretical Yield at 99.5% Coupling Efficiency
20-mer68.1%82.6%91.0%
30-mer55.5%74.7%86.2%
40-mer45.3%67.7%81.9%
50-mer36.9%61.3%77.9%
70-mer24.5%49.5%69.8%
100-mer13.3%36.6%59.9%

Data compiled from sources indicating typical coupling efficiencies and yield calculations.[7][8]

Detailed Experimental Protocols

The following protocols outline the standard procedures for each key stage of solid-phase RNA synthesis using phosphoramidite chemistry. These protocols are generalized, and specific parameters may need to be optimized based on the synthesizer, reagents, and the specific RNA sequence being synthesized.

Solid-Phase Synthesis Cycle

This protocol describes a single cycle of nucleotide addition.

5.1.1. Deblocking (Detritylation)

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure:

    • Wash the solid support with anhydrous acetonitrile (B52724).

    • Pass the detritylation solution through the synthesis column for 1-3 minutes. The appearance of an orange color from the cleaved DMT cation indicates a successful reaction.[2]

    • Thoroughly wash the solid support with anhydrous acetonitrile to remove all traces of acid.

5.1.2. Coupling

  • Reagents:

    • Ribonucleoside phosphoramidite solution (0.05-0.2 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25-0.5 M 5-Ethylthiotetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).[2]

  • Procedure:

    • Mix the phosphoramidite and activator solutions and deliver them to the synthesis column.

    • Allow the coupling reaction to proceed for the time appropriate for the 2'-hydroxyl protecting group being used (see Table 1).

    • Wash the solid support with anhydrous acetonitrile.

5.1.3. Capping

  • Reagents:

    • Capping Reagent A: Acetic anhydride in THF/pyridine.

    • Capping Reagent B: 16% N-Methylimidazole in THF.

  • Procedure:

    • Deliver a mixture of Capping Reagents A and B to the synthesis column.

    • Allow the reaction to proceed for 1-2 minutes.

    • Wash the solid support with anhydrous acetonitrile.

5.1.4. Oxidation

  • Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[2]

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the reaction to proceed for 1-2 minutes.

    • Wash the solid support with anhydrous acetonitrile.

Final Cleavage and Deprotection

After the final synthesis cycle, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process that is critical for obtaining a functional RNA molecule.

Deprotection_Workflow Figure 3: Workflow for Final Cleavage and Deprotection of Synthetic RNA Start Synthesized RNA on Solid Support Cleavage Cleavage from Support & Removal of Phosphate & Base Protecting Groups Start->Cleavage AMA Treatment Desilylation Removal of 2'-Hydroxyl Protecting Groups Cleavage->Desilylation Fluoride Treatment (for TBDMS/TOM) or Mild Acid (for ACE) Purification Purification (e.g., HPLC, PAGE) Desilylation->Purification Final_Product Purified, Biologically Active RNA Purification->Final_Product

Figure 3: Workflow for the final cleavage and deprotection of synthetic RNA.

5.2.1. Cleavage from Solid Support and Removal of Phosphate and Base Protecting Groups

  • Reagent: A 1:1 mixture of concentrated aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[9]

  • Procedure:

    • Transfer the solid support to a sealed vial.

    • Add the AMA solution to the solid support.

    • Heat the mixture at 65°C for 10-30 minutes.[2]

    • Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

    • Evaporate the solution to dryness.

5.2.2. Removal of 2'-Hydroxyl Protecting Groups

The protocol for this step depends on the 2'-hydroxyl protecting group used during synthesis.

  • For TBDMS or TOM (Silyl-based) Protection:

    • Reagent: Triethylamine trihydrofluoride (TEA·3HF) in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[10]

    • Procedure:

      • Resuspend the dried RNA in the TEA·3HF solution.

      • Heat the mixture at 65°C for 1.5-2.5 hours.[10]

      • Quench the reaction and desalt the RNA.

  • For ACE (Acetal-based) Protection:

    • Reagent: Mildly acidic buffer (pH 3.8).[1]

    • Procedure:

      • Resuspend the RNA in the acidic buffer.

      • Heat the mixture at 60°C for 30 minutes.[1]

      • Neutralize the solution and desalt the RNA.

Purification

Following deprotection, the crude RNA product is a mixture of the full-length product and shorter failure sequences. Purification is essential to obtain a final product of high purity. The most common methods for purifying synthetic RNA are:

  • Polyacrylamide Gel Electrophoresis (PAGE): Provides high-resolution separation based on size.

  • High-Performance Liquid Chromatography (HPLC): Can be performed in various modes, including anion-exchange and reverse-phase, to achieve high purity.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA, enabling the production of high-quality oligonucleotides for a wide range of research and therapeutic applications. A thorough understanding of the core chemical principles, the critical role of protecting groups, and the detailed experimental protocols is essential for researchers and drug development professionals working in this field. As the demand for synthetic RNA continues to grow, further innovations in phosphoramidite chemistry and purification techniques will undoubtedly continue to expand the horizons of what is possible in RNA-based science and medicine.

References

In-Depth Technical Guide: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical reagent in the synthesis of RNA oligonucleotides. This document outlines its chemical properties, a detailed protocol for its use in solid-phase RNA synthesis, and the biological context of RNA interference (RNAi), a key application for the resulting oligonucleotides.

Core Chemical Data

This compound is a protected ribonucleoside building block essential for the automated chemical synthesis of RNA. The protecting groups, including the 5'-dimethoxytrityl (DMT), 2'-O-tert-butyldimethylsilyl (TBDMS), N2-dimethylformamidyl (dmf), and 3'-cyanoethyl (CE) phosphoramidite (B1245037), ensure the specific and controlled formation of phosphodiester bonds during synthesis.

PropertyValue
Molecular Weight 955.16 g/mol [1][2][3][]
Chemical Formula C49H67N8O8PSi[1][2][3][]
CAS Number 149559-87-5[1][3][][]
Appearance White to light yellow powder[]
Purity ≥98.0% (HPLC)[]
Storage -20°C[]

Experimental Protocol: Solid-Phase RNA Synthesis

The use of this compound is central to the phosphoramidite method of solid-phase oligonucleotide synthesis. This process occurs in a cyclical manner on an automated synthesizer. Each cycle extends the growing RNA chain by one nucleotide in the 3' to 5' direction.

The synthesis cycle consists of four main steps:

  • Detritylation (De-blocking): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[2] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The activated this compound, along with an activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole, is delivered to the synthesis column.[3] The exposed 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus of the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[2] Due to the steric hindrance of the 2'-O-TBDMS group, this step requires a longer reaction time (5-15 minutes) compared to DNA synthesis.[3]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This step ensures that only the full-length oligonucleotides are produced.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1] This step completes the addition of a single nucleotide.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a series of deprotection steps. The dmf group on guanine (B1146940) is removed under basic conditions, the cyanoethyl groups from the phosphate backbone are removed by β-elimination, and the TBDMS groups are removed using a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF). The final DMT group can be left on for purification purposes ("DMT-on") and removed post-purification.[1]

G cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocks Unreacted Chains Oxidation->Detritylation Stabilizes Backbone End Full-Length Protected Oligonucleotide Oxidation->End Final Cycle Start Solid Support with Initial Nucleoside Start->Detritylation Deprotection Cleavage and Deprotection End->Deprotection Purified_RNA Purified RNA Oligonucleotide Deprotection->Purified_RNA

Fig. 1: Automated Solid-Phase RNA Synthesis Workflow.

Application in RNA Interference (RNAi) Signaling

RNA oligonucleotides synthesized using this compound are instrumental in studying and inducing RNA interference (RNAi), a natural cellular process for gene silencing. Synthetic small interfering RNAs (siRNAs) can be introduced into cells to specifically target and degrade messenger RNA (mRNA) molecules, thereby preventing protein synthesis.

The RNAi pathway can be summarized as follows:

  • Initiation: Exogenous double-stranded RNA (dsRNA), such as a synthetic siRNA, is introduced into the cytoplasm.

  • RISC Loading: The siRNA duplex is loaded into a multi-protein complex called the RNA-induced silencing complex (RISC).[7][8]

  • Strand Selection: Within the RISC, the siRNA duplex is unwound. One strand, the "passenger" or "sense" strand, is cleaved by the Argonaute-2 (Ago2) protein and discarded. The other strand, the "guide" or "antisense" strand, remains associated with the RISC.[1]

  • Target Recognition: The guide strand directs the activated RISC to a target mRNA molecule that has a complementary sequence.[8]

  • mRNA Cleavage: Upon successful binding, the Ago2 protein within the RISC cleaves the target mRNA. This cleavage event leads to the degradation of the mRNA, thereby silencing the corresponding gene.[1][8]

G dsRNA Exogenous dsRNA (siRNA) Dicer Dicer Enzyme dsRNA->Dicer Cleavage siRNA siRNA duplex (~21-23 nt) Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading Incorporation RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Passenger strand removal Cleavage mRNA Cleavage RISC_active->Cleavage Target recognition mRNA_target Target mRNA mRNA_target->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing (No Protein Synthesis) Degradation->Silencing

References

An In-Depth Technical Guide to the Mechanism of Action of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a key building block in the chemical synthesis of RNA oligonucleotides. This document details the role of its constituent protecting groups, the stepwise process of solid-phase RNA synthesis, and the associated reaction protocols and quantitative data.

Introduction to Phosphoramidite (B1245037) Chemistry and the Role of Protecting Groups

The chemical synthesis of oligonucleotides is predominantly achieved through the phosphoramidite method, a highly efficient and automatable process. This method relies on the sequential addition of nucleoside phosphoramidites, which are nucleosides with reactive hydroxyl and exocyclic amino groups appropriately protected to prevent unwanted side reactions during synthesis. The choice of protecting groups is critical for the success of the synthesis, ensuring high coupling efficiencies and the integrity of the final oligonucleotide product.

This compound is a ribonucleoside phosphoramidite specifically designed for the incorporation of guanosine (B1672433) into a growing RNA chain. Each component of this molecule plays a crucial role in the synthesis process:

  • DMT (4,4'-Dimethoxytrityl): This acid-labile group protects the 5'-hydroxyl group of the ribose sugar. Its removal (detritylation) at the beginning of each synthesis cycle exposes the 5'-hydroxyl for the subsequent coupling reaction.

  • 2'-O-TBDMS (tert-butyldimethylsilyl): This bulky silyl (B83357) ether protects the 2'-hydroxyl group of the ribose. The 2'-hydroxyl is characteristic of RNA and its protection is essential to prevent side reactions and chain cleavage during synthesis. The TBDMS group is stable to the acidic conditions of detritylation and is typically removed at the end of the synthesis using a fluoride (B91410) reagent.

  • G(dmf) (N-dimethylformamidine-protected Guanosine): The exocyclic amino group of the guanine (B1146940) base is protected by a dimethylformamidine (dmf) group. This prevents the amino group from participating in unwanted side reactions during the phosphoramidite coupling. The dmf group is readily removed under basic conditions during the final deprotection step.

  • CE-phosphoramidite (β-cyanoethyl phosphoramidite): This is the reactive phosphorus-containing moiety that forms the internucleotide phosphodiester bond. The β-cyanoethyl group protects the phosphate (B84403) and is removed by β-elimination under basic conditions during the final deprotection. The diisopropylamino (iPr2N) group is a leaving group that is displaced by the 5'-hydroxyl of the growing oligonucleotide chain upon activation.

The Solid-Phase RNA Synthesis Cycle

The synthesis of an RNA oligonucleotide on a solid support (typically controlled pore glass, CPG) using this compound follows a four-step cycle for each nucleotide addition.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). The resulting free 5'-hydroxyl group is now available for the coupling reaction.

Step 2: Coupling

The this compound is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile. The activator protonates the nitrogen of the diisopropylamino group, making it a good leaving group. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage. The steric hindrance of the 2'-TBDMS group can slow down the coupling reaction, necessitating longer coupling times or the use of more potent activators compared to DNA synthesis.

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains remain unreacted. To prevent these "failure sequences" from participating in subsequent cycles, a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders the unreacted chains inert to further elongation.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to the more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.

This four-step cycle is repeated for each nucleoside to be added to the growing oligonucleotide chain.

Data Presentation

Table 1: Quantitative Data on Coupling Efficiency
PhosphoramiditeActivatorCoupling Time (min)Reported Coupling Efficiency (%)
DMT-2'-O-TBDMS protected ribonucleosides1H-Tetrazole>10>98
DMT-2'-O-TBDMS protected ribonucleosides5-Ethylthio-1H-tetrazole (ETT)5>99
DMT-2'-O-TBDMS protected ribonucleosides5-Benzylmercapto-1H-tetrazole (BMT)5>99
DMT-2'-O-TBDMS protected ribonucleosides4,5-Dicyanoimidazole (DCI)2-5>99
Table 2: Experimental Conditions for Deprotection
Protecting GroupReagentTemperature (°C)Time
Cyanoethyl (CE)Concentrated Ammonium (B1175870) Hydroxide (B78521) / Methylamine (B109427) (AMA) (1:1, v/v)6510 - 15 min
dmf (on Guanine)Concentrated Ammonium Hydroxide / Methylamine (AMA) (1:1, v/v)6510 - 15 min
TBDMS (2'-O)Triethylamine (B128534) trihydrofluoride (TEA·3HF) in NMP or DMSO652.5 hours
TBDMS (2'-O)Tetrabutylammonium fluoride (TBAF) in THFRoom Temperature12 - 24 hours
DMT (5'-O)3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCMRoom Temperature1 - 2 min

Experimental Protocols

Solid-Phase RNA Synthesis Cycle (Automated Synthesizer)
  • Column Installation: A synthesis column containing the initial nucleoside linked to the CPG solid support is installed on an automated DNA/RNA synthesizer.

  • Detritylation: The 5'-DMT group is removed by flushing the column with a 3% solution of TCA or DCA in DCM for 60-90 seconds. This is followed by washing with anhydrous acetonitrile.

  • Coupling: The this compound (0.1 M in acetonitrile) and an activator (e.g., 0.25 M ETT in acetonitrile) are delivered simultaneously to the column. The coupling reaction is allowed to proceed for 5-10 minutes. The column is then washed with acetonitrile.

  • Capping: A 1:1 mixture of Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (N-methylimidazole/THF) is delivered to the column and allowed to react for 1-2 minutes. The column is then washed with acetonitrile.

  • Oxidation: An oxidizing solution (0.02 M iodine in THF/water/pyridine) is delivered to the column and allowed to react for 1-2 minutes. The column is then washed with acetonitrile.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent phosphoramidite addition until the desired sequence is synthesized.

Cleavage and Deprotection Protocol
  • Cleavage from Support and Removal of Phosphate and Base Protecting Groups: The solid support is transferred from the synthesis column to a screw-cap vial. A 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) is added to the support. The vial is sealed and heated at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl and dmf protecting groups.

  • Evaporation: The vial is cooled, and the supernatant containing the partially deprotected oligonucleotide is transferred to a new tube. The solution is concentrated to dryness in a vacuum centrifuge.

  • Removal of 2'-O-TBDMS Protecting Groups: The dried oligonucleotide is resuspended in a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The solution is heated at 65°C for 2.5 hours.

  • Quenching and Desalting: The reaction is quenched by the addition of an appropriate quenching buffer, and the fully deprotected RNA is desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle start Start: 5'-DMT-Protected Nucleoside on Solid Support detritylation 1. Detritylation (Acid Treatment, e.g., 3% TCA) start->detritylation free_5_oh Free 5'-OH on Growing Chain detritylation->free_5_oh coupling 2. Coupling (Activated Phosphoramidite) free_5_oh->coupling capping 3. Capping (Acetic Anhydride/NMI) free_5_oh->capping Unreacted phosphite_triester Phosphite Triester Linkage Formed coupling->phosphite_triester oxidation 4. Oxidation (Iodine Solution) phosphite_triester->oxidation capped_failures Capped Failure Sequences capping->capped_failures phosphate_triester Stable Phosphate Triester Linkage oxidation->phosphate_triester end_cycle End of Cycle: Elongated Chain with 5'-DMT Protection phosphate_triester->end_cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Phosphoramidite_Coupling_Mechanism cluster_mechanism Phosphoramidite Coupling Mechanism phosphoramidite DMT-G(dmf)-CE-Phosphoramidite (P-N(iPr)2) protonated_amidite Protonated Intermediate (P+-N(iPr)2H) phosphoramidite->protonated_amidite + Activator (H+) activator Activator (e.g., 1H-Tetrazole) activator->protonated_amidite activated_intermediate Activated Intermediate (P-Tetrazolide) protonated_amidite->activated_intermediate - Diisopropylamine phosphite_triester Phosphite Triester Linkage activated_intermediate->phosphite_triester growing_chain Growing Oligonucleotide with Free 5'-OH growing_chain->phosphite_triester Nucleophilic Attack

Caption: The mechanism of phosphoramidite activation and coupling.

Deprotection_Workflow cluster_deprotection Oligonucleotide Deprotection Workflow start Fully Protected Oligonucleotide on Solid Support cleavage_deprotection Step 1: Cleavage & Base/Phosphate Deprotection (AMA, 65°C) start->cleavage_deprotection partially_deprotected Partially Deprotected Oligonucleotide (2'-O-TBDMS protected) cleavage_deprotection->partially_deprotected silyl_deprotection Step 2: 2'-O-TBDMS Removal (TEA·3HF, 65°C) partially_deprotected->silyl_deprotection fully_deprotected Fully Deprotected RNA Oligonucleotide silyl_deprotection->fully_deprotected

Caption: The two-step workflow for the deprotection of RNA oligonucleotides.

Methodological & Application

Application Notes and Protocols for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in the solid-phase synthesis of RNA oligonucleotides. This document outlines the key features of this phosphoramidite, detailed experimental protocols, and relevant data to ensure successful synthesis and deprotection of high-quality RNA molecules for research and therapeutic applications.

Introduction

This compound is a crucial building block for the chemical synthesis of RNA. It incorporates several key protecting groups to ensure efficient and high-fidelity oligonucleotide synthesis:

  • 5'-DMT (Dimethoxytrityl): An acid-labile group protecting the 5'-hydroxyl, allowing for sequential addition of nucleotides.

  • 2'-O-TBDMS (tert-butyldimethylsilyl): A fluoride-labile group protecting the 2'-hydroxyl of the ribose, preventing unwanted side reactions and chain cleavage during synthesis.[1][2][3]

  • G(dmf) (N2-dimethylformamidine-protected guanosine): A base-labile protecting group on the guanine (B1146940) base that is readily removed under mild basic conditions, allowing for rapid deprotection.[4][5]

  • CE (Cyanoethyl): A protecting group on the phosphite (B83602) triester, which is removed during the deprotection step to yield the natural phosphodiester linkage.

The use of the dmf protecting group on guanosine (B1672433) is particularly advantageous for the synthesis of sensitive or complex RNA oligonucleotides as it allows for significantly reduced deprotection times.[5]

Quantitative Performance Data

The following tables summarize key quantitative data associated with the use of this compound in RNA synthesis.

Table 1: Coupling Efficiency

ParameterValueActivatorCoupling TimeReference
Per-step Coupling Efficiency>97%TetrazoleExtended[4]
Per-step Coupling Efficiency>98.5–99%5-(benzylmercapto)-1H-tetrazole3 minutes[2][6][7]
Per-step Coupling Efficiency>99%5-(benzylmercapto)-1H-tetrazole3 minutes[7]

Table 2: Deprotection Conditions

StepReagentTemperature (°C)TimePurposeReference
Base Deprotection & Cleavage Ammonium hydroxide/methylamine (AMA) (1:1, v/v)6510 minutesRemoval of dmf, cyanoethyl groups, and cleavage from solid support[4][8]
Ammonium hydroxide/ethanol (3:1)5517 hoursAlternative for standard base protecting groups[1]
2'-O-TBDMS Deprotection Triethylamine tris(hydrofluoride) (TEA·3HF) in NMP/TEA or DMSO652.5 hoursRemoval of TBDMS group[9][10][11][12]
1M Tetrabutylammonium fluoride (B91410) (TBAF) in THFRoom Temperature24 hoursAlternative for TBDMS removal[1]

Experimental Protocols

I. Solid-Phase RNA Synthesis

This protocol outlines a single cycle of RNA synthesis on an automated synthesizer.

Materials:

  • This compound and other required RNA phosphoramidites (A, C, U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.25 M 5-ethylthiotetrazole (ETT) or 0.3 M 5-benzylthiotetrazole (BTT))[4]

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))

  • Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile

Workflow:

experimental_workflow cluster_synthesis_cycle Automated Synthesis Cycle (3' to 5') cluster_deprotection_purification Post-Synthesis Processing Deblocking 1. Deblocking (Removal of 5'-DMT) Washing1 2. Washing (Acetonitrile) Deblocking->Washing1 Coupling 3. Coupling (Phosphoramidite + Activator) Washing1->Coupling Capping 4. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 5. Oxidation (P(III) to P(V)) Capping->Oxidation Washing2 6. Washing (Acetonitrile) Oxidation->Washing2 Washing2->Deblocking Repeat for next cycle CleavageDeprotection 7. Cleavage and Base Deprotection (AMA Treatment) Washing2->CleavageDeprotection End of Synthesis Desilylation 8. 2'-O-TBDMS Deprotection (TEA·3HF Treatment) CleavageDeprotection->Desilylation Purification 9. Purification (e.g., HPLC) Desilylation->Purification Desalting 10. Desalting Purification->Desalting FinalProduct Purified RNA Oligonucleotide Desalting->FinalProduct signaling_pathway cluster_input Input Signal cluster_circuit Synthetic RNA Circuit cluster_effector Effector Module cluster_output Cellular Output Input_RNA Endogenous RNA (e.g., disease marker) sgRNA_activation Activation of Synthetic Guide RNA (sgRNA) Input_RNA->sgRNA_activation CRISPR_Cas9 CRISPR-Cas9 Complex sgRNA_activation->CRISPR_Cas9 guides Target_Gene Target Gene (e.g., apoptosis-related) CRISPR_Cas9->Target_Gene regulates expression Phenotype Cellular Phenotype (e.g., Apoptosis) Target_Gene->Phenotype

References

Application Notes and Protocols for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Solid-Phase RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a crucial building block in the chemical synthesis of RNA oligonucleotides. This phosphoramidite (B1245037) is specifically designed for use in solid-phase synthesis, a highly efficient and automated method for producing custom RNA sequences. The strategic placement of protecting groups—5'-O-Dimethoxytrityl (DMT), 2'-O-tert-butyldimethylsilyl (TBDMS), N2-dimethylformamidine (dmf) for the guanine (B1146940) base, and a β-cyanoethyl (CE) group on the phosphite (B83602)—ensures the stepwise and controlled assembly of the RNA chain.[1][2] The TBDMS group provides robust protection for the 2'-hydroxyl of the ribose, which is essential for preventing side reactions and ensuring the integrity of the RNA backbone during synthesis.[1] Following synthesis, these protecting groups can be efficiently removed to yield the final, functional RNA molecule. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase RNA synthesis.

Product Specifications

PropertyValue
Full Chemical Name N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
Molecular Formula C₄₉H₆₇N₈O₈PSi[2]
Molecular Weight 955.16 g/mol [2]
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Storage Conditions -20°C in a dry, inert atmosphere[2]

Application Data

The efficiency of the coupling step in solid-phase RNA synthesis is critical for achieving high-yield and high-purity oligonucleotides. The choice of activator and the coupling time are key parameters that influence this efficiency. The steric hindrance from the 2'-O-TBDMS group necessitates the use of more potent activators than tetrazole for optimal performance.[3]

ActivatorConcentration (M)Recommended Coupling TimeTypical Coupling Efficiency
1H-Tetrazole0.45>10 minutes>97%[3]
5-Ethylthio-1H-tetrazole (ETT)0.2512 minutes>99%[3]
5-Benzylthio-1H-tetrazole (BTT)0.33 minutes>99%[3]
4,5-Dicyanoimidazole (DCI)0.125-10 minutes>99%

Experimental Protocols

Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides on a solid support follows a cyclical four-step process for each nucleotide addition.

  • Step 1: Detritylation: The acid-labile 5'-O-DMT group of the nucleotide attached to the solid support is removed using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[4][5]

  • Step 2: Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by an appropriate activator (e.g., ETT or BTT) and then coupled to the free 5'-hydroxyl group of the growing RNA chain.[3][5]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent their participation in subsequent cycles, which would lead to the formation of deletion mutants (n-1 sequences). This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5]

  • Step 4: Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[5]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection Protocol

Following the completion of the synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.

  • Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v) to the vial.[3]

    • Incubate the vial at 65°C for 10-30 minutes. This step cleaves the succinyl linker, removes the dmf protecting group from guanine, and removes the β-cyanoethyl groups from the phosphate backbone.[3]

    • Cool the vial, and carefully transfer the supernatant containing the partially deprotected RNA to a new tube.

    • Evaporate the solution to dryness using a centrifugal evaporator.

  • Step 2: Removal of the 2'-O-TBDMS Protecting Group:

    • To the dried RNA pellet, add a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6][7]

    • Incubate the mixture at 65°C for 2.5 hours.[6]

    • Quench the reaction by adding a suitable buffer, such as 2-amino-2-(hydroxymethyl)-1,3-propanediol (Tris) buffer.

    • The fully deprotected RNA can now be purified using methods such as HPLC or gel electrophoresis.

Visualizations

Logical Workflow for Solid-Phase RNA Synthesis

Solid_Phase_RNA_Synthesis Start Start: Solid Support with Initial Nucleoside Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Free5OH Free 5'-OH Group Detritylation->Free5OH Coupling 2. Coupling (Amidite + Activator) Free5OH->Coupling Capping 3. Capping (Acetic Anhydride) Free5OH->Capping Unreacted PhosphiteTriester Phosphite Triester Linkage Coupling->PhosphiteTriester Oxidation 4. Oxidation (Iodine) PhosphiteTriester->Oxidation CappedFailures Capped Failure Sequences Capping->CappedFailures PhosphateTriester Stable Phosphate Triester Oxidation->PhosphateTriester NextCycle Repeat for Next Nucleotide PhosphateTriester->NextCycle NextCycle->Detritylation Yes End End of Synthesis: Full-Length Protected RNA NextCycle->End No

Caption: Workflow of the solid-phase RNA synthesis cycle.

RNA Interference (RNAi) Signaling Pathway

Synthetic RNA, such as small interfering RNA (siRNA), produced using this compound, can be used to modulate gene expression through the RNAi pathway.

RNAi_Pathway siRNA Synthetic siRNA (dsRNA) Dicer Dicer Enzyme siRNA->Dicer Processed_siRNA Processed siRNA (~21-23 nt) Dicer->Processed_siRNA RISC_loading RISC Loading Processed_siRNA->RISC_loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing (No Protein Translation) Degradation->Silencing

References

Optimizing Oligonucleotide Synthesis: Coupling Conditions for 2'-O-TBDMS Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of therapeutic agents like siRNAs and guide RNAs for CRISPR-based technologies. A widely adopted method for RNA synthesis involves the use of 2'-O-tert-butyldimethylsilyl (2'-O-TBDMS) protected phosphoramidites. The bulky nature of the TBDMS protecting group, however, presents unique challenges in achieving high coupling efficiencies. This document provides detailed application notes and protocols to optimize the coupling conditions for 2'-O-TBDMS phosphoramidites, ensuring high-yield and high-purity synthesis of RNA oligonucleotides.

I. Introduction to 2'-O-TBDMS Phosphoramidite (B1245037) Chemistry

The solid-phase synthesis of RNA using phosphoramidite chemistry is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation. The 2'-hydroxyl group of the ribose sugar is protected with a TBDMS group to prevent unwanted side reactions during synthesis. While effective, the steric hindrance of the TBDMS group can impede the coupling reaction, necessitating optimized conditions compared to standard DNA synthesis.

II. Key Parameters for Efficient Coupling

Achieving high coupling efficiency with 2'-O-TBDMS phosphoramidites is critical for the successful synthesis of full-length RNA oligonucleotides. The primary factors influencing coupling efficiency are the choice of activator, coupling time, and the potential need for a double coupling strategy.

Activator Selection

The choice of activator is paramount for overcoming the steric hindrance of the 2'-O-TBDMS group. While 1H-Tetrazole is a standard activator for DNA synthesis, more potent activators are recommended for RNA synthesis.

Table 1: Comparison of Common Activators for 2'-O-TBDMS Phosphoramidite Coupling

ActivatorRecommended ConcentrationTypical Coupling TimeActivity LevelNotes
1H-Tetrazole0.45 M10 - 15 minModerateStandard, but less effective for sterically hindered monomers.[1]
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.5 M5 - 10 minHighA commonly used and more active alternative to 1H-Tetrazole.[1]
5-Benzylmercapto-1H-tetrazole (BMT)0.25 M~3 minVery HighHighly effective for sterically hindered phosphoramidites, enabling faster and more efficient coupling.[1][][3]
4,5-Dicyanoimidazole (DCI)0.5 M5 - 10 minHighA non-nucleophilic activator, beneficial for large-scale synthesis.[1]
Coupling Time

Due to the steric bulk of the 2'-O-TBDMS group, longer coupling times are generally required compared to DNA synthesis, which can be as short as 1-2 minutes.[1] For 2'-O-TBDMS phosphoramidites, a coupling time of 5-10 minutes is a good starting point when using activators like ETT or DCI.[1] With a highly active activator like BMT, this time can potentially be reduced to around 3 minutes.[3]

Double Coupling

For particularly challenging sequences or to maximize stepwise yield, a "double coupling" protocol is often recommended.[1] This technique involves a second delivery of the phosphoramidite and activator to the synthesis column immediately after the first coupling step. This ensures that a higher percentage of the available 5'-hydroxyl groups react, which is especially beneficial when incorporating sterically hindered monomers.[1] It is recommended to use a double coupling protocol for all 2'-O-TBDMS ribonucleoside additions to maximize the overall yield of the final oligonucleotide.[1]

III. Experimental Protocols

The following is a generalized protocol for a single coupling cycle in solid-phase RNA synthesis using 2'-O-TBDMS phosphoramidites on an automated synthesizer.

Materials and Reagents
  • 2'-O-TBDMS protected ribonucleoside phosphoramidites (A, C, G, U)

  • Activator solution (e.g., 0.25 M ETT in acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Anhydrous acetonitrile (B52724)

  • Solid support with the initial nucleoside

Protocol for a Single Coupling Cycle
  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.

  • Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT group.

  • Coupling: The 2'-O-TBDMS phosphoramidite solution and the activator solution are delivered to the synthesis column. The reaction is allowed to proceed for the optimized coupling time (e.g., 6 minutes with 0.25 M ETT).[4]

  • (Optional) Double Coupling: Repeat the coupling step with fresh phosphoramidite and activator solutions.

  • Washing: The solid support is washed with anhydrous acetonitrile.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treating with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Washing: The solid support is washed with anhydrous acetonitrile.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester by treatment with the oxidizing solution.

  • Washing: The solid support is thoroughly washed with anhydrous acetonitrile to prepare for the next cycle.

IV. Visualizing the Workflow and Reaction Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the chemical mechanism of the coupling reaction.

experimental_workflow start Start Cycle deblocking 1. Deblocking (DMT Removal) start->deblocking wash1 Wash (Acetonitrile) deblocking->wash1 coupling 2. Coupling (Amidite + Activator) wash1->coupling double_coupling Optional: Double Coupling coupling->double_coupling wash2 Wash (Acetonitrile) double_coupling->wash2 Yes double_coupling->wash2 No capping 3. Capping (Acetylation) wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation 4. Oxidation (Iodine) wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 end End Cycle wash4->end coupling_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps Amidite 2'-O-TBDMS Phosphoramidite Activation 1. Activation (Protonation of Nitrogen) Amidite->Activation Activator Activator (e.g., ETT) Activator->Activation Support Solid Support with 5'-OH Group Nucleophilic_Attack 2. Nucleophilic Attack (5'-OH attacks Phosphorus) Support->Nucleophilic_Attack Activation->Nucleophilic_Attack Intermediate Phosphite Triester Intermediate Nucleophilic_Attack->Intermediate

References

Incorporation of Modified Guanosine into RNA Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for incorporating modified guanosine (B1672433) nucleotides into RNA sequences. Detailed protocols for enzymatic and chemical synthesis are presented, along with quantitative data on incorporation efficiency and the functional impact of these modifications. This document is intended to serve as a practical guide for researchers in academia and industry working on RNA therapeutics, diagnostics, and fundamental research.

Introduction to Modified Guanosine in RNA

Guanosine modifications are critical post-transcriptional alterations that significantly influence RNA structure, stability, and function. The strategic incorporation of modified guanosine analogs into synthetic RNA molecules is a key strategy in the development of mRNA vaccines, therapeutic oligonucleotides, and research tools. These modifications can enhance translation efficiency, increase resistance to nuclease degradation, and modulate the innate immune response to foreign RNA.

Commonly incorporated guanosine modifications include:

  • 7-Methylguanosine (m7G): A hallmark of the 5' cap structure of eukaryotic mRNAs, essential for ribosome recruitment and protection from exonucleases.[1]

  • Inosine (I): Recognized as guanosine by the translational machinery and can be introduced to create specific codon changes or modulate RNA secondary structure.

  • N1-Methylguanosine (m1G): A modification found in tRNA and mRNA that can impact translation.[2]

  • N2-Methylguanosine (m2G) and N2,N2-Dimethylguanosine (m2,2G): Modifications that can influence RNA structure and function.[2]

  • 8-Oxoguanosine (8-oxoG): A marker of oxidative stress that can be incorporated to study RNA damage and repair.

  • 6-Thioguanosine (B559654) (6SG): A photo-crosslinkable analog used to study RNA-protein interactions.

Methods for Incorporating Modified Guanosine

The two primary methods for incorporating modified guanosine into RNA sequences are in vitro transcription and solid-phase chemical synthesis.

In Vitro Transcription

This method utilizes a bacteriophage RNA polymerase, typically T7, T3, or SP6, to synthesize RNA from a DNA template. Modified guanosine triphosphates (GTPs) are introduced into the reaction mixture, allowing for their incorporation into the growing RNA transcript. This method is highly efficient for producing large quantities of RNA.[3]

Solid-Phase Chemical Synthesis

This approach builds the RNA molecule one nucleotide at a time on a solid support using phosphoramidite (B1245037) chemistry. It allows for the precise, site-specific incorporation of modified nucleotides at any desired position within the RNA sequence.[4] This method is ideal for synthesizing shorter RNAs with high purity and defined modification patterns.

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation and functional effects of modified guanosine.

Table 1: In Vitro Transcription Efficiency with Modified GTP Analogs

Modified GTP AnalogRNA PolymeraseRelative Yield (%)Reference
N7-Methylguanosine (m7G) Cap Analog (ARCA)T7~80% capped transcripts, lower overall yield[5]
Modified GTPs (general)T735-50% for smaller modifications[6]
N1-Methyl-pseudouridine (for comparison)T7, T3, SP6High fidelity incorporation[7]

Table 2: Impact of Guanosine Modifications on RNA Stability and Translation

ModificationEffectQuantitative MeasureReference
N7-Methylguanosine (m7G) CapIncreased Translation EfficiencyVaries with system[8][9]
N7-Methylguanosine (m7G) CapIncreased RNA StabilityProtects from 5' exonucleases[10][11]
Internal N7-Methylguanosine (m7G)Increased Translation EfficiencySignificantly enhanced compared to unmodified[8]
6-Thioguanosine (6SG) in Cap AnalogDecreased Translation Efficiency0.45 ± 0.01 compared to m7GpppG[12]
N2-Methylguanosine (m2G)Stabilizes Hairpin LoopΔΔG = -0.75 kcal/mol[13]

Experimental Protocols

Protocol for In Vitro Transcription with Modified Guanosine

This protocol is a general guideline for incorporating modified GTP analogs into an RNA transcript using T7 RNA polymerase. Optimization may be required for specific templates and modified nucleotides.[14][15]

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, CTP, UTP solution (10 mM each)

  • GTP solution (10 mM)

  • Modified GTP analog solution (e.g., N1-Methyl-GTP) (10 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Reaction Setup: At room temperature, assemble the following reaction components in a nuclease-free microcentrifuge tube. The ratio of modified GTP to GTP can be varied to achieve the desired incorporation level. For complete substitution, omit GTP.

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, CTP, UTP mix (100 mM each): 2 µL

    • GTP (100 mM): 1 µL (adjust as needed)

    • Modified GTP analog (100 mM): 1 µL (adjust as needed)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the RNA using a suitable method, such as lithium chloride precipitation, spin column chromatography, or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification and Quality Control: Determine the RNA concentration by UV-Vis spectrophotometry (A260) and assess its integrity by gel electrophoresis.

Protocol for Solid-Phase Synthesis of RNA with Modified Guanosine

This protocol outlines the general cycle for solid-phase RNA synthesis using phosphoramidite chemistry. This process is typically performed on an automated DNA/RNA synthesizer.[16][17][18]

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard and modified ribonucleoside phosphoramidites (A, C, G, U, and modified G)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

Synthesis Cycle:

  • Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support by treatment with the deblocking solution.

  • Coupling: The next phosphoramidite in the sequence (standard or modified) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Repeat: The cycle is repeated until the desired RNA sequence is synthesized.

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups on the nucleobases and phosphates are removed by incubation in the cleavage and deprotection solution.

  • Purification: The crude RNA is purified by methods such as denaturing PAGE or high-performance liquid chromatography (HPLC).

Protocol for LC-MS/MS Quantification of Modified Guanosine

This protocol provides a general workflow for the quantification of modified guanosine in an RNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][19][20][21]

Materials:

  • Purified RNA sample (1-10 µg)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Stable isotope-labeled internal standards for the modified guanosine of interest (e.g., [¹⁵N₅]8-oxo-Gsn)

  • LC-MS grade water and acetonitrile

  • Formic acid or other mobile phase additives

Procedure:

  • RNA Digestion:

    • In a nuclease-free tube, dissolve the RNA sample in nuclease-free water.

    • Add the stable isotope-labeled internal standard(s).

    • Add nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

    • Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the mononucleotides to nucleosides.

  • Sample Preparation: Centrifuge the digested sample to pellet any undigested material. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase LC column.

    • Separate the nucleosides using a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

    • Detect and quantify the modified and unmodified guanosines using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions for the analyte and its stable isotope-labeled internal standard are monitored.

  • Data Analysis: Calculate the concentration of the modified guanosine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

Experimental Workflows

in_vitro_transcription_workflow cluster_prep Reaction Setup cluster_reaction Transcription cluster_cleanup Purification cluster_analysis Analysis dna Linearized DNA Template transcription Incubate at 37°C dna->transcription ntps NTPs (A, C, U, G) ntps->transcription mod_gtp Modified GTP mod_gtp->transcription enzyme T7 RNA Polymerase enzyme->transcription dnase DNase I Treatment transcription->dnase purify RNA Purification (e.g., Column Chromatography) dnase->purify analysis Quantification & Quality Control (Spectrophotometry, Gel Electrophoresis) purify->analysis

Caption: Workflow for in vitro transcription of RNA with modified guanosine.

solid_phase_synthesis_workflow start Start with CPG Support deprotect 1. Deprotection (Remove 5'-DMT) start->deprotect couple 2. Coupling (Add Phosphoramidite) deprotect->couple cap 3. Capping (Block Unreacted Sites) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat Cycle oxidize->repeat repeat->deprotect Next Nucleotide cleave Cleavage & Deprotection repeat->cleave End of Synthesis purify Purification (HPLC or PAGE) cleave->purify final_rna Final Modified RNA purify->final_rna translation_initiation_pathway cluster_mrna mRNA cluster_factors Initiation Factors cluster_ribosome Ribosome m7g_cap m7G Cap coding_seq Coding Sequence polyA Poly(A) Tail eif4e eIF4E eif4e->m7g_cap Binds to eif4g eIF4G eif4g->eif4e eif4a eIF4A eif4g->eif4a pabp PABP eif4g->pabp ribosome_40s 40S Ribosomal Subunit eif4g->ribosome_40s Recruits pabp->polyA ribosome_40s->coding_seq Scans to AUG ribosome_60s 60S Ribosomal Subunit ribosome_40s->ribosome_60s Joins to form 80S

References

Application Notes and Protocols for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Therapeutic Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of therapeutic oligonucleotides has emerged as a cornerstone of modern drug development, enabling the production of antisense oligonucleotides, siRNAs, and aptamers with high precision and purity. The phosphoramidite (B1245037) method, performed on solid-phase supports, is the gold standard for this process. A critical component in the synthesis of RNA and chimeric RNA-DNA oligonucleotides is the use of protected ribonucleoside phosphoramidites.

This document provides detailed application notes and protocols for the use of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite , a key building block for the incorporation of guanosine (B1672433) into synthetic RNA sequences. This phosphoramidite features several protecting groups essential for efficient and high-fidelity synthesis:

  • 5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function, allowing for monitoring of coupling efficiency and controlled, stepwise chain elongation.

  • 2'-O-tert-Butyldimethylsilyl (TBDMS): A robust silyl (B83357) ether protecting group for the 2'-hydroxyl of the ribose, which is stable to the conditions of the synthesis cycle and can be removed post-synthetically with fluoride (B91410) reagents.

  • N2-dimethylformamidine (dmf): A base-labile protecting group for the exocyclic amine of guanine, which can be removed under mild conditions.

  • β-Cyanoethyl (CE): A protecting group on the phosphite (B83602) moiety that is removed during the final deprotection steps.

The careful selection and application of this phosphoramidite, in conjunction with optimized synthesis and deprotection protocols, are paramount to achieving high yields and purity of the final therapeutic oligonucleotide.

Data Presentation

Table 1: Coupling Efficiency of 2'-O-TBDMS-Protected Phosphoramidites with Various Activators
ActivatorConcentrationCoupling TimeAverage Stepwise Yield (%)Reference
1H-Tetrazole0.45 M10-15 min~98[1]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M~5-10 min>98.5[2]
5-(Benzylthio)-1H-tetrazole (BTT)0.25 - 0.5 M~3 min98.5 - 99[1][3]
4,5-Dicyanoimidazole (DCI)1.0 M~2 min>99[4]
Table 2: Comparison of 2'-O-Protecting Groups on Coupling Efficiency
2'-O-Protecting GroupAverage Coupling Efficiency (%)Resulting 100mer Crude Purity (Extrapolated) (%)Reference
TBDMS98.727[5]
TOM98.933[5]
Table 3: Common Impurities in Therapeutic Oligonucleotide Synthesis
Impurity TypeDescriptionCommon CauseAnalytical Detection
Product-Related
n-1 ShortmersDeletion of one nucleotideIncomplete coupling or cappingAnion-Exchange HPLC, LC-MS
n+1 LongmersAddition of an extra nucleotideDimer formation in phosphoramidite solution due to premature detritylationAnion-Exchange HPLC, LC-MS
Incompletely DeprotectedResidual protecting groups (e.g., TBDMS)Incomplete deprotection reactionReversed-Phase HPLC, LC-MS
Modified Backbonee.g., phosphodiester instead of phosphorothioateIncomplete sulfurization31P NMR, LC-MS
Process-Related
Residual Solventse.g., Acetonitrile (B52724), Dichloromethane (B109758)Inadequate drying/purificationGas Chromatography (GC)
Reagent Byproductse.g., Salts from deprotectionInsufficient desaltingHPLC, Ion Chromatography

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides

This protocol outlines the standard four-step cycle for the automated solid-phase synthesis of RNA oligonucleotides using this compound.

Materials:

  • This compound and other required RNA/DNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM)

  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A: Acetic anhydride/2,6-lutidine/THF

  • Capping solution B: 16% 1-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

Procedure:

  • Preparation: Dissolve the phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install all reagents on an automated DNA/RNA synthesizer.

  • Synthesis Cycle: The following four steps are repeated for each nucleotide addition.

    a. Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside by treating with the deblocking solution. The orange color of the resulting trityl cation can be monitored to assess coupling efficiency. b. Coupling: The phosphoramidite is co-injected with the activator solution into the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants (n-1 shortmers). d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

  • Final Detritylation (Optional): The 5'-DMT group on the final nucleotide can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling Deblocking->Coupling Exposed 5'-OH Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support & Base Deprotection Oxidation->Cleavage Synthesis Complete TBDMS_Deprotection 2'-O-TBDMS Deprotection Cleavage->TBDMS_Deprotection Purification Purification (e.g., HPLC) TBDMS_Deprotection->Purification Analysis Analysis (LC-MS, CE) Purification->Analysis

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobase and phosphate protecting groups.

Materials:

  • Oligonucleotide-bound CPG support

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

  • Ethanol (B145695)

Procedure:

  • Transfer the CPG support to a sealed vial.

  • Add the AMA solution to the CPG and incubate at 65°C for 10-15 minutes.

  • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

  • Wash the CPG with ethanol and combine the wash with the supernatant.

  • Evaporate the solution to dryness.

Protocol 3: 2'-O-TBDMS Deprotection using TEA·3HF

This protocol details the removal of the TBDMS protecting group from the 2'-hydroxyl positions.

Materials:

  • Dried, partially deprotected oligonucleotide

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Quenching buffer (e.g., Glen-Pak™ RNA Quenching Buffer) or 3M Sodium Acetate (B1210297) for precipitation

Procedure for DMT-on Oligonucleotides:

  • Dissolve the dried oligonucleotide in anhydrous DMSO.

  • Add TEA to the solution and mix gently.

  • Add TEA·3HF and incubate the mixture at 65°C for 2.5 hours.

  • Cool the reaction and add quenching buffer for subsequent cartridge purification.

Procedure for DMT-off Oligonucleotides:

  • Dissolve the dried oligonucleotide in anhydrous DMSO.

  • Add TEA·3HF and incubate at 65°C for 2.5 hours.

  • For precipitation, add 3M Sodium Acetate and butanol, then cool to -70°C to precipitate the oligonucleotide.

deprotection_workflow cluster_dmt_on DMT-On Protocol cluster_dmt_off DMT-Off Protocol start Dried, Partially Deprotected Oligonucleotide dissolve Dissolve in Anhydrous DMSO start->dissolve add_tea Add Triethylamine (TEA) dissolve->add_tea add_tea3hf_off Add TEA·3HF Incubate at 65°C dissolve->add_tea3hf_off add_tea3hf_on Add TEA·3HF Incubate at 65°C add_tea->add_tea3hf_on quench Quench Reaction add_tea3hf_on->quench purify_on DMT-On Cartridge Purification quench->purify_on precipitate Precipitate with Sodium Acetate/Butanol add_tea3hf_off->precipitate purify_off Further Purification (e.g., HPLC) precipitate->purify_off

Caption: 2'-O-TBDMS deprotection workflow for DMT-on and DMT-off oligonucleotides.

Protocol 4: Analysis by HPLC and LC-MS

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for the purification and characterization of therapeutic oligonucleotides.

Ion-Pair Reversed-Phase (IP-RP) HPLC:

  • Principle: This technique uses a hydrophobic stationary phase (e.g., C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate or hexafluoroisopropanol) to separate oligonucleotides based on their length and hydrophobicity.

  • Application: Purity assessment, impurity profiling, and purification.

Anion-Exchange (AEX) HPLC:

  • Principle: This method separates oligonucleotides based on the negative charge of their phosphate backbone using a positively charged stationary phase.

  • Application: High-resolution separation of oligonucleotides, especially for resolving failure sequences (n-1).

LC-MS:

  • Principle: Coupling HPLC with mass spectrometry allows for the determination of the molecular weight of the oligonucleotide and its fragments, confirming the sequence and identifying impurities.

  • Application: Identity confirmation, sequence verification, and characterization of impurities and modifications.

analytical_workflow cluster_purification Purification cluster_characterization Characterization Crude_Oligo Crude Oligonucleotide IP_RP_HPLC Ion-Pair Reversed-Phase HPLC Crude_Oligo->IP_RP_HPLC AEX_HPLC Anion-Exchange HPLC Crude_Oligo->AEX_HPLC Purified_Oligo Purified Oligonucleotide IP_RP_HPLC->Purified_Oligo AEX_HPLC->Purified_Oligo LC_MS LC-MS Purified_Oligo->LC_MS CE Capillary Electrophoresis (CE) Purified_Oligo->CE Identity Identity Confirmation LC_MS->Identity Purity Purity Assessment LC_MS->Purity Impurity_Profile Impurity Profiling LC_MS->Impurity_Profile

Caption: Analytical workflow for therapeutic oligonucleotides.

Conclusion

The successful synthesis of therapeutic oligonucleotides relies on the high quality of the phosphoramidite building blocks and the optimization of the synthesis and purification protocols. This compound is a robust and reliable reagent for the incorporation of guanosine in RNA synthesis. By following the detailed protocols and utilizing appropriate analytical techniques as outlined in these application notes, researchers and drug development professionals can achieve high yields of pure, full-length oligonucleotides suitable for therapeutic applications. The careful control of synthesis parameters, such as the choice of activator, and the meticulous execution of deprotection and purification steps are critical to minimizing impurities and ensuring the safety and efficacy of the final drug product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of activators in the coupling of tert-butyldimethylsilyl (TBDMS) protected phosphoramidites during solid-phase oligonucleotide synthesis. The choice of activator is critical for achieving high coupling efficiencies, especially when working with sterically hindered monomers such as 2'-O-TBDMS protected RNA phosphoramidites.

Introduction to Phosphoramidite (B1245037) Coupling and the Role of Activators

The phosphoramidite method is the standard for the chemical synthesis of oligonucleotides. The key step is the coupling of a 5'-hydroxyl group of a growing oligonucleotide chain with a phosphoramidite monomer. This reaction is not spontaneous and requires an activator to proceed efficiently. The activator, typically a weak acid, plays a dual role: it protonates the nitrogen of the phosphoramidite's diisopropylamino group, making it a good leaving group, and then acts as a nucleophilic catalyst to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[][2][3]

For sterically demanding phosphoramidites like 2'-O-TBDMS RNA amidites, standard activators may not be sufficient to achieve high coupling efficiencies, necessitating the use of more potent activators.[4][5]

Recommended Activators for TBDMS Phosphoramidite Coupling

Several activators have been developed to improve the efficiency of phosphoramidite coupling. The choice of activator often depends on the specific application, the scale of the synthesis, and the nature of the phosphoramidite monomers being used.

Commonly Used Activators:
  • 1H-Tetrazole: One of the earliest and most widely used activators. While effective for DNA synthesis, its performance with sterically hindered RNA monomers is often suboptimal, requiring longer coupling times.[2] Its limited solubility in acetonitrile (B52724) can also be a drawback, leading to precipitation at low temperatures.[2]

  • 5-Ethylthio-1H-tetrazole (ETT): A more acidic activator than 1H-Tetrazole, which leads to faster coupling kinetics.[2][6] It has better solubility in acetonitrile than 1H-Tetrazole.[2]

  • 5-Benzylthio-1H-tetrazole (BTT): Another acidic activator that has been shown to be particularly effective for RNA synthesis using TBDMS-protected monomers, allowing for significantly shorter coupling times compared to 1H-Tetrazole.[2][7]

  • 4,5-Dicyanoimidazole (B129182) (DCI): A highly effective activator that is less acidic than tetrazole derivatives but is a much better nucleophile.[2][3] DCI is highly soluble in acetonitrile and can significantly increase the rate of coupling, making it an excellent choice for sterically hindered phosphoramidites.[3][8][9] It has been shown to double the rate of coupling compared to 1H-tetrazole.[3][10]

  • Aryl substituted 5-phenyl-1H-tetrazoles: A class of highly efficient activators, particularly those with perfluoroalkyl substituents, that have demonstrated superior performance in coupling both DNA and RNA phosphoramidites, including TBDMS-protected RNA amidites.[4][5][11]

Data Presentation: Comparison of Activators

The following table summarizes the properties and performance of common activators for TBDMS phosphoramidite coupling.

ActivatorpKaTypical ConcentrationCoupling Time for TBDMS RNA amiditesAdvantagesDisadvantages
1H-Tetrazole4.9[6]0.45 M[4]10 - 15 minutes[2]Well-established, cost-effective.Suboptimal for hindered monomers, low solubility.[2]
5-Ethylthio-1H-tetrazole (ETT)4.3[6]0.25 M - 0.5 M[12]Shorter than 1H-TetrazoleMore acidic and soluble than 1H-Tetrazole.[2]Can be explosive.[5]
5-Benzylthio-1H-tetrazole (BTT)4.1[6]0.25 M - 0.3 M[7][12]~3 minutes[2]Highly efficient for RNA synthesis.[2]More acidic, potential for side reactions.[2]
4,5-Dicyanoimidazole (DCI)5.2[3][9]0.25 M - 1.0 M[3][4]~10 minutes (at near stoichiometric conditions)[3][8]Highly soluble, fast coupling, less acidic.[3][8][9]Potential for precipitation with deblocking solution in some synthesizers.[5]
5-(4-nitrophenyl)-1H-tetrazole3.7[6][11]-Shorter than 1H-TetrazoleMore acidic, good for hindered monomers.[9]Low solubility.[11]
5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole-0.1 M[11]~2-10 minutes[11]Highly efficient, good solubility.[4]-

Experimental Protocols

General Protocol for Solid-Phase Oligonucleotide Synthesis Cycle

The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer.

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-supported oligonucleotide with a solution of a weak acid, typically trichloroacetic acid in dichloromethane.

  • Activation & Coupling: The phosphoramidite monomer and the activator are delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. This is typically done with a mixture of acetic anhydride (B1165640) and N-methylimidazole.[12]

  • Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[12]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Detailed Protocol for TBDMS Phosphoramidite Coupling using DCI

This protocol is an example for the coupling of a 2'-O-TBDMS protected RNA phosphoramidite using DCI as the activator on a 1 µmol scale synthesis.

Materials:

  • 2'-O-TBDMS protected RNA phosphoramidite (e.g., A(tac), C(ac), G(ibu), U) solution (0.1 M in acetonitrile)

  • 4,5-Dicyanoimidazole (DCI) solution (0.25 M in acetonitrile)

  • Standard DNA/RNA synthesis reagents (deblocking, capping, and oxidizing solutions)

  • Acetonitrile (anhydrous)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

Procedure (as part of an automated synthesis cycle):

  • Pre-Coupling Wash: Wash the solid support extensively with anhydrous acetonitrile to ensure anhydrous conditions.

  • Reagent Delivery:

    • Simultaneously deliver the 2'-O-TBDMS phosphoramidite solution (e.g., 100 µL, 10 µmol, 10 equivalents) and the DCI activator solution (e.g., 300 µL, 75 µmol) to the synthesis column.

    • Allow the reagents to mix and react with the solid-supported oligonucleotide.

  • Coupling Reaction: Allow the coupling reaction to proceed for 5-10 minutes. The optimal time may vary depending on the specific phosphoramidite and synthesizer.

  • Post-Coupling Wash: Wash the solid support with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping: Proceed with the standard capping step to block any unreacted 5'-hydroxyl groups.

  • Oxidation: Proceed with the standard oxidation step to convert the phosphite triester to a phosphate triester.

Mandatory Visualizations

Signaling Pathway: Mechanism of Phosphoramidite Activation

Phosphoramidite_Activation Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Activated Intermediate Phosphoramidite->Activated_Intermediate Activator Activator (e.g., DCI) Activator->Activated_Intermediate Protonation & Nucleophilic Attack Protonated_Amine Protonated Diisopropylamine Activated_Intermediate->Protonated_Amine Leaving Group Coupled_Product Phosphite Triester Activated_Intermediate->Coupled_Product Growing_Oligo Growing Oligonucleotide (5'-OH) Growing_Oligo->Coupled_Product Nucleophilic Attack

Caption: Mechanism of phosphoramidite activation and coupling.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Workflow Start Start Cycle: Solid Support with 5'-OH Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Wash1 Wash Deblocking->Wash1 Coupling 2. Coupling (Phosphoramidite + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping 3. Capping (Acetylation of Failures) Wash2->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation End End Cycle: Elongated Oligonucleotide Oxidation->End Repeat Repeat for next monomer End->Repeat

Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

References

Step-by-Step Guide for Cleavage and Deprotection of TBDMS-Protected RNA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the cleavage and deprotection of tert-butyldimethylsilyl (TBDMS)-protected RNA oligonucleotides. The following protocols and application notes are designed to offer researchers, scientists, and drug development professionals a detailed, step-by-step methodology for obtaining high-quality, biologically active RNA.

The chemical synthesis of RNA relies on the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, the 2'-hydroxyl group of the ribose sugar, and the phosphate (B84403) backbone. The TBDMS group is a commonly used protecting group for the 2'-hydroxyl position due to its stability during the solid-phase synthesis cycles and its susceptibility to removal under specific fluoride-based conditions.

The successful deprotection of synthetic RNA is a critical final step that directly impacts the yield and purity of the final product. This process involves two main stages: first, the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and the phosphate backbone. Second, the specific removal of the TBDMS groups from the 2'-hydroxyl positions.

Experimental Protocols

Several strategies exist for the cleavage and deprotection of TBDMS-protected RNA, each with its own advantages depending on the scale of the synthesis, the nature of the RNA sequence, and the presence of any sensitive modifications. Below are detailed protocols for common deprotection methods.

Protocol 1: Two-Step Deprotection using Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) and Triethylamine (B128534) Trihydrofluoride (TEA·3HF)

This is a widely used and robust method for standard RNA oligonucleotides.

Step 1: Cleavage from Solid Support and Base/Phosphate Deprotection with AMA

  • Preparation: After synthesis, ensure the solid support (e.g., CPG) is thoroughly dried. This can be achieved by passing a stream of argon or dry air through the synthesis column.

  • Reagent: Prepare a 1:1 (v/v) solution of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Cleavage and Deprotection:

    • Transfer the solid support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.

    • Add 1.5 mL of the AMA solution to the tube, ensuring the support is fully submerged.

    • Seal the tube tightly and incubate at 65°C for 10-20 minutes.[1][2] This step cleaves the RNA from the support and removes the exocyclic amine protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[3]

    • Allow the tube to cool to room temperature.

  • Recovery:

    • Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile, RNase-free microcentrifuge tube.

    • Wash the solid support with 0.5 mL of RNase-free water and combine the wash with the supernatant.

    • Dry the combined solution to a pellet using a vacuum concentrator.

Step 2: 2'-O-TBDMS Deprotection with TEA·3HF

  • Reagent Preparation: Prepare the 2'-deprotection solution. A common formulation consists of dissolving the dried RNA pellet in a mixture of DMSO, triethylamine (TEA), and triethylamine trihydrofluoride (TEA·3HF). For a typical 1 µmol scale synthesis, the following volumes can be used: 115 µL of anhydrous DMSO, 60 µL of TEA, and 75 µL of TEA·3HF.[1]

  • Deprotection Reaction:

    • Add the prepared deprotection solution to the dried RNA pellet. Ensure the pellet is fully dissolved. Gentle heating at 65°C for a few minutes can aid in dissolution.[1]

    • Incubate the mixture at 65°C for 2.5 hours.[1]

  • Quenching and Desalting:

    • After incubation, cool the reaction mixture.

    • The deprotected RNA can be isolated by precipitation or by using a desalting column or cartridge. For precipitation, add a quenching buffer (e.g., 1.5 M ammonium bicarbonate) followed by an appropriate alcohol (e.g., n-butanol or ethanol) and cool to -20°C or -70°C to precipitate the RNA.[4]

    • Alternatively, specialized RNA purification cartridges can be used according to the manufacturer's instructions.[1]

Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is another common reagent for the removal of TBDMS groups. However, its effectiveness can be sensitive to water content.[1][4]

Step 1: Cleavage and Base/Phosphate Deprotection

  • Follow Step 1 of Protocol 1.

Step 2: 2'-O-TBDMS Deprotection with TBAF

  • Reagent: Use a 1 M solution of TBAF in anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotection Reaction:

    • Dissolve the dried RNA pellet from Step 1 in the 1 M TBAF/THF solution.

    • Incubate at room temperature for 12-24 hours.[5]

  • Quenching and Desalting:

Quantitative Data Summary

The choice of deprotection method can influence the reaction time and temperature. The following table summarizes typical conditions for the key deprotection steps.

Deprotection StepReagent(s)TemperatureDurationNotes
Cleavage & Base/Phosphate Deprotection Ammonium Hydroxide/Methylamine (AMA)65°C10 - 20 minutesA fast and efficient method for standard RNA.[1][2]
Ethanolic Ammonium HydroxideRoom Temperature4 - 17 hoursA milder option suitable for some sensitive modifications.[1]
2'-O-TBDMS Deprotection Triethylamine Trihydrofluoride (TEA·3HF) in DMSO/TEA65°C1.5 - 2.5 hoursA reliable and relatively fast method.[1][4]
Tetrabutylammonium Fluoride (TBAF) in THFRoom Temperature12 - 24 hoursEffective but sensitive to water content.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the cleavage and deprotection of TBDMS-protected RNA.

RNA_Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis Synthesized_RNA TBDMS-Protected RNA on Solid Support Cleavage Step 1: Cleavage from Support & Base/Phosphate Deprotection (e.g., AMA, 65°C) Synthesized_RNA->Cleavage TBDMS_Deprotection Step 2: 2'-TBDMS Deprotection (e.g., TEA·3HF, 65°C) Cleavage->TBDMS_Deprotection Desalting Quenching & Desalting TBDMS_Deprotection->Desalting Analysis Analysis (e.g., HPLC, MS) Desalting->Analysis Purified_RNA Purified RNA Analysis->Purified_RNA

Caption: General workflow for RNA cleavage and deprotection.

Chemical Transformation Pathway

The deprotection process involves a series of chemical transformations to remove the various protecting groups.

Deprotection_Pathway start Fully Protected RNA (on support) Base-Protected Phosphate-Protected (cyanoethyl) 2'-O-TBDMS step1 Cleaved & Partially Deprotected RNA Base Deprotected Phosphate Deprotected 2'-O-TBDMS start->step1 AMA or NH4OH/EtOH step2 Fully Deprotected RNA Deprotected Base Deprotected Phosphate 2'-OH step1->step2 TEA·3HF or TBAF

Caption: Chemical transformations during RNA deprotection.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Deprotection Insufficient reaction time or temperature.Increase incubation time or ensure the reaction temperature is maintained.
Poor quality or aged reagents.Use fresh, high-quality deprotection reagents.
For TBAF deprotection, presence of water.Use anhydrous TBAF and THF.[5]
RNA Degradation Extended exposure to harsh basic conditions.Minimize the duration of the initial cleavage/deprotection step.
Presence of RNase contamination.Use RNase-free water, tubes, and pipette tips throughout the process.
Low Recovery Inefficient precipitation.Optimize precipitation conditions (e.g., temperature, duration, choice of alcohol).
Loss of sample during desalting.Ensure the chosen desalting method is appropriate for the scale of the synthesis and follow the manufacturer's protocol carefully.

Concluding Remarks

The successful cleavage and deprotection of TBDMS-protected RNA is a multi-step process that requires careful attention to detail. The choice of reagents and reaction conditions should be tailored to the specific RNA sequence and any modifications present. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can consistently obtain high-quality RNA suitable for a wide range of downstream applications in research, diagnostics, and therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite during solid-phase RNA oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant drop in trityl signal after the coupling step with this compound. What are the potential causes and how can I troubleshoot this?

A1: A drop in the trityl signal is a direct indication of low coupling efficiency. Several factors related to the phosphoramidite (B1245037), reagents, and synthesis protocol can contribute to this issue. The bulky nature of the 2'-O-TBDMS protecting group inherently leads to slower coupling kinetics compared to DNA synthesis, making the process more sensitive to suboptimal conditions.[1][2]

Troubleshooting Steps:

  • Verify Phosphoramidite Quality:

    • Freshness and Storage: Ensure the this compound is fresh and has been stored under anhydrous conditions at -20°C.[3] Phosphoramidites are sensitive to moisture and oxidation, which can lead to degradation.

    • Purity: Use high-purity phosphoramidite (≥98.0%). Impurities can interfere with the coupling reaction.[4] Check the certificate of analysis for the lot you are using.

  • Optimize Coupling Time and Activator:

    • Extended Coupling Time: Due to the steric hindrance from the 2'-O-TBDMS group, a longer coupling time is generally required for RNA synthesis compared to DNA synthesis.[2][3] A standard coupling time of 6 minutes is often used, but extending it to 12 minutes may be necessary, especially with standard activators like Tetrazole.[1][3]

    • Activator Choice: The choice of activator can significantly impact coupling efficiency. More potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) can enhance coupling rates.[3][5] For instance, using 0.3M BTT has been shown to reduce the required coupling time to 3 minutes.[3]

  • Ensure Anhydrous Conditions:

    • Solvents and Reagents: The presence of water is a major cause of low coupling efficiency.[6] Use anhydrous acetonitrile (B52724) (<30 ppm water) for dissolving the phosphoramidite and for all wash steps. Ensure all other reagents, including the activator solution, are also anhydrous.

    • Synthesizer Lines: Purge the synthesizer lines thoroughly to remove any residual moisture before starting the synthesis.

  • Check Reagent Concentrations:

    • Phosphoramidite Concentration: Ensure the phosphoramidite solution is at the correct concentration as recommended by your synthesizer's protocol.

    • Activator Concentration: Verify the concentration of the activator solution. An incorrect concentration can lead to incomplete activation of the phosphoramidite.

Q2: Could the dmf protecting group on the guanine (B1146940) base be contributing to the low coupling efficiency?

A2: The dimethylformamidine (dmf) protecting group on guanine is primarily chosen for its rapid deprotection kinetics, which is beneficial for synthesizing sensitive or complex RNA oligos.[7] While it is generally considered stable in solution, improper handling or prolonged storage in solution on the synthesizer can lead to degradation.[8] However, the primary factor affecting coupling efficiency with this specific phosphoramidite is more likely the steric bulk of the 2'-O-TBDMS group rather than the dmf group itself.[1][2] The stability of dG(dmf) phosphoramidite in solution is generally considered comparable to or even better than other guanine phosphoramidites with different protecting groups.[8]

Q3: I am synthesizing a long RNA oligonucleotide and the coupling efficiency seems to decrease as the chain length increases. What can I do to improve this?

A3: A decline in coupling efficiency with increasing oligonucleotide length is a known challenge in RNA synthesis. This is often due to a combination of factors, including steric hindrance within the growing oligonucleotide chain and potential secondary structure formation.

Recommendations for Long RNA Synthesis:

  • Choice of 2'-O-Protecting Group: While TBDMS is a standard protecting group, for very long RNA sequences, using a protecting group with a spacer to distance the bulky silyl (B83357) group from the reaction center, such as 2'-O-Triisopropylsilyloxymethyl (TOM), may offer slightly higher coupling efficiencies.[1][2]

  • Solid Support: For longer oligonucleotides, the pore size of the solid support becomes critical. Using a support with a larger pore size (e.g., 1000Å or 2000Å CPG) can help to reduce steric hindrance and improve reagent access to the growing chain.[6]

  • Optimized Protocols: Employ protocols specifically designed for long RNA synthesis, which may include longer coupling times, different activators, and specific deprotection strategies.

Data Summary Table

ParameterStandard DNA SynthesisRecommended for this compoundRationale for RNA Synthesis
Coupling Time 15-60 seconds6-12 minutesThe 2'-O-TBDMS group creates steric hindrance, slowing down the coupling reaction.[1][2][3]
Activator Tetrazole0.25M ETT or 0.3M BTTMore potent activators are needed to overcome the slower reaction kinetics.[3][5]
Phosphoramidite Purity ≥98%≥98.0%High purity is crucial to minimize side reactions and ensure high coupling efficiency.[4]
Water Content in Acetonitrile <30 ppm<30 ppmPhosphoramidites are highly sensitive to moisture, which leads to hydrolysis and reduced coupling.[6]
Storage Temperature -20°C-20°C (anhydrous)Prevents degradation of the phosphoramidite.[3]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_amidite 1. Check Phosphoramidite Quality start->check_amidite amidite_fresh Is it fresh and stored correctly? check_amidite->amidite_fresh check_reagents 2. Verify Reagent & Solvent Quality anhydrous_acn Is Acetonitrile anhydrous? check_reagents->anhydrous_acn check_protocol 3. Review Synthesis Protocol coupling_time Is coupling time sufficient (6-12 min)? check_protocol->coupling_time check_instrument 4. Inspect Synthesizer instrument_leak Any leaks in the fluidics system? check_instrument->instrument_leak amidite_purity Is the purity ≥98.0%? amidite_fresh->amidite_purity Yes end_node Problem Resolved amidite_fresh->end_node No, replace amidite amidite_purity->check_reagents Yes amidite_purity->end_node No, use higher purity lot activator_conc Is activator concentration correct? anhydrous_acn->activator_conc Yes anhydrous_acn->end_node No, replace with anhydrous Acetonitrile activator_conc->check_protocol Yes activator_conc->end_node No, prepare fresh activator activator_choice Is a potent activator being used (ETT/BTT)? coupling_time->activator_choice Yes coupling_time->end_node No, increase coupling time activator_choice->check_instrument Yes activator_choice->end_node No, switch to a more potent activator instrument_leak->end_node No instrument_leak->end_node Yes, perform maintenance

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Argon or Nitrogen gas

  • Septum-sealed vial

  • Syringe

Procedure:

  • Allow the vial of phosphoramidite to warm to room temperature before opening to prevent moisture condensation.

  • Under a stream of inert gas (Argon or Nitrogen), carefully open the vial.

  • Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vial with the septum and gently swirl until the phosphoramidite is completely dissolved.

  • Install the vial on the DNA/RNA synthesizer.

Protocol 2: Standard Coupling Cycle for RNA Synthesis

This protocol assumes a standard automated DNA/RNA synthesizer. Parameters may need to be adjusted based on the specific instrument and scale of synthesis.

  • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Wash: Wash the solid support with anhydrous acetonitrile to remove the cleaved DMT group and excess acid.

  • Coupling: Deliver the this compound solution and the activator solution (e.g., 0.25 M ETT in acetonitrile) simultaneously to the synthesis column. Allow the reaction to proceed for the optimized coupling time (6-12 minutes).

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. This is typically done using a two-part capping reagent (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

  • Wash: Wash the solid support with anhydrous acetonitrile to remove residual reagents before initiating the next synthesis cycle.

References

Troubleshooting incomplete TBDMS deprotection in RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering incomplete removal of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group from the 2'-hydroxyl position during solid-phase RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete TBDMS deprotection?

Incomplete TBDMS deprotection is a frequent issue in RNA synthesis that can lead to biologically inactive products.[1] The primary causes include:

  • Reagent Quality: The efficacy of fluoride-based deprotection reagents can be compromised by improper storage or age.

  • Excess Moisture: The presence of water is a major cause of failure, particularly when using Tetrabutylammonium fluoride (B91410) (TBAF).[2] The water content in the TBAF solution should not exceed 5% for efficient desilylation.[1][2] Pyrimidine-rich sequences are reportedly more sensitive to the water content in TBAF than purine-rich sequences.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or improper reagent concentration can lead to incomplete reactions.

  • Oligonucleotide Length and Sequence: Longer oligonucleotides can be more challenging to deprotect completely.[2][3] Steric hindrance related to the sequence and secondary structure can also play a role.

  • Degradation of Reagents: TBAF solutions can degrade over time, reducing their effectiveness. It is recommended to use fresh reagent or titrate older batches to determine water content.[1]

Q2: Which reagents are recommended for 2'-O-TBDMS group removal?

The two most widely used reagents for TBDMS group removal are Tetrabutylammonium fluoride (TBAF) and Triethylamine trihydrofluoride (TEA·3HF).[2] While both are effective, TEA·3HF is often considered a more reliable and robust alternative as it is less sensitive to moisture.[2][4][5]

ReagentCommon SolventTypical ConditionsKey Considerations
Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (THF)1 M solution, Room temperature, 8-24 hours[3][5]Highly sensitive to moisture; water content should be <5%.[2] Performance can be variable.[6] Requires careful handling to minimize water exposure.[1][2]
Triethylamine trihydrofluoride (TEA·3HF) Dimethylsulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)65°C, 0.5 - 2.5 hours[5][6]More reliable and less sensitive to water than TBAF.[2][5] Often used in a cocktail with TEA and a solvent like DMSO.[6]

Q3: How can I detect and analyze incomplete TBDMS deprotection?

Several analytical techniques can be used to assess the completeness of the deprotection step:

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange and reversed-phase HPLC are the most common methods.[4][7] Incompletely deprotected oligonucleotides are more hydrophobic and will have a longer retention time on a reversed-phase column compared to the fully deprotected RNA.

  • Polyacrylamide Gel Electrophoresis (PAGE): Incompletely deprotected RNA may appear as multiple, slower-migrating bands on a denaturing PAGE gel.[1] Upon successful re-treatment with a fresh deprotection reagent, these bands should collapse into a single, faster-migrating band corresponding to the fully deprotected product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive confirmation by allowing for the direct measurement of the mass of the oligonucleotide, confirming the presence or absence of remaining TBDMS groups.[8]

Q4: What are the consequences of incomplete deprotection?

The presence of residual TBDMS groups on the 2'-hydroxyls of the RNA oligonucleotide can have significant negative consequences:

  • Reduced Biological Activity: The bulky TBDMS group can sterically hinder the RNA from adopting its correct three-dimensional structure, interfering with its ability to interact with proteins or other nucleic acids, rendering it biologically inactive.[1]

  • Interference with Downstream Applications: Incomplete deprotection can adversely affect applications such as enzymatic assays, reverse transcription, and hybridization for microarrays.[9]

  • Inaccurate Quantification: The hydrophobic nature of the TBDMS group can alter the physical properties of the RNA, potentially leading to errors in concentration measurements.

Experimental Protocols

Protocol 1: TBDMS Deprotection using TEA·3HF (DMT-off)

This protocol is a robust method for the final deprotection of the 2'-hydroxyl groups after the oligonucleotide has been cleaved from the solid support and the base/phosphate protecting groups have been removed.

Materials:

  • Dried, partially deprotected RNA oligonucleotide pellet

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

  • Ensure the RNA pellet is thoroughly dried, for example, by using a SpeedVac.

  • Dissolve the RNA pellet in 100 µL of anhydrous DMSO.[6] If necessary, gently heat the sample at 65°C for up to 5 minutes to ensure complete dissolution.[6]

  • Add 125 µL of TEA·3HF to the solution.[6]

  • Mix the solution thoroughly by vortexing.

  • Incubate the reaction at 65°C for 2.5 hours.[6]

  • After incubation, cool the reaction vial in a freezer briefly.

  • Proceed with desalting (e.g., via ethanol (B145695) precipitation) or purification by HPLC.

Protocol 2: TBDMS Deprotection using TBAF

This is a traditional method, but requires strict control of anhydrous conditions for reliable results.

Materials:

  • Dried, partially deprotected RNA oligonucleotide pellet

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Tetrabutylammonium fluoride (TBAF) in THF (ensure water content is < 5%)

Procedure:

  • Ensure the RNA pellet is thoroughly dried.

  • Under anhydrous conditions, dissolve the RNA pellet in the desired volume of 1 M TBAF in THF.

  • Incubate the reaction at room temperature for 12-24 hours.[3]

  • Quench the reaction and proceed with desalting or purification.

Visual Guides

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Two-Step Deprotection cluster_analysis Purification & Analysis Synthesis 1. Automated RNA Synthesis (TBDMS Protected Monomers) Cleavage 2. Cleavage & Base Deprotection (e.g., AMA at 65°C) Synthesis->Cleavage Desilylation 3. 2'-OH Silyl Group Removal (e.g., TEA·3HF at 65°C) Cleavage->Desilylation Purification 4. Purification (e.g., HPLC, PAGE) Desilylation->Purification QC 5. Quality Control (LC-MS, HPLC) Purification->QC Final_Product Purified, Full-Length RNA QC->Final_Product Troubleshooting_Tree Start Incomplete Deprotection Observed (e.g., by HPLC) Q1 Was the deprotection reagent (e.g., TBAF) fresh? Start->Q1 A1_No Re-run deprotection with freshly opened/prepared reagent. Q1->A1_No No Q2 Are anhydrous conditions strictly maintained? Q1->Q2 Yes A1_No->Start Re-analyze A2_No Dry reagents (e.g., with molecular sieves). Ensure anhydrous solvents. Q2->A2_No No Q3 Were reaction time and temperature optimal? Q2->Q3 Yes A2_No->Start Re-analyze A3_No Increase incubation time or ensure correct temperature (e.g., 65°C). Q3->A3_No No Consider_Alt Consider switching to a more robust reagent like TEA·3HF. Q3->Consider_Alt Yes A3_No->Start Re-analyze

References

Technical Support Center: Optimizing Coupling Times for Sterically Hindered Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing coupling times for sterically hindered phosphoramidites in oligonucleotide synthesis.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a frequent issue when working with sterically hindered phosphoramidites. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Question: My trityl monitor indicates low coupling efficiency when using a sterically hindered phosphoramidite (B1245037). What are the potential causes and how can I troubleshoot this?

Answer:

Low coupling efficiency with sterically hindered phosphoramidites can stem from several factors. Follow this step-by-step guide to diagnose and address the issue:

Step 1: Verify Reagent Quality and Handling

  • Phosphoramidite Integrity: Ensure the phosphoramidite is not degraded. Phosphoramidites are sensitive to moisture and oxidation. Use fresh, high-quality phosphoramidites and handle them under anhydrous conditions.

  • Activator Solution: The choice and quality of the activator are critical. For sterically hindered monomers, standard activators like 1H-Tetrazole may be insufficient.[1] Consider using a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2] Ensure the activator solution is fresh and at the correct concentration.

  • Anhydrous Conditions: Moisture is a primary inhibitor of the coupling reaction.[3] Ensure all solvents, particularly acetonitrile (B52724) (ACN), are anhydrous. Implement rigorous anhydrous techniques for all reagents and throughout the synthesis process.

Step 2: Optimize Synthesis Protocol

  • Extend Coupling Time: Sterically hindered phosphoramidites require longer reaction times to achieve high coupling efficiency.[] If you are using standard coupling times, extend them significantly. For some modified monomers, coupling times of 5-10 minutes or longer may be necessary.[5]

  • Implement Double Coupling: A "double coupling" protocol, where the phosphoramidite and activator are delivered a second time, can significantly improve efficiency for particularly challenging monomers.[6]

  • Increase Reagent Concentration: Increasing the concentration of the phosphoramidite and/or the activator can help drive the reaction to completion. However, be aware that excessively high activator concentrations can have diminishing returns.

Step 3: Check Instrument Performance

  • Fluidics System: Ensure there are no leaks or blockages in the synthesizer's fluidics system.[7] Inaccurate reagent delivery will lead to suboptimal reaction conditions.

  • Reagent Delivery: Verify that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.

Step 4: Evaluate the Solid Support

  • Support Type and Loading: Ensure you are using the appropriate solid support for your synthesis scale and that it is not overloaded.

  • Pore Size: For the synthesis of long oligonucleotides, the pore size of the solid support can become a limiting factor.

The following flowchart illustrates a logical troubleshooting workflow for addressing low coupling efficiency:

Troubleshooting_Workflow start Low Coupling Efficiency Detected reagent_check Step 1: Verify Reagent Quality - Phosphoramidite Integrity - Activator Potency - Anhydrous Conditions start->reagent_check protocol_optimization Step 2: Optimize Synthesis Protocol - Extend Coupling Time - Implement Double Coupling - Increase Reagent Concentration reagent_check->protocol_optimization Reagents OK resolution Coupling Efficiency Improved reagent_check->resolution Issue Found & Resolved instrument_check Step 3: Check Instrument Performance - Fluidics System - Reagent Delivery protocol_optimization->instrument_check Protocol Optimized protocol_optimization->resolution Issue Found & Resolved support_check Step 4: Evaluate Solid Support - Type and Loading - Pore Size instrument_check->support_check Instrument OK instrument_check->resolution Issue Found & Resolved support_check->resolution Issue Found & Resolved no_improvement Issue Persists support_check->no_improvement Support OK no_improvement->reagent_check Re-evaluate Experimental_Workflow start Synthesize a Short Test Oligonucleotide setup Setup Parallel Syntheses with Varying Coupling Times (e.g., 2, 5, 10, 15, 20 min) start->setup synthesis Perform Solid-Phase Synthesis setup->synthesis cleavage Cleave and Deprotect Oligonucleotides synthesis->cleavage analysis Analyze Crude Product by HPLC and/or Mass Spectrometry cleavage->analysis evaluation Evaluate Purity and Yield for Each Coupling Time analysis->evaluation decision Determine Optimal Coupling Time evaluation->decision further_optimization Further Optimization Needed (e.g., Double Coupling, Different Activator) decision->further_optimization Suboptimal Results end Optimal Coupling Time Established decision->end High Purity and Yield Achieved further_optimization->setup Iterate

References

Technical Support Center: Preventing RNA Degradation During TBDMS Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the prevention of RNA degradation during the removal of the tert-butyldimethylsilyl (TBDMS) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the integrity of synthetic RNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of RNA degradation during TBDMS removal?

A1: The primary cause of RNA degradation during the TBDMS deprotection step is the premature removal of the 2'-O-TBDMS group while the phosphotriester and exocyclic amine protecting groups are still being removed under basic conditions. The exposed 2'-hydroxyl group can attack the adjacent phosphodiester linkage, leading to chain cleavage.[1] It is crucial to perform a stepwise deprotection where the base-labile protecting groups are removed first under conditions that keep the TBDMS group intact, followed by the specific removal of the TBDMS group using a fluoride (B91410) reagent.

Q2: Which fluoride reagent is recommended for TBDMS removal to minimize RNA degradation?

A2: Triethylamine (B128534) tris(hydrofluoride) (TEA·3HF) is highly recommended over tetrabutylammonium (B224687) fluoride (TBAF).[2][3][4][5] TEA·3HF is more efficient at deprotection and, critically, is significantly less sensitive to moisture.[2] Water content in TBAF solutions can reduce its effectiveness and lead to incomplete deprotection, which may require longer reaction times and increase the risk of degradation.[6][7] TEA·3HF provides more reliable and reproducible results.[3]

Q3: Can the base deprotection step itself cause RNA degradation?

A3: Yes, standard ammonium (B1175870) hydroxide (B78521) deprotection used in DNA synthesis can cause partial loss of the TBDMS groups, leading to RNA chain scission.[1] To prevent this, a mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine (B109427) (AMA) is often used.[1] This mixture effectively removes the base and phosphate (B84403) protecting groups without prematurely cleaving the TBDMS group.

Q4: How can I assess the integrity of my RNA after TBDMS deprotection?

A4: The most common method is denaturing agarose (B213101) gel electrophoresis.[8][9] Intact RNA will show sharp, distinct bands corresponding to the full-length product. For total RNA, you would typically see the 28S and 18S ribosomal RNA bands, with the 28S band being approximately twice as intense as the 18S band.[8][9] Degraded RNA will appear as a smear towards the lower molecular weight region of the gel.[8][9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Smearing or no distinct band on a denaturing agarose gel after deprotection. 1. Premature removal of the TBDMS group during base deprotection. 2. Incomplete deprotection leaving a mix of partially protected and unprotected RNA. 3. RNase contamination. 4. Excessive heat or prolonged incubation during deprotection.1. Use a 1:1 mixture of concentrated aqueous ammonia and 8M ethanolic methylamine for base deprotection to prevent premature TBDMS removal.[1] 2. Ensure complete dissolution of the RNA pellet in the deprotection cocktail. Use anhydrous DMSO and gently heat if necessary.[10] Extend the deprotection time if synthesizing long oligonucleotides. 3. Maintain a sterile, RNase-free environment throughout the process. Use RNase-free tubes, tips, and reagents.[11] 4. Adhere strictly to the recommended deprotection times and temperatures. For TEA·3HF, 2.5 hours at 65°C is standard.[10]
Low yield of full-length RNA product. 1. Incomplete cleavage from the solid support. 2. Inefficient deprotection of base or TBDMS groups. 3. Loss of sample during workup and purification.1. Ensure the cleavage reagent has sufficient contact time with the solid support as per the protocol. 2. Use fresh deprotection reagents. The efficiency of TBAF is particularly sensitive to water content.[6][7] Consider switching to the more robust TEA·3HF.[2][3][4][5] 3. Be meticulous during precipitation and pelleting steps. Ensure complete precipitation by chilling the sample sufficiently.
Presence of unexpected bands on the gel. 1. Incomplete removal of protecting groups. 2. Formation of byproducts due to side reactions. 3. Secondary structures in the RNA.1. Re-treat the sample with fresh deprotection solution.[7] Analyze a small aliquot to confirm complete deprotection before proceeding with the entire sample. 2. Ensure the correct deprotection cocktail is used. For DMT-on purification, the addition of triethylamine (TEA) to the TEA·3HF/DMSO mixture is crucial to prevent DMT removal and depurination.[12] 3. Ensure the gel electrophoresis is performed under denaturing conditions to resolve secondary structures.[8][9]

Experimental Protocols

Protocol 1: TBDMS Deprotection for DMT-off RNA

This protocol is suitable for RNA that will be purified without relying on the 5'-DMT group.

  • Base and Phosphate Deprotection:

    • Transfer the solid support containing the synthesized RNA to a screw-cap vial.

    • Add a 1:1 (v/v) mixture of concentrated aqueous ammonia and 8M ethanolic methylamine.

    • Incubate at 65°C for 15-20 minutes.

    • Cool the vial and carefully transfer the supernatant to a new tube.

    • Evaporate the solution to dryness.

  • 2'-O-TBDMS Removal:

    • To the dried RNA pellet, add 100 µL of anhydrous DMSO. If necessary, heat at 65°C for a few minutes to fully dissolve the pellet.

    • Add 125 µL of TEA·3HF.

    • Mix well and incubate at 65°C for 2.5 hours.

    • Cool the reaction mixture.

  • Quenching and Precipitation:

    • Quench the reaction by adding an appropriate quenching buffer or proceeding directly to precipitation.

    • Precipitate the RNA using standard ethanol (B145695) or butanol precipitation methods.

    • Wash the RNA pellet with 70% ethanol and resuspend in an RNase-free buffer.

Protocol 2: TBDMS Deprotection for DMT-on RNA

This protocol is designed for RNA that will be purified using DMT-on methods, such as cartridge purification.

  • Base and Phosphate Deprotection:

    • Follow the same procedure as in Protocol 1, Step 1.

  • 2'-O-TBDMS Removal:

    • To the dried RNA pellet, add 115 µL of anhydrous DMSO. Heat gently at 65°C if needed to dissolve.

    • Add 60 µL of triethylamine (TEA) and mix gently.

    • Add 75 µL of TEA·3HF, mix, and incubate at 65°C for 2.5 hours.[10]

  • Quenching and Purification:

    • Cool the reaction mixture.

    • Immediately before purification, add 1.75 mL of an appropriate quenching buffer (e.g., Glen-Pak™ RNA Quenching Buffer).

    • Proceed immediately with DMT-on cartridge purification according to the manufacturer's instructions.

Visualized Workflows and Logic

Experimental Workflow for TBDMS Deprotection

DeprotectionWorkflow cluster_base Base & Phosphate Deprotection cluster_silyl 2'-O-TBDMS Removal cluster_purify Purification b1 Add NH3/Methylamine b2 Incubate 65°C b1->b2 b3 Evaporate to Dryness b2->b3 s1 Dissolve in DMSO b3->s1 s2 Add Deprotection Mix (e.g., TEA.3HF +/- TEA) s1->s2 s3 Incubate 65°C s2->s3 p1 Quench Reaction s3->p1 p2 Precipitate or Cartridge Purify p1->p2 p3 Assess Integrity (Gel) p2->p3 TroubleshootingLogic start RNA Appears Degraded (Smear on Gel) q1 Was an ammonia/ methylamine mix used for base deprotection? start->q1 s1 Use NH3/Methylamine to prevent premature TBDMS removal. q1->s1 No q2 Was TEA.3HF used for TBDMS removal? q1->q2 Yes a1_yes Yes a1_no No s2 TBAF is water sensitive. Ensure anhydrous conditions or switch to TEA.3HF. q2->s2 No (Used TBAF) q3 Were RNase-free techniques used? q2->q3 Yes a2_yes Yes a2_no No (Used TBAF) s3 Strictly adhere to RNase-free practices for all reagents and labware. q3->s3 No end Review incubation times and temperatures. Consider incomplete deprotection. q3->end Yes a3_yes Yes a3_no No

References

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a protected ribonucleoside building block essential for the solid-phase synthesis of RNA oligonucleotides.[1] Its key components are:

  • DMT (Dimethoxytrityl): A protecting group for the 5'-hydroxyl position.[2]

  • TBDMS (tert-butyldimethylsilyl): A protecting group for the 2'-hydroxyl position of the ribose sugar, offering stability during the acid detritylation and oxidation steps of synthesis.[1]

  • Guanosine (B1672433) (G): The nucleoside base.

  • dmf (dimethylformamidine): A protecting group for the exocyclic amine of the guanine (B1146940) base.[3][4]

  • CE (Cyanoethyl): A protecting group for the phosphite (B83602) moiety.[2]

  • Phosphoramidite (B1245037): The reactive phosphorus (III) group that enables the formation of the phosphodiester linkage to the growing oligonucleotide chain.[]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability and performance, this compound should be stored under the following conditions:

  • Temperature: -20°C.[1][6]

  • Atmosphere: Dry, inert atmosphere (e.g., argon or nitrogen).[7][8]

  • Form: As a dry solid.[7]

  • In solution: Phosphoramidites are less stable in solution. If a solution in anhydrous acetonitrile (B52724) is prepared, it should be used as quickly as possible, ideally within 24 hours.[6]

Q3: Why is the guanosine (G) phosphoramidite, particularly with the dmf protecting group, more susceptible to degradation compared to other phosphoramidites?

A3: 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are known to be particularly susceptible to degradation.[9][10] The rate of hydrolysis is influenced by the nature of the protecting group on the exocyclic amine.[9][10] Studies have shown that the degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can accelerate further degradation.[9][10] The dmf protecting group on guanosine is effective at preventing depurination during synthesis but can be less stable under certain conditions compared to other protecting groups like isobutyryl (iBu).[3][11] The stability of phosphoramidites in solution generally follows the order T, dC > dA > dG.[12]

Q4: What are the main degradation pathways for this phosphoramidite?

A4: The primary degradation pathways for phosphoramidites are:

  • Hydrolysis: Reaction with water is a major cause of degradation, leading to the formation of an H-phosphonate species.[3][9][10] This is why maintaining anhydrous conditions is critical.[3][8][13]

  • Oxidation: The phosphorus (III) center of the phosphoramidite is susceptible to oxidation to a phosphorus (V) species, rendering it inactive for the coupling reaction.[14][15] This can be caused by exposure to air or oxidizing impurities.[15][16]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

  • Symptom: The overall yield of the full-length oligonucleotide is low, and analysis (e.g., by HPLC or PAGE) shows a significant amount of shorter, truncated sequences (n-1, n-2, etc.).

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Moisture Contamination Ensure all reagents, especially the acetonitrile used to dissolve the phosphoramidite and for washing, are anhydrous.[3][13] High humidity can negatively impact synthesis.[17][18] Use an in-line drying filter for the inert gas supply.[3]
Degraded Phosphoramidite The phosphoramidite may have degraded due to improper storage or handling. Perform a quality control check using ³¹P NMR or HPLC.[15][19] If degraded, use a fresh vial of the reagent.
Suboptimal Activator The activator (e.g., tetrazole or a derivative) may be old or inactive. Use a fresh solution of the activator. For sterically hindered phosphoramidites, a more potent activator might be necessary.[]
Insufficient Coupling Time The steric hindrance from the 2'-TBDMS group can slow down the coupling reaction. A longer coupling time (e.g., 12 minutes) may be required to achieve high efficiency.[6]

Issue 2: Appearance of Unexpected Peaks in HPLC or Mass Spectrometry Analysis of the Phosphoramidite

  • Symptom: HPLC or MS analysis of the phosphoramidite powder shows significant impurity peaks.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Oxidation A peak corresponding to the P(V) oxidized form of the phosphoramidite is observed.[15] This often appears as a doublet in HPLC due to the two diastereomers.[15] This indicates exposure to air or oxidizing agents. Store the phosphoramidite under an inert atmosphere and handle it quickly.
Hydrolysis A peak corresponding to the H-phosphonate derivative is present. This is caused by exposure to moisture.[16] Ensure strict anhydrous handling and storage conditions.
Loss of Protecting Group Peaks corresponding to the loss of the DMT or dmf group may be present. This can be due to exposure to acidic conditions or prolonged storage.

Issue 3: Formation of N+1 Species (GG Dimer)

  • Symptom: Mass spectrometry of the final oligonucleotide shows a significant peak corresponding to the desired product plus an additional guanosine residue.

  • Possible Cause & Solution:

    • DMT Removal from dG Phosphoramidite During Coupling: The acidic nature of the activator can cause a small amount of DMT group removal from the dG phosphoramidite in solution. This detritylated dG can then react with another activated dG phosphoramidite to form a GG dimer, which is then incorporated into the growing oligonucleotide chain.[3]

    • Solution: While challenging to completely eliminate, ensuring high-quality, fresh reagents and optimized coupling conditions can minimize this side reaction.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Storage Temperature -20°CMinimizes thermal degradation.[1][6]
Atmosphere Dry, Inert Gas (Argon/Nitrogen)Prevents hydrolysis and oxidation.[7][8]
Form Dry PowderMore stable than in solution.[7]
Solution Stability Use within 24 hours in anhydrous acetonitrileProne to degradation in solution.[6][12]
Handling Minimize exposure to air and moistureHighly sensitive to hydrolysis and oxidation.[20]

Table 2: Typical Purity Specifications

Analytical Method Specification Common Impurities Detected
HPLC ≥98.0%Oxidized phosphoramidite (P(V)), hydrolyzed phosphoramidite (H-phosphonate).[1]
³¹P NMR ≥98.0%P(V) impurities, non-amidite P(III) impurities.[21]
Moisture Content (Karl Fischer) ≤0.20% w/wWater content.[1]

Experimental Protocols

Protocol 1: Quality Control of this compound by ³¹P NMR Spectroscopy

  • Sample Preparation:

    • In a glove box or under a stream of inert gas, accurately weigh approximately 10-20 mg of the phosphoramidite powder into a clean, dry NMR tube.

    • Add approximately 0.6 mL of anhydrous acetonitrile-d3 (B32919) or chloroform-d.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. The phosphoramidite signal for the P(III) species should appear as a singlet (or a narrow doublet for the diastereomers) in the region of 140-155 ppm.[19]

    • Oxidized P(V) impurities will appear in a different region of the spectrum, typically around 0-20 ppm.

  • Data Analysis:

    • Integrate the area of the main phosphoramidite peak(s) and any impurity peaks.

    • Calculate the purity by dividing the integral of the desired P(III) peak by the total integral of all phosphorus-containing species.

Protocol 2: Quality Control by Reversed-Phase HPLC

  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.[21] Handle the solution quickly to minimize degradation.

  • HPLC Conditions (Example):

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[21]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[21]

    • Mobile Phase B: Acetonitrile.[21]

    • Gradient: A suitable gradient to elute the phosphoramidite and its impurities (e.g., 50-100% B over 20 minutes).

    • Flow Rate: 1 mL/min.[21]

    • Detection: UV at 260 nm.

  • Data Analysis:

    • Identify the main peak corresponding to the intact phosphoramidite.

    • Calculate the purity based on the peak area percentage.[21] Note that diastereomers may result in a double peak.[22]

Visualizations

cluster_storage Storage & Handling cluster_degradation Degradation Pathways start Phosphoramidite (Dry Powder) storage Store at -20°C under Inert Gas start->storage Long-term dissolve Dissolve in Anhydrous Acetonitrile storage->dissolve For Use synthesizer Use on Synthesizer (within 24h) dissolve->synthesizer hydrolysis Hydrolysis (H₂O) dissolve->hydrolysis oxidation Oxidation (O₂) dissolve->oxidation h_phosphonate H-Phosphonate hydrolysis->h_phosphonate p_v_species P(V) Species oxidation->p_v_species start Low Coupling Efficiency Observed q1 Are Solvents Anhydrous? start->q1 a1_yes Check Phosphoramidite Quality q1->a1_yes Yes a1_no Replace with Anhydrous Solvents q1->a1_no No q2 Is Phosphoramidite Degraded? (Check via ³¹P NMR / HPLC) a1_yes->q2 end Problem Resolved a1_no->end a2_yes Use Fresh Phosphoramidite q2->a2_yes Yes a2_no Check Activator / Coupling Time q2->a2_no No a2_yes->end q3 Is Activator Fresh? a2_no->q3 a3_no Use Fresh Activator q3->a3_no No a3_yes Increase Coupling Time q3->a3_yes Yes a3_no->end a3_yes->end

References

Technical Support Center: Long RNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for long RNA oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving synthesis yield and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of long RNA oligonucleotides, offering potential causes and actionable solutions.

Question: Why is my final yield of long RNA unexpectedly low?

Answer: Low yield in long RNA synthesis is a common issue stemming from the cumulative effect of small inefficiencies over many synthesis cycles. The overall yield drops significantly with each additional nucleotide.[1] The primary factors influencing yield are coupling efficiency, reagent quality, and the purification process.

Troubleshooting Steps:

  • Verify Coupling Efficiency: The single most critical factor is the stepwise coupling efficiency. Even a small decrease has a dramatic impact on the final amount of full-length product (FLP).[2][3]

  • Assess Reagent Quality: The purity and dryness of all reagents are paramount.

  • Review Deprotection and Purification: Suboptimal protocols can lead to significant product loss.[4]

  • Consider Sequence-Specific Issues: The complexity and structure of the RNA sequence itself can hinder synthesis.[5][6]

Question: How can I diagnose the cause of low coupling efficiency?

Answer: Low coupling efficiency is often traced back to the presence of moisture or degraded reagents.

  • Moisture Contamination: Water reacts with activated phosphoramidites, preventing them from coupling to the growing RNA chain.[3] It can also degrade the phosphoramidites themselves while they are on the synthesizer.[3]

    • Solution: Use anhydrous acetonitrile (B52724) (ACN) with a water content of 15 ppm or lower.[3] Ensure phosphoramidites and activator solutions are fresh and dissolved under an anhydrous atmosphere (e.g., dry argon or helium).[3][7] Using an in-line drying filter for the gas supply is also recommended.[3]

  • Reagent Degradation: Phosphoramidites are sensitive to oxidation and moisture.

    • Solution: Use fresh phosphoramidites for each synthesis of a long oligo.[3] Test for water in the amidite solution if problems persist; treatment with molecular sieves can remove water and restore coupling efficiency.[8]

  • Suboptimal Activator: The choice of activator can impact the rate of the coupling step.

    • Solution: Consider using more potent activators like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) to increase the coupling rate.[1]

Question: My crude product looks good, but I'm losing a lot during purification. What can I do?

Answer: Significant product loss during purification is often due to the unique challenges posed by long oligonucleotides, such as secondary structures and difficulties in separating the product from failed sequences.

  • Secondary Structures: Long RNA sequences can form stable secondary structures that interfere with purification media.

    • Solution: Heat the crude, deprotected RNA solution (e.g., >65°C) just before loading it onto the purification cartridge or column.[3] This helps to denature secondary structures, leading to dramatically increased yield and purity.[3]

  • Inefficient Purification Method: Standard purification methods may not be suitable for long oligos.

    • Solution: Use purification cartridges specifically designed for long oligonucleotides, such as Glen-Pak™ cartridges, which have a high affinity for the DMT group.[3][9] For therapeutic applications requiring very high purity, HPLC purification is often necessary.[10][11]

  • Incomplete Deprotection: Residual protecting groups can lead to co-elution with failure sequences or poor recovery.

    • Solution: Ensure deprotection steps are carried out for the recommended times and at the correct temperatures.[9][12] Verify that all protecting groups have been removed before the final purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high yield in long RNA synthesis?

A1: The most critical factor is maintaining a high stepwise coupling efficiency throughout the entire synthesis. The overall theoretical yield is calculated as (Coupling Efficiency)^(n-1), where 'n' is the number of nucleotides. As the table below illustrates, a minor drop in efficiency leads to a major loss of the final full-length product.[2]

Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield

Oligo Length Coupling Efficiency Full-Length Product (%)
100-mer 99.5% 60.8%
100-mer 99.0% 36.6%
100-mer 98.5% 22.0%
150-mer 99.5% 47.1%
150-mer 99.0% 22.1%

| 150-mer | 98.5% | 10.4% |

Q2: Which RNA synthesis chemistry is best for long oligonucleotides?

A2: While traditional TBDMS and TOM chemistries are used, 5'-silyl-2'-acetoxyethylorthoester (2'-ACE) chemistry is highly recommended for synthesizing long RNA.[5] 2'-ACE chemistry offers significant advantages, including faster coupling rates, higher yields, and greater purity of the final product.[5][13] This chemistry also simplifies post-synthesis handling.[13]

Q3: How does sequence composition affect the synthesis of long RNA?

A3: Sequence composition can present significant challenges.

  • High GC Content or Repetitive Sequences: These are notoriously difficult to synthesize accurately and can lead to incomplete sequences.[6]

  • Secondary Structure Formation: The oligonucleotide can fold back on itself during synthesis, hindering subsequent coupling steps.[5] This is a particular challenge for synthesizing constructs like the 104-base SAM tracrRNA used in CRISPRa studies.[5]

Q4: What are the key considerations for the reagents used in long RNA synthesis?

A4: Reagent quality is non-negotiable for successful long RNA synthesis.

  • Anhydrous Solvents: Acetonitrile (ACN) used for phosphoramidite (B1245037) dissolution and on the synthesizer must be extremely dry (≤15-20 ppm water).[1][3]

  • High-Purity Reagents: Use high-purity phosphoramidites, activators, and other synthesis reagents to minimize side reactions.[]

  • Freshness: Use freshly opened or prepared phosphoramidites and activators, as their quality degrades over time, especially when exposed to ambient air.[3]

Q5: Can you provide a general protocol for RNA deprotection after synthesis?

A5: Deprotection is a critical multi-step process that must be performed carefully to avoid degrading the RNA. The exact protocol depends on the 2'-protecting group used (e.g., TBDMS). Below is a general workflow for TBDMS-protected RNA.

Table 2: General Deprotection Protocol for TBDMS-Protected RNA

Step Reagent(s) Conditions Purpose
1. Cleavage & Base/Phosphate (B84403) Deprotection Ethanolic/Aqueous Methylamine (or AMA) Room Temperature, ~30-60 min Cleaves the oligo from the solid support and removes protecting groups from the phosphate backbone and nucleobases.
2. Evaporation N/A SpeedVac or Nitrogen Stream Dry the oligonucleotide pellet.
3. 2'-Silyl Group Deprotection Triethylamine trihydrofluoride (TEA•3HF) in DMSO/TEA 65°C for 2.5 hours Removes the TBDMS protecting group from the 2'-hydroxyl of each ribose.[12]
4. Quenching RNA Quenching Buffer Room Temperature Stops the de-silylation reaction.[9]

| 5. Desalting/Purification | Varies (e.g., Glen-Pak cartridge, HPLC) | Per manufacturer's instructions | Removes salts and failure sequences to yield the final pure RNA. |

Note: This is a generalized protocol. Always refer to the specific recommendations from your reagent supplier.[12]

Visual Guides

Experimental and Logical Workflows

Troubleshooting_Workflow start Low Yield of Long RNA check_coupling 1. Check Coupling Efficiency (Trityl Monitoring or HPLC) start->check_coupling coupling_ok Efficiency >99%? check_coupling->coupling_ok check_reagents 2. Assess Reagent Quality reagents_ok Reagents Anhydrous & Fresh? check_reagents->reagents_ok check_protocol 3. Review Synthesis & Purification Protocols protocol_ok Protocols Optimized? check_protocol->protocol_ok coupling_ok->check_reagents Yes fix_coupling Use fresh, anhydrous ACN. Use potent activator (ETT). Check for leaks. coupling_ok->fix_coupling No reagents_ok->check_protocol Yes fix_reagents Use new phosphoramidites. Dissolve under inert gas. Use molecular sieves. reagents_ok->fix_reagents No fix_protocol Optimize deprotection times/temps. Heat crude oligo before purification. Use specialized purification columns. protocol_ok->fix_protocol No success Improved Yield protocol_ok->success Yes fix_coupling->success fix_reagents->success fix_protocol->success

Caption: Troubleshooting workflow for low-yield long RNA synthesis.

Synthesis_Cycle cluster_cycle Solid-Phase RNA Synthesis Cycle detritylation 1. Detritylation (Acidic Deblocking) Removes 5'-DMT group coupling 2. Coupling (Phosphoramidite + Activator) Adds next base detritylation->coupling Exposes 5'-OH capping 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups coupling->capping Chain Elongation oxidation 4. Oxidation (Iodine Solution) Stabilizes phosphite (B83602) triester capping->oxidation Prevents Deletions oxidation->detritylation Ready for next cycle

Caption: The four key steps of the phosphoramidite synthesis cycle.

Deprotection_Purification_Workflow start Crude RNA on Solid Support cleavage Step 1: Cleavage & Base Deprotection (e.g., Methylamine) start->cleavage drying1 Step 2: Dry Oligo cleavage->drying1 desilylation Step 3: 2'-OH Deprotection (e.g., TEA-3HF) drying1->desilylation quenching Step 4: Quench Reaction desilylation->quenching purification Step 5: Purification (e.g., HPLC, Glen-Pak) quenching->purification heating Optional: Heat to 65°C to denature secondary structures purification->heating Pre-load step final_product Pure, Full-Length RNA purification->final_product heating->purification

Caption: Post-synthesis deprotection and purification workflow.

References

Technical Support Center: In Vitro Transcription of G-Rich RNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with in vitro transcription (IVT) of G-rich RNA sequences, specifically focusing on the avoidance of n+1 impurities.

Frequently Asked Questions (FAQs)

Q1: What are n+1 impurities in the context of in vitro transcribed RNA?

A1: In the context of in vitro transcription (IVT) using enzymes like T7 RNA polymerase, n+1 impurities refer to RNA transcripts that are one or more nucleotides longer than the sequence encoded by the DNA template. This phenomenon, often termed non-templated nucleotide addition, results in a heterogeneous mixture of RNA products.

Q2: What is the primary mechanism behind the formation of n+1 impurities by T7 RNA polymerase?

A2: The formation of n+1 and longer RNA products is primarily a result of a self-templated extension process.[1][2][3] After the initial transcription is complete, the runoff RNA transcript can rebind to the T7 RNA polymerase. The 3' end of this transcript then folds back on itself, creating a hairpin-like structure that serves as a template for the polymerase to add extra nucleotides.[1][2][3] This process can occur multiple times in a distributive manner, leading to a population of transcripts with varying lengths of 3' additions.[1][2]

Q3: Why are G-rich RNA sequences particularly prone to issues during in vitro transcription?

A3: G-rich sequences have a propensity to form stable secondary structures, most notably G-quadruplexes.[4] These four-stranded structures can form in the DNA template or the nascent RNA transcript. G-quadruplexes in the non-transcribed DNA strand can act as roadblocks for RNA polymerase, leading to premature termination of transcription.[4] While not a direct cause of n+1 impurities, these secondary structures can complicate the overall transcription reaction, leading to lower yields of the desired full-length product and a higher proportion of truncated transcripts.

Q4: How can I detect the presence of n+1 impurities in my RNA sample?

A4: Several analytical techniques can be used to detect and quantify n+1 impurities:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a common method to separate RNA species based on size. N+1 impurities will appear as distinct bands migrating slightly slower than the main, correctly sized transcript.

  • Capillary Gel Electrophoresis (CGE): CGE offers higher resolution and can effectively separate n, n+1, and other RNA variants.[5]

  • High-Performance Liquid Chromatography (HPLC): Ion-exchange (IEX) and ion-pair reversed-phase (IP-RP) HPLC methods are powerful tools for assessing the purity of RNA preparations.[5]

  • RNA Sequencing (RNA-Seq): For a detailed analysis of the sequence and heterogeneity of the 3' end of your transcripts, RNA-Seq is a highly effective, albeit more complex, method.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the in vitro transcription of G-rich RNA sequences.

Issue 1: Presence of significant n+1 and longer products in the final RNA sample.

This is a common issue that leads to heterogeneity in your RNA product, potentially affecting downstream applications.

Potential Cause Recommended Solution Experimental Protocol
Self-templated extension of the transcript Modify the 5' end of the DNA template strand with 2'-O-methoxy modifications on the last two nucleotides. This has been shown to significantly reduce non-templated nucleotide addition.[6][7]Protocol 1: IVT with a 2'-O-Methoxy Modified DNA Template
Add a DNA oligonucleotide that is complementary to the 3' end of the target RNA transcript to the IVT reaction. This "blocker" oligo will hybridize to the 3' end of the transcript, preventing it from folding back and self-priming.[8]Protocol 2: IVT with a 3' Blocker Oligonucleotide
High concentration of RNA product Reduce the overall reaction time or lower the concentration of T7 RNA polymerase to prevent the accumulation of high concentrations of the RNA product, which can drive the self-templated extension reaction.Adjust your standard IVT protocol by creating a time-course experiment (e.g., collecting aliquots at 1, 2, and 4 hours) to determine the optimal reaction time that balances yield and purity.
Issue 2: Low yield of full-length RNA transcript and presence of shorter, truncated products.

This is often observed with G-rich templates due to the formation of secondary structures that impede the polymerase.

Potential Cause Recommended Solution Experimental Protocol
G-quadruplex formation in the DNA template Optimize the reaction temperature. Lowering the incubation temperature (e.g., to 30°C or even 25°C) can sometimes help the polymerase read through stable secondary structures.Set up parallel IVT reactions at different temperatures (e.g., 37°C, 30°C, 25°C) and analyze the yield and integrity of the transcripts by denaturing PAGE.
Adjust the salt concentrations in the transcription buffer. The stability of G-quadruplexes is dependent on the presence and concentration of specific cations (especially K+). Trying buffers with different salt compositions may be beneficial.Prepare transcription buffers with varying concentrations of MgCl2 and KCl and perform test transcriptions to identify the optimal ionic conditions for your specific template.
Premature termination of transcription Increase the concentration of nucleotides (NTPs). Low NTP concentrations can lead to polymerase pausing and dissociation from the template.Protocol 3: Optimizing IVT Reaction Components
Add pyrophosphatase to the reaction. The buildup of pyrophosphate during transcription can inhibit the polymerase.Add inorganic pyrophosphatase to your standard IVT reaction at a final concentration of 1-5 U/mL.

Experimental Protocols

Protocol 1: In Vitro Transcription with a 2'-O-Methoxy Modified DNA Template

Objective: To reduce n+1 nucleotide addition by T7 RNA polymerase.

Materials:

  • Custom synthesized DNA template with 2'-O-methoxy modifications at the 5'-terminal two nucleotides of the template strand.

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide solution (ATP, CTP, GTP, UTP at 100 mM each)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the following reaction on ice in a nuclease-free microcentrifuge tube:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 2 µL of each 100 mM rNTP

    • 1 µg of the 2'-O-methoxy modified DNA template

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

  • Mix gently by flicking the tube and centrifuge briefly to collect the contents.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Analyze the transcript by denaturing PAGE to assess the reduction in n+1 products compared to a reaction with an unmodified template.

Protocol 2: In Vitro Transcription with a 3' Blocker Oligonucleotide

Objective: To inhibit the self-primed extension of the RNA transcript.

Materials:

  • Linearized DNA template

  • Custom synthesized DNA oligonucleotide (15-20 nt) complementary to the 3' end of the expected RNA transcript.

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • Ribonucleotide solution

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the IVT reaction as described in Protocol 1, but with your standard, unmodified DNA template.

  • Add the 3' blocker oligonucleotide to the reaction mixture at a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Terminate the reaction and analyze the products by denaturing PAGE to observe the decrease in higher molecular weight species.

Protocol 3: Optimizing IVT Reaction Components

Objective: To improve the yield of full-length transcripts from G-rich templates.

Procedure:

  • Set up a series of 20 µL IVT reactions.

  • In one series, vary the final concentration of MgCl2 (e.g., 20 mM, 30 mM, 40 mM) while keeping the NTP concentration constant (e.g., 7.5 mM each).

  • In a second series, vary the final concentration of each NTP (e.g., 5 mM, 7.5 mM, 10 mM) while keeping the MgCl2 concentration at its optimal level from the first series.

  • Incubate all reactions at 37°C for 2 hours.

  • Analyze the yield and purity of the transcripts from each reaction using denaturing PAGE and quantify the band intensities.

Table 1: Summary of IVT Optimization Parameters

ParameterStandard ConcentrationRange for OptimizationPotential Impact on G-Rich Templates
MgCl2 20-30 mM10-50 mMAffects polymerase activity and RNA folding. Higher concentrations may stabilize G-quadruplexes.
NTPs (each) 5-7.5 mM2-10 mMHigher concentrations can drive the reaction forward and help the polymerase read through pause sites.
T7 RNA Polymerase 2 µL (e.g., 50 U/µL)1-4 µLHigher concentrations increase yield but may also increase n+1 products if the reaction proceeds too long.
Temperature 37°C25-42°CLower temperatures may destabilize G-quadruplexes, aiding transcription.
Incubation Time 2-4 hours1-6 hoursLonger times increase yield but also increase the risk of n+1 additions due to high product concentration.

Visualizing Key Processes

n_plus_1_formation cluster_transcription Standard In Vitro Transcription cluster_impurity_pathway n+1 Impurity Formation Pathway T7 T7 RNA Polymerase Product_n Correct Transcript (n) T7->Product_n produces Template DNA Template (n) Template->T7 binds NTPs rNTPs NTPs->T7 Product_n_rebind Released Transcript (n) Product_n->Product_n_rebind Release & Accumulation T7_rebind T7 RNA Polymerase Product_n_rebind->T7_rebind rebinds Self_prime Self-priming (hairpin formation) T7_rebind->Self_prime Product_n_plus_1 n+1 Impurity Self_prime->Product_n_plus_1 extends

Caption: Mechanism of n+1 impurity formation.

troubleshooting_workflow cluster_problems Troubleshooting Paths cluster_solutions_n1 Solutions for n+1 cluster_solutions_yield Solutions for Low Yield Start Start: IVT of G-rich RNA Analyze Analyze product by denaturing PAGE/CGE Start->Analyze Problem Problem Identified? Analyze->Problem Success Success: High Purity RNA Problem->Success No N_plus_1 n+1 Impurities Present Problem->N_plus_1 Yes (n+1) Low_Yield Low Yield / Truncated Products Problem->Low_Yield Yes (Yield) Mod_Template Use 2'-O-Me modified template N_plus_1->Mod_Template Blocker Add 3' blocker oligonucleotide N_plus_1->Blocker Time Reduce reaction time N_plus_1->Time Temp Optimize temperature Low_Yield->Temp NTP_conc Increase NTPs Low_Yield->NTP_conc Buffer Adjust buffer salts Low_Yield->Buffer Mod_Template->Analyze Blocker->Analyze Time->Analyze Temp->Analyze NTP_conc->Analyze Buffer->Analyze

Caption: Troubleshooting workflow for IVT of G-rich RNA.

References

Technical Support Center: Managing Phosphoramidite Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of phosphoramidites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are phosphoramidites and why are they sensitive to moisture?

Phosphoramidites are the chemical building blocks used in the solid-phase synthesis of DNA and RNA oligonucleotides.[1] They consist of a nucleoside (a sugar and a base) with key protecting groups. The phosphorus atom is in a trivalent state (P(III)), which makes it highly reactive.[1][2] This reactivity is essential for forming the phosphodiester backbone of the oligonucleotide. However, this P(III) center is also highly susceptible to hydrolysis, a chemical reaction with water.[3][4] Water attacks the phosphorus center, leading to the formation of an H-phosphonate derivative, which is unable to participate in the coupling reaction.[3] This degradation significantly reduces the efficiency of oligonucleotide synthesis.[5][]

Q2: What are the ideal storage and handling conditions for phosphoramidites?

To maintain their integrity, phosphoramidites require stringent storage and handling conditions. Solid phosphoramidites should be stored at -20°C under a dry, inert atmosphere such as argon or nitrogen.[3] It is crucial to keep them in tightly sealed containers to prevent exposure to atmospheric moisture.[7]

When preparing phosphoramidites for synthesis, all manipulations should be performed under anhydrous conditions.[2][8] Use only anhydrous acetonitrile (B52724) (with a water content of <30 ppm, ideally <10 ppm) for dissolution.[4][9] It is also recommended to use molecular sieves in the phosphoramidite (B1245037) and activator solutions to scavenge any residual moisture.[3][10] When dissolving, use a dry, inert gas like argon to flush the vial and use a syringe to transfer anhydrous solvent.[5][8]

Q3: How does moisture impact the oligonucleotide synthesis process?

Moisture negatively affects the critical coupling step in two primary ways:[5]

  • Reaction with Activated Phosphoramidite: During the coupling step, the phosphoramidite is activated by a reagent like tetrazole. If water is present, it can react with this activated intermediate more readily than the 5'-hydroxyl group of the growing oligonucleotide chain. This "scavenging" of the activated monomer lowers the coupling efficiency.

  • Direct Degradation of Phosphoramidite: Water can directly hydrolyze the phosphoramidite to its inactive H-phosphonate form, reducing the concentration of active phosphoramidite available for the coupling reaction.[]

The cumulative effect of reduced coupling efficiency at each step of the synthesis leads to a significant decrease in the yield of the desired full-length oligonucleotide and an increase in truncated sequences.[11][12]

Q4: What are the visible signs of phosphoramidite degradation?

While chemical degradation is not always visible, there are some indicators of poor phosphoramidite quality. For dG phosphoramidite, precipitation in the acetonitrile solution can occur due to the formation of an insoluble, doubly hydrolyzed species.[7] However, for other phosphoramidites, the solution may remain clear despite significant degradation. Therefore, relying solely on visual inspection is insufficient. The most reliable indicators of degradation are performance-based, such as a sudden drop in coupling efficiency during synthesis, which can be monitored by trityl cation release.[11]

Q5: How can I assess the quality of my phosphoramidites?

Several analytical techniques can be used to assess the purity and integrity of phosphoramidites:

  • ³¹P NMR Spectroscopy: This is a powerful method for directly observing the phosphorus-containing species.[1][13] The active P(III) phosphoramidite will have a characteristic chemical shift (typically between 140-155 ppm), while its oxidized P(V) degradation products will appear in a different region of the spectrum.[1][13]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the pure phosphoramidite from its degradation products and other impurities.[14] By comparing the chromatogram to a reference standard, one can quantify the purity.

  • Mass Spectrometry (MS): LC-MS can be used to identify the masses of the components in a phosphoramidite sample, confirming the presence of the correct compound and identifying any degradation products.[11]

Troubleshooting Guides

Issue: Low Coupling Efficiency

Potential Cause: Moisture contamination of reagents or synthesizer fluidics.

Troubleshooting Steps:

  • Verify Reagent Anhydrousness:

    • Use fresh, high-quality anhydrous acetonitrile with a water content below 30 ppm, preferably below 10 ppm.[4]

    • Ensure the activator solution is also anhydrous.

    • Consider adding molecular sieves to the phosphoramidite and activator bottles on the synthesizer to scavenge trace amounts of moisture.[3][10]

  • Check Synthesizer Lines:

    • If the synthesizer has been idle, moisture may have accumulated in the lines.[5]

    • Perform several priming and washing cycles with anhydrous acetonitrile to thoroughly dry the fluidics.

    • Ensure the inert gas (argon or helium) being used is dry by passing it through an in-line drying filter.[5]

  • Evaluate Phosphoramidite Handling:

    • Review your procedure for dissolving and handling phosphoramidites. Ensure all steps are performed under a dry, inert atmosphere.[8]

    • Avoid opening phosphoramidite vials in a humid environment. Allow vials to warm to room temperature before opening to prevent condensation.

Expected Outcome: A significant improvement in coupling efficiency, as indicated by consistent and strong trityl signals at each cycle.[11]

Issue: High Levels of (n-1) Shortmers in Final Product

Potential Cause: Degraded phosphoramidite due to hydrolysis.

Troubleshooting Steps:

  • Assess Phosphoramidite Quality:

    • If possible, analyze the phosphoramidite solution using ³¹P NMR to quantify the amount of active P(III) species versus hydrolyzed P(V) species.[1][13]

    • Alternatively, run an HPLC analysis to check for the presence of degradation peaks.[14]

  • Replace Suspect Reagents:

    • Discard the current phosphoramidite solution and prepare a fresh solution from a new or properly stored solid phosphoramidite vial.

    • Use a fresh bottle of anhydrous acetonitrile for dissolution.

  • Optimize On-Instrument Stability:

    • Phosphoramidites have a limited stability in solution on the synthesizer, typically a few days.[15] Plan synthesis runs to use freshly prepared solutions.

    • The stability of phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[4] Be particularly mindful of the age of dG phosphoramidite solutions.

Expected Outcome: A reduction in the proportion of (n-1) and other truncated sequences in the final oligonucleotide product, leading to a higher purity of the full-length product.

Data Presentation

Table 1: Impact of Water Content in Acetonitrile on Phosphoramidite Stability

Water Content in Acetonitrile (ppm)Recommended UsePotential Impact on Synthesis
< 10OptimalMinimal phosphoramidite degradation, high coupling efficiency.
10 - 30AcceptableMinor increase in hydrolysis, slight potential for decreased coupling efficiency.[4]
> 30Not RecommendedAccelerated phosphoramidite hydrolysis, leading to significant drops in coupling efficiency and increased failure sequences.[4][9]
> 100UnsuitableRapid degradation of phosphoramidites, severe impact on synthesis yield and purity.[7]

Table 2: Relative Stability of Deoxyribonucleoside Phosphoramidites in Solution

PhosphoramiditeRelative StabilityPurity Reduction (after 5 weeks in Acetonitrile)
T Most Stable~2%[4]
dC Stable~2%[4]
dA Less Stable~6%[4]
dG Least StableSignificant degradation, can be >10-15%[4][16]

Experimental Protocols

Protocol 1: Quality Assessment of Phosphoramidites by ³¹P NMR

Objective: To determine the purity of a phosphoramidite solution by quantifying the ratio of the active P(III) species to its P(V) degradation products.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glove box), dissolve approximately 10-20 mg of the phosphoramidite solid in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) in a dry NMR tube.

    • If analyzing a pre-made solution, transfer approximately 0.5 mL to a dry NMR tube under inert gas.

  • NMR Acquisition:

    • Record the ³¹P NMR spectrum using a proton-decoupled pulse sequence.[13]

    • Ensure a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[13]

  • Data Analysis:

    • Integrate the peak area corresponding to the P(III) species (typically a doublet of diastereomers between 140-155 ppm).[1]

    • Integrate the peak areas of any P(V) species (hydrolysis and oxidation products), which typically appear between -10 and 50 ppm.[1]

    • Calculate the purity as: (Area of P(III) peaks) / (Total area of all phosphorus-containing peaks) * 100%. A purity of ≥ 98% for the P(III) species is generally considered good.[17]

Protocol 2: Karl Fischer Titration for Water Content in Acetonitrile

Objective: To accurately measure the water content in the acetonitrile used for phosphoramidite dissolution and oligonucleotide synthesis.

Methodology:

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration cell is dry.[18]

    • Add a suitable solvent, such as dry methanol, to the titration cell.

    • Titrate the solvent with the Karl Fischer reagent until the endpoint is reached, ensuring the cell is free of residual water.[18]

  • Titer Determination:

    • Inject a precise amount of a water standard into the titration cell and perform the titration.

    • The instrument will calculate the titer of the Karl Fischer reagent (mg of water per mL of reagent).[19]

  • Sample Measurement:

    • Inject a known volume or weight of the acetonitrile sample into the titration cell.

    • The instrument will automatically titrate the sample to the endpoint.

  • Calculation:

    • The water content in the sample is calculated based on the volume of titrant used and its predetermined titer. The result is typically expressed in parts per million (ppm).

Visualizations

Phosphoramidite_Hydrolysis Phosphoramidite Hydrolysis Pathway Amidite Active Phosphoramidite (P-III) H_Phosphonate Inactive H-Phosphonate (P-V) Amidite->H_Phosphonate Hydrolysis Coupling Successful Coupling Amidite->Coupling + 5'-OH of Oligo H2O Water (H₂O) H2O->H_Phosphonate Growing_Oligo Growing Oligonucleotide Chain Coupling->Growing_Oligo Forms Phosphite Triester

Caption: The competing reactions of a phosphoramidite with water and the growing oligonucleotide chain.

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed Check_Reagents Check Reagent Anhydrousness (ACN, Activator) Start->Check_Reagents Check_Amidite Assess Phosphoramidite Quality (³¹P NMR or HPLC) Start->Check_Amidite Check_Synthesizer Inspect Synthesizer (Fluidics, Gas Line) Start->Check_Synthesizer Replace_Reagents Replace Solvents/ Activator Check_Reagents->Replace_Reagents Replace_Amidite Use Fresh Phosphoramidite Check_Amidite->Replace_Amidite Purge_Lines Purge and Prime Lines Check_Synthesizer->Purge_Lines Resolved Problem Resolved Replace_Reagents->Resolved Replace_Amidite->Resolved Purge_Lines->Resolved Unresolved Problem Persists

Caption: A logical workflow for diagnosing and resolving issues of low coupling efficiency.

References

Technical Support Center: Purification of RNA Synthesized with TBDMS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with RNA synthesized using tert-butyldimethylsilyl (TBDMS) chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during the purification of your TBDMS-synthesized RNA.

Issue 1: Low Yield of Purified RNA

Possible Causes and Solutions

Possible Cause Recommended Action Supporting Evidence/Rationale
Incomplete Deprotection Ensure complete removal of the 2'-O-TBDMS groups. If using TBAF, ensure it is anhydrous as its effectiveness is sensitive to water. Consider using triethylamine (B128534) trihydrofluoride (TEA·3HF) as a more reliable alternative.[1][2][3]TBAF performance can be variable due to water content, leading to incomplete deprotection.[2][3] TEA·3HF has been shown to be a more robust reagent for TBDMS removal.[1][3]
Precipitation Issues If desalting by precipitation, ensure the correct salt concentration and temperature. For butanol precipitation, cool at -70°C for at least 30 minutes.[4] For smaller RNAs, consider adding glycogen (B147801) as a carrier during ethanol (B145695) precipitation.[5]Proper salt concentration and low temperatures are critical for efficient nucleic acid precipitation.
Loss During Cartridge Purification Ensure the 5'-DMT group is retained for "trityl-on" purification methods.[6] Verify that the loading and elution buffers are appropriate for your RNA and the cartridge chemistry."Trityl-on" purification relies on the hydrophobicity of the DMT group for separation from failure sequences.
RNA Degradation Work in an RNase-free environment. Use RNase-free reagents and materials.[7] Store RNA samples at -80°C to prevent degradation.[8]RNA is highly susceptible to degradation by RNases, which are ubiquitous in laboratory environments.
Issue 2: Poor Purity of Final RNA Product (e.g., presence of failure sequences, salt contamination)

Possible Causes and Solutions

Possible Cause Recommended Action Supporting Evidence/Rationale
Co-elution of Failure Sequences Optimize HPLC or PAGE purification conditions. For HPLC, consider using a denaturing agent like sodium perchlorate (B79767) and heat to disrupt secondary structures that can affect separation.[4][9]RNA can form secondary structures that interfere with chromatographic and electrophoretic separation, leading to co-elution of impurities.[4][9]
Residual Salts After deprotection with reagents like TBAF or TEA·3HF, salts are produced that must be removed.[2] Implement a robust desalting step such as butanol precipitation, ethanol precipitation, or using a desalting cartridge.[4][10][11]High salt concentrations can inhibit downstream enzymatic reactions and interfere with analytical techniques like mass spectrometry.
Incomplete Removal of Protecting Groups Incomplete removal of base-protecting groups or the 2'-O-TBDMS group will result in impurities. Optimize deprotection times and temperatures.[2]Residual protecting groups can affect the biological activity of the RNA and will appear as impurities in analytical traces.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after TBDMS-based RNA synthesis?

A1: The most common impurities include:

  • Failure sequences (n-1, n-2, etc.): Shorter RNA molecules resulting from incomplete coupling at each synthesis cycle.

  • Byproducts from deprotection: Salts and organic molecules remaining from the cleavage and deprotection steps.

  • Molecules with remaining protecting groups: RNA strands where the TBDMS or base-protecting groups have not been fully removed.

  • Isomers: Alkaline conditions during deprotection can potentially lead to 2' to 3' phosphate (B84403) migration, although this is a more significant concern with less stable 2'-protecting groups.[12]

Q2: Should I use TBAF or TEA·3HF for TBDMS deprotection?

A2: Both can be effective, but TEA·3HF is often considered more reliable.[1][3] TBAF is highly sensitive to water, which can lead to incomplete deprotection.[2][3] If you are experiencing inconsistent deprotection results with TBAF, switching to TEA·3HF is a recommended troubleshooting step.

Q3: My HPLC chromatogram shows multiple peaks for my purified RNA. What could be the cause?

A3: Multiple peaks can arise from several factors:

  • RNA secondary structures: RNA molecules can adopt multiple conformations, each of which might migrate differently on an HPLC column. To address this, perform the HPLC analysis under denaturing conditions (e.g., using sodium perchlorate and elevated temperature).[4][9]

  • Presence of impurities: The additional peaks may represent failure sequences or RNA with incomplete deprotection.

  • Salt forms: The presence of different salt adducts can sometimes lead to peak splitting.

Q4: How can I effectively desalt my final RNA product?

A4: Several methods are available for desalting:

  • Alcohol Precipitation: This is a common method. Butanol precipitation is one option.[4] Ethanol precipitation is also widely used; for small RNAs, adding a carrier like glycogen can improve recovery.[5]

  • Reverse-Phase Cartridge Desalting: This method uses a C18 cartridge to bind the RNA while salts are washed away.[10]

  • Size-Exclusion Chromatography: This technique separates molecules based on size, effectively removing small salt molecules from the larger RNA product.

Experimental Protocols

Protocol 1: TBDMS Deprotection using TEA·3HF (DMT-off)
  • After cleavage from the solid support and base deprotection, dry the RNA oligonucleotide completely.

  • Fully redissolve the RNA pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for about 5 minutes to aid dissolution.[4][9]

  • Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).[4][9]

  • Mix well and heat the solution at 65°C for 2.5 hours.[4][9]

  • Briefly cool the reaction mixture in a freezer before proceeding to desalting.[4][9]

Protocol 2: Butanol Precipitation for Desalting
  • To the deprotection reaction mixture, add 25 µL of 3M Sodium Acetate (RNase-free). Mix well by vortexing.[4]

  • Add 1 mL of butanol and vortex for 30 seconds.[4]

  • Cool the mixture at -70°C for 30 minutes.[4]

  • Centrifuge at 12,500 rpm for 10 minutes to pellet the RNA.[4]

  • Carefully decant the butanol supernatant.[4]

  • Wash the pellet twice with 0.75 mL of 70% ethanol.

  • Dry the RNA pellet under high vacuum to remove any residual butanol.[4]

Visualizations

RNA_Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_final_steps Final Processing Synthesis Automated RNA Synthesis (TBDMS Chemistry) Cleavage Cleavage from Support & Base Deprotection Synthesis->Cleavage Crude Oligo TBDMS_Removal 2'-O-TBDMS Group Removal (e.g., TEA·3HF) Cleavage->TBDMS_Removal Purification Crude RNA Purification (HPLC, PAGE, or Cartridge) TBDMS_Removal->Purification Deprotected RNA Desalting Desalting Purification->Desalting Purified RNA Analysis Purity Analysis (HPLC, MS) Desalting->Analysis Final_Product Pure RNA Analysis->Final_Product

Caption: Workflow for RNA Synthesis and Purification using TBDMS Chemistry.

Troubleshooting_Low_Yield Start Low RNA Yield After Purification Check_Deprotection Check for complete 2'-O-TBDMS deprotection Start->Check_Deprotection Check_Precipitation Review precipitation/ dessalting protocol Start->Check_Precipitation Check_Purification Evaluate purification method (e.g., HPLC, cartridge) Start->Check_Purification Check_Degradation Assess for potential RNA degradation Start->Check_Degradation Solution1 Optimize deprotection: - Use anhydrous reagents - Consider TEA·3HF Check_Deprotection->Solution1 Incomplete? Solution2 Optimize precipitation: - Check salt concentration - Ensure proper temperature - Use carrier for small RNAs Check_Precipitation->Solution2 Suboptimal? Solution3 Optimize purification: - For 'trityl-on', ensure DMT is present - Check buffer compatibility Check_Purification->Solution3 Losses? Solution4 Implement RNase-free techniques and proper storage Check_Degradation->Solution4 Degraded?

Caption: Troubleshooting logic for low RNA yield.

References

Validation & Comparative

A Head-to-Head Battle of Protecting Groups: DMT-2'-O-TBDMS-G(dmf) vs. DMT-2'-O-TBDMS-G(iBu) Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving high yield and purity of the final product. For the incorporation of guanosine (B1672433) (G), researchers are often faced with the decision between different protecting groups for the exocyclic amine. This guide provides a detailed comparison of two commonly used 2'-O-TBDMS protected guanosine phosphoramidites: one with a dimethylformamidine (dmf) protecting group and the other with an isobutyryl (iBu) group. This comparison is based on experimental data concerning their performance in oligonucleotide synthesis, focusing on coupling efficiency, deprotection conditions, and potential side product formation.

At a Glance: Key Performance Differences

ParameterDMT-2'-O-TBDMS-G(dmf)DMT-2'-O-TBDMS-G(iBu)Key Advantage
Protecting Group Lability More LabileMore Robustdmf: Faster, milder deprotection
Deprotection Speed RapidSlowerdmf: Significantly reduces deprotection time
Coupling Efficiency High (~99%)High (~99%)Comparable under standard conditions
Yield of Full-Length Product May be lower in some casesMay be higher in some casesiBu: Potentially higher yield of desired product[1]
Side Product Formation Potential for side productsGenerally lower riskiBu: Cleaner synthesis profile in some contexts[1]
Stability in Solution Less stableMore stableiBu: Better for prolonged storage in solution[2]

In-Depth Analysis

Deprotection: A Race Against Time

The most significant difference between the dmf and iBu protecting groups lies in their lability. The dmf group is considerably more sensitive to basic conditions, allowing for significantly faster and milder deprotection protocols.[1] This is a critical advantage when synthesizing oligonucleotides that contain base-labile modifications or dyes that cannot withstand harsh deprotection conditions.

Table 1: Comparison of Deprotection Conditions with Ammonium (B1175870) Hydroxide (B78521) [3]

TemperatureDMT-2'-O-TBDMS-G(dmf)DMT-2'-O-TBDMS-G(iBu)
Room Temperature16 hours36 hours
55 °C4 hours16 hours
65 °C2 hours8 hours

Table 2: Comparison of Deprotection Conditions with AMA (Ammonium hydroxide/Methylamine 1:1) [3][4]

TemperatureDMT-2'-O-TBDMS-G(dmf) & G(iBu)
Room Temperature120 minutes
37 °C30 minutes
55 °C10 minutes
65 °C5 minutes

As the data illustrates, dmf-protected guanosine can be fully deprotected in a fraction of the time required for iBu-protected guanosine, especially when using standard ammonium hydroxide. With faster deprotection reagents like AMA, the time difference becomes less pronounced, but the inherent lability of dmf still offers a significant advantage for rapid workflows.[5]

Coupling Efficiency and Yield: A Balancing Act

While both phosphoramidites generally exhibit high coupling efficiencies of around 99% per step under optimal conditions, the choice of protecting group can influence the overall yield of the desired full-length oligonucleotide.[1] In a comparative synthesis of an oligonucleotide containing a 2-aminopurine (B61359) (a guanosine analog), the iBu-protected phosphoramidite resulted in a significantly higher yield of the final product compared to its dmf-protected counterpart (363 OD vs. 156 OD).[1] Furthermore, the synthesis using the dmf-protected amidite showed an additional impurity peak in the HPLC analysis, suggesting the formation of a side product.[1]

This suggests that while the dmf group's lability is advantageous for deprotection, it may also lead to premature removal or side reactions during the synthesis cycles, ultimately impacting the final yield and purity. The more robust nature of the iBu group appears to offer better stability throughout the synthesis process, potentially leading to a cleaner product profile and higher recovery of the target oligonucleotide.[1] The electron-donating nature of the dmf group can, however, offer protection against depurination during the acidic detritylation step, which is a consideration for the synthesis of very long oligonucleotides.[6]

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The following is a generalized protocol for solid-phase oligonucleotide synthesis. Specific timings and reagents may vary depending on the synthesizer and scale.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (TCA in DCM) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Removes 5'-DMT group Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes phosphate (B84403) linkage End Full-Length Oligonucleotide on Solid Support Oxidation->End Repeat n times Start Solid Support with Initial Nucleoside Start->Detritylation

Figure 1. Automated solid-phase oligonucleotide synthesis cycle.
Deprotection and Cleavage Protocol

Materials:

  • Oligonucleotide synthesis column containing the synthesized oligonucleotide.

  • Concentrated ammonium hydroxide (28-30%) or AMA solution (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).

  • Heating block or water bath.

Procedure using Ammonium Hydroxide:

  • Place the synthesis column in a suitable collection tube.

  • Pass 1-2 mL of concentrated ammonium hydroxide through the column using a syringe.

  • Seal the collection tube tightly.

  • Heat the solution according to the times and temperatures specified in Table 1, depending on the guanosine protecting group used.

  • After cooling, evaporate the ammonium hydroxide to obtain the deprotected oligonucleotide.

Procedure using AMA (UltraFAST Deprotection): [3]

  • Pass 1-2 mL of AMA solution through the synthesis column into a collection tube.

  • Seal the tube and heat at 65°C for 5-10 minutes.[3][4]

  • Cool the tube and evaporate the solution.

Logical Decision Pathway for Phosphoramidite Selection

The choice between DMT-2'-O-TBDMS-G(dmf) and DMT-2'-O-TBDMS-G(iBu) is dependent on the specific requirements of the oligonucleotide being synthesized.

Decision_Tree Start Start: Synthesizing an RNA Oligonucleotide Question1 Does the oligo contain base-labile modifications or dyes? Start->Question1 Use_dmf Use DMT-2'-O-TBDMS-G(dmf) for mild, fast deprotection Question1->Use_dmf Yes Question2 Is maximizing yield and minimizing side products the highest priority? Question1->Question2 No Use_iBu Use DMT-2'-O-TBDMS-G(iBu) for higher stability and yield Question2->Use_iBu Yes Consider_dmf Consider DMT-2'-O-TBDMS-G(dmf) if synthesis is long (anti-depurination effect) Question2->Consider_dmf No, but it is a very long oligo

References

A Head-to-Head Comparison: TBDMS vs. 2'-O-Methyl RNA Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of RNA, the choice of phosphoramidite (B1245037) chemistry is a critical decision that significantly impacts the yield, purity, and ultimate success of oligonucleotide manufacturing. This guide provides an objective comparison of two widely used types of RNA phosphoramidites: those with the bulky tert-butyldimethylsilyl (TBDMS) protecting group and those with the streamlined 2'-O-Methyl (2'-O-Me) modification.

The landscape of therapeutic and diagnostic RNA applications, including siRNAs, aptamers, and mRNA-based therapies, demands high-fidelity synthesis of often long and complex RNA sequences. The selection of the 2'-hydroxyl protecting group on the ribonucleoside phosphoramidite is a cornerstone of efficient solid-phase RNA synthesis. While TBDMS has been a long-standing workhorse, the inherent advantages of the 2'-O-Methyl modification are making it an increasingly popular choice for demanding applications.

Executive Summary

Overall, 2'-O-Methyl RNA phosphoramidites offer significant advantages in RNA synthesis over the more traditional TBDMS-protected monomers. The primary benefit of the 2'-O-Methyl group is its small size, which minimizes steric hindrance during the coupling reaction. This leads to higher coupling efficiencies and, consequently, higher yields of the full-length RNA product, a particularly crucial factor in the synthesis of long oligonucleotides. Furthermore, the deprotection of 2'-O-Methylated RNA is a straightforward process, identical to that of standard DNA oligonucleotides, simplifying the overall workflow. In contrast, the bulky TBDMS group can lead to lower coupling efficiencies and requires a separate, fluoride-based deprotection step, which can introduce complexities and potential side reactions.

Performance Data: TBDMS vs. 2'-O-Methyl RNA Phosphoramidites

FeatureTBDMS-Protected Phosphoramidites2'-O-Methyl-Protected PhosphoramiditesAdvantage of 2'-O-Methyl
Coupling Efficiency Lower, due to steric hindrance from the bulky TBDMS group.[2][3]Higher, due to the small size of the methyl group, leading to less steric hindrance.[1]Higher yield of full-length product, especially for long RNA sequences.
Crude Purity Generally lower, with a higher percentage of failure sequences.Generally higher, resulting in a cleaner crude product.Simplified downstream purification.
Deprotection Requires a separate, fluoride-based desilylation step (e.g., using TBAF or TEA·3HF).[4][5]Deprotection is identical to standard DNA oligonucleotide deprotection (e.g., using ammonium (B1175870) hydroxide).Simplified and more robust workflow.
Side Reactions Prone to 2' to 3' migration under basic conditions, leading to non-biological 2'-5' linkages.[1]Stable, with no risk of 2' to 3' migration.Higher fidelity of the final RNA product.
Nuclease Resistance The TBDMS group is removed, leaving a natural RNA backbone susceptible to nucleases.The 2'-O-Methyl modification is retained in the final product, conferring significant resistance to nuclease degradation.[6][7]Increased in vivo and in vitro stability of the RNA molecule.

Experimental Protocols

Solid-Phase RNA Synthesis Workflow

The following diagram illustrates the general cycle for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

G Solid-Phase Oligonucleotide Synthesis Cycle cluster_synthesis Synthesis Cycle cluster_end Deblocking 1. Deblocking: Removal of 5'-DMT group Coupling 2. Coupling: Addition of phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation: Phosphite to Phosphate (B84403) Capping->Oxidation Prevents failure sequence elongation Oxidation->Deblocking Stabilizes phosphate backbone (Cycle Repeats) End Cleavage and Deprotection Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: A diagram of the solid-phase oligonucleotide synthesis cycle.

Detailed Protocol for RNA Synthesis using TBDMS-Protected Phosphoramidites

This protocol is a generalized procedure for automated solid-phase RNA synthesis.

1. Synthesis Cycle:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: The TBDMS-protected RNA phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically longer for TBDMS amidites (e.g., 6-15 minutes) to overcome steric hindrance.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of failure sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

  • This cycle is repeated until the desired RNA sequence is synthesized.

2. Cleavage and Base Deprotection:

  • The solid support is treated with a mixture of aqueous ammonia (B1221849) and ethanol (B145695) (3:1 v/v) at 55°C for 12-16 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

3. 2'-O-TBDMS Deprotection:

  • The crude oligonucleotide is dried down and redissolved in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or a mixture of TEA, DMSO, and TEA·3HF.[4][5]

  • The reaction is heated at 65°C for 2.5 hours to remove the TBDMS protecting groups.[4]

  • Alternatively, 1M tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF can be used at room temperature for 12-24 hours.[8]

4. Purification:

  • The fully deprotected RNA is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Detailed Protocol for RNA Synthesis and Deprotection using 2'-O-Methyl-Protected Phosphoramidites

1. Synthesis Cycle:

  • The synthesis cycle is identical to that for TBDMS-protected phosphoramidites, with the key difference being that coupling times can be significantly shorter due to the reduced steric hindrance of the 2'-O-Methyl group.

2. Cleavage and Deprotection:

  • The deprotection of 2'-O-Methylated RNA oligonucleotides is identical to the standard deprotection protocol for DNA oligonucleotides.

  • The solid support is treated with concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine (B109427) (AMA) at elevated temperatures (e.g., 55-65°C) for a period sufficient to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. The exact time and temperature will depend on the specific base-protecting groups used (e.g., standard or ultra-mild).

3. Purification:

  • The deprotected 2'-O-Methylated RNA is purified using standard methods such as PAGE, HPLC, or cartridge purification.

Mandatory Visualizations

Structural Comparison of 2'-Protection

Caption: Structural difference between TBDMS and 2'-O-Methyl protection.

Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs for the diagram to render correctly.

Impact of 2'-O-Methylation on RNA Stability

G Effect of 2'-O-Methylation on Nuclease Resistance Unmodified_RNA Unmodified RNA Nuclease Nuclease Unmodified_RNA->Nuclease Susceptible to cleavage Degradation Degradation Nuclease->Degradation OMe_RNA 2'-O-Methylated RNA OMe_RNA->Nuclease Resistant to cleavage Stability Increased Stability OMe_RNA->Stability

Caption: 2'-O-Methylation enhances RNA stability by conferring nuclease resistance.

Conclusion

For researchers and drug development professionals aiming for high-quality, full-length RNA oligonucleotides, particularly for longer sequences, 2'-O-Methyl phosphoramidites present a compelling choice over TBDMS-protected monomers. The advantages of higher coupling efficiency, simplified deprotection, and the inherent nuclease resistance of the final product contribute to a more robust and efficient manufacturing process. While TBDMS chemistry is a well-established and viable option, the superior performance characteristics of 2'-O-Methyl phosphoramidites make them a more favorable option for demanding applications in the ever-evolving field of RNA therapeutics and research.

References

A Comparative Guide to Guanosine Phosphoramidite Coupling Efficiency in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of oligonucleotides is paramount. The choice of phosphoramidite (B1245037) building blocks, particularly for guanosine (B1672433), can significantly impact the overall yield and purity of the final product. This guide provides an objective comparison of different guanosine phosphoramidites, focusing on their coupling efficiency, and includes supporting experimental data and detailed protocols for evaluation.

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation.[1][2] The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is the most critical for the overall yield of the full-length product.[1] Even a minor decrease in coupling efficiency can lead to a substantial reduction in the final yield, especially for longer oligonucleotides.[1][3] For instance, a 50-mer oligonucleotide synthesized with a 99.5% average coupling efficiency will have a theoretical yield of approximately 78%, whereas the same oligonucleotide synthesized with a 98.5% efficiency will yield only about 52% of the full-length product.[1]

This guide focuses on the coupling efficiency of various guanosine phosphoramidites, a crucial component in oligonucleotide synthesis. The choice of the N-protecting group on the guanine (B1146940) base is a key determinant of performance.

Comparison of Guanosine Phosphoramidite Coupling Efficiencies

The selection of the appropriate N-protecting group for deoxyguanosine (dG) phosphoramidites is a critical factor influencing coupling efficiency and the potential for side reactions. The most commonly used protecting groups include isobutyryl (iBu), dimethylformamidine (dmf), and phenoxyacetyl (Pac). Each offers a unique balance of stability, deprotection kinetics, and impact on coupling performance.

Protecting GroupCommon AbbreviationTypical Coupling Efficiency (%)Key Characteristics
IsobutyryliBu-dG98.0 - 99.0Standard, cost-effective option. Slower deprotection can lead to side reactions if not properly managed.
Dimethylformamidinedmf-dG> 99.0Offers protection against depurination, which is beneficial for the synthesis of long oligonucleotides.[3] The dmf group is labile and requires milder deprotection conditions.
PhenoxyacetylPac-dG> 99.0Provides good stability during synthesis and can be removed under mild conditions, reducing the risk of base modification.
Diphenylcarbamoyldpc-dGVariableA bulky protecting group at the O6 position of guanine that can influence glycosylation reactions to favor the desired N9 isomer.[4][5] Its bulkiness may potentially affect coupling efficiency.[4]

Note: The typical coupling efficiencies listed are based on general observations from multiple sources and can be influenced by various factors as detailed in the "Factors Influencing Coupling Efficiency" section.

Experimental Protocols for Evaluating Coupling Efficiency

To objectively compare the coupling efficiency of different guanosine phosphoramidites, a standardized in-house evaluation is recommended. The following protocols outline methods for such a comparison.

Test Oligonucleotide Synthesis

Objective: To synthesize a test oligonucleotide sequence containing the guanosine phosphoramidite of interest to evaluate its coupling efficiency.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Standard phosphoramidites (dA, dC, dT)

  • Guanosine phosphoramidite to be tested (e.g., iBu-dG, dmf-dG, Pac-dG)

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole, 0.5 M DCI)

  • Capping solution (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine/water/pyridine/THF)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA solution)

Procedure:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[1]

  • Sequence Selection: Program the synthesizer to synthesize a test sequence. A homopolymer sequence (e.g., a 20-mer oligo-dG) or a mixed sequence with multiple guanosine incorporations is suitable.

  • Synthesis Cycle: The synthesis proceeds through the standard four steps for each monomer addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the activated phosphoramidite. A longer coupling time (e.g., 5-15 minutes) may be beneficial for modified or sterically hindered amidites.[6]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[7]

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[2][8]

  • Trityl Cation Monitoring: During each deblocking step, the orange-colored DMT cation is released. The absorbance of this cation is measured by the synthesizer's trityl monitor, providing a real-time indication of the coupling efficiency of the previous step.[1][7]

  • Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using an appropriate deprotection solution and conditions based on the protecting groups used.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[8]

Determination of Coupling Efficiency

A. Trityl Cation Monitoring: The average stepwise coupling efficiency can be calculated from the trityl absorbance values recorded during synthesis.[1] The intensity of the color is proportional to the number of coupled molecules in the preceding cycle.[1]

B. HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a widely used method to assess the purity of the final oligonucleotide product and, indirectly, the coupling efficiency.[9][10]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[8][10] The full-length product, typically with the 5'-DMT group still attached ("DMT-on"), is more hydrophobic and will have a longer retention time than the shorter, "failure" sequences.[10] The relative peak areas of the full-length product and the failure sequences can be used to estimate the overall success of the synthesis.

  • Anion-Exchange HPLC (AE-HPLC): This method separates oligonucleotides based on their charge (i.e., the number of phosphate groups).[8] This allows for the separation of the full-length product from shorter failure sequences.

HPLC Analysis Protocol:

  • Sample Preparation: Dissolve a small amount of the crude or purified oligonucleotide in an appropriate buffer.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 for RP-HPLC, or a quaternary ammonium-derivatized column for AE-HPLC).

  • Elution: Elute the sample using a gradient of an appropriate mobile phase (e.g., acetonitrile in triethylammonium (B8662869) acetate (B1210297) for RP-HPLC, or a salt gradient for AE-HPLC).[10][11]

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage of the full-length product.

Factors Influencing Coupling Efficiency

The coupling efficiency is not solely dependent on the choice of guanosine phosphoramidite but is also influenced by several experimental parameters:

  • Purity of Reagents: The presence of impurities, moisture, or oxidized phosphoramidites can significantly reduce coupling efficiency.[1] It is crucial to use high-quality, anhydrous reagents.

  • Activator Choice: The activator plays a critical role in protonating the phosphoramidite for the coupling reaction.[3] Common activators include 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (B129182) (DCI).[12] DCI has been shown to be a highly effective activator, often leading to faster coupling times and higher efficiency.[13][14]

  • Coupling Time: The optimal coupling time can vary depending on the phosphoramidite and the synthesizer. For sterically hindered or modified phosphoramidites, a longer coupling time may be necessary to achieve high efficiency.[6]

  • Moisture Control: Water can react with the activated phosphoramidite, reducing the amount available for coupling.[3] Therefore, maintaining anhydrous conditions throughout the synthesis process is critical.[3]

Visualizing the Workflow

The following diagram illustrates the general workflow for comparing the coupling efficiency of different guanosine phosphoramidites.

Caption: Workflow for comparing guanosine phosphoramidite coupling efficiency.

By carefully selecting the guanosine phosphoramidite and optimizing synthesis conditions, researchers can significantly improve the yield and purity of their synthetic oligonucleotides, which is crucial for downstream applications in research, diagnostics, and therapeutics.

References

A Head-to-Head Battle: Dimethylformamidine (dmf) vs. Isobutyryl (iBu) as Guanosine Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting groups is a critical decision that directly impacts the efficiency, purity, and overall success of the synthesis. The exocyclic amine of guanosine (B1672433) is particularly susceptible to side reactions and requires robust protection. For decades, the isobutyryl (iBu) group has been the standard choice. However, the demand for milder deprotection conditions, especially for the synthesis of modified oligonucleotides, has led to the widespread adoption of the more labile dimethylformamidine (dmf) protecting group.

This guide provides an objective comparison of the performance of dmf and iBu as protecting groups for guanosine in solid-phase oligonucleotide synthesis. We will delve into the experimental data available, outline detailed methodologies, and provide a clear comparison to aid in the selection of the optimal protecting group for your specific application.

At a Glance: dmf-G vs. iBu-G

Featuredmf-Guanosine (dmf-G)iBu-Guanosine (iBu-G)
Deprotection Conditions Mild and rapidHarsher and more prolonged
Deprotection Reagents Concentrated ammonium (B1175870) hydroxide (B78521), Ammonium hydroxide/methylamine (B109427) (AMA)Concentrated ammonium hydroxide
Deprotection Time 1-2 hours at 55°C with ammonium hydroxide; ~10 minutes at 65°C with AMA[1]5+ hours at 55°C with ammonium hydroxide[1]
Prevention of Depurination Electron-donating nature offers protection against depurination during the acidic detritylation step.[2]Offers less protection against depurination compared to dmf-G.
Compatibility Ideal for synthesis of oligonucleotides with sensitive modifications.Standard for routine, unmodified oligonucleotides.
Relative Deprotection Rate Approximately 4 times faster than iBu-G.Slower, often the rate-limiting step in deprotection.

Performance Data: A Quantitative Look

Table 1: Comparison of Final Yield for a 10-mer Oligonucleotide Containing a Protected 2-Aminopurine Residue [3]

Protecting GroupInitial Yield (DMT-on, OD at 260 nm)Final Yield (DMT-off, OD at 260 nm)
iBu 363276
dmf 156111

Note: The lower yield with the dmf-protected amidite in this specific case was accompanied by the appearance of an extra peak in the HPLC chromatogram, suggesting a potential side reaction during synthesis or deprotection of this particular modified nucleoside.[3] It is important to note that this data is for a guanosine analog and may not be directly extrapolated to standard guanosine. However, it highlights the importance of optimizing synthesis and deprotection protocols for the specific protecting group and oligonucleotide sequence.

The Chemistry of Protection and Deprotection

The choice between dmf and iBu fundamentally revolves around the lability of the protecting group and its impact on the overall synthesis workflow.

The Standard Workflow: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides on a solid support follows a cyclical four-step process for each nucleotide addition:

  • Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside.

  • Coupling: Activation of the incoming phosphoramidite (B1245037) and its coupling to the free 5'-hydroxyl group of the support-bound chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Detritylation Detritylation Coupling Coupling Detritylation->Coupling Free 5'-OH Capping Capping Coupling->Capping Phosphite Triester Oxidation Oxidation Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester End Cleavage and Deprotection Oxidation->End Elongated Chain Start Solid Support with first Nucleoside Start->Detritylation

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Deprotection: The Key Difference

The final and crucial stage of oligonucleotide synthesis is the removal of all protecting groups and cleavage from the solid support. It is at this stage that the choice between dmf and iBu has the most significant impact.

  • iBu-G Deprotection: The isobutyryl group is chemically robust and requires prolonged exposure to concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for over 5 hours) for its complete removal.[1] This can be the rate-limiting step of the entire deprotection process.[1]

  • dmf-G Deprotection: The dimethylformamidine group is significantly more labile. Complete deprotection can be achieved under much milder conditions. Standard protocols include:

    • Concentrated ammonium hydroxide at 55°C for 1-2 hours.[4]

    • A mixture of ammonium hydroxide and methylamine (AMA) at 65°C for as little as 10 minutes.[1]

    • Room temperature deprotection with concentrated ammonia (B1221849) is also possible, though it requires a longer duration (e.g., 8 hours).[3][5]

The faster deprotection offered by dmf-G is particularly advantageous when synthesizing oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or other sensitive functional groups.

Deprotection_Comparison cluster_iBu iBu-G Deprotection cluster_dmf dmf-G Deprotection iBu_Oligo Oligo with iBu-G iBu_Conditions Conc. NH4OH 55°C, 5+ hours iBu_Oligo->iBu_Conditions iBu_Product Deprotected Oligo iBu_Conditions->iBu_Product dmf_Oligo Oligo with dmf-G dmf_Conditions Conc. NH4OH 55°C, 1-2 hours OR AMA, 65°C, 10 min dmf_Oligo->dmf_Conditions dmf_Product Deprotected Oligo dmf_Conditions->dmf_Product

References

Navigating the Maze of Synthetic RNA Purity: A Comparative Guide to HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of synthetic RNA therapeutics and diagnostics, ensuring the purity of these molecules is paramount. This guide provides a detailed comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the comprehensive evaluation of synthetic RNA purity. We present a side-by-side analysis of their capabilities, supported by experimental protocols and quantitative data, to empower you in selecting the optimal strategy for your research and development needs.

The therapeutic potential of synthetic RNA, from mRNA vaccines to siRNA-based gene silencing, is directly linked to the precise sequence and structural integrity of the RNA molecule. Impurities introduced during chemical synthesis, such as truncated sequences (N-1, N-2), elongated sequences (N+1), or other modifications, can compromise the efficacy and safety of the final product. Therefore, robust analytical methods are crucial for the characterization and quality control of synthetic RNA.

At a Glance: HPLC vs. Mass Spectrometry for RNA Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a well-established technique for separating molecules based on their physicochemical properties. For RNA analysis, Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common modality. It offers excellent resolution for separating different RNA species. Mass Spectrometry (MS), on the other hand, identifies and quantifies molecules based on their mass-to-charge ratio. When coupled with a separation technique like HPLC (LC-MS), it provides an unparalleled level of specificity and sensitivity for impurity identification.

Here, we provide a comparative overview of these two powerful techniques:

FeatureHPLC (UV Detection)Mass Spectrometry (esp. LC-MS)
Primary Function Separation and QuantificationIdentification and Quantification
Resolution High resolution for length-based separation (e.g., N-1, N+1 impurities).[1]Provides mass-based identification, which can distinguish between impurities with the same length but different compositions.[2]
Sensitivity Generally in the low nanogram range.[3]High sensitivity, often in the picogram to femtogram range, allowing for the detection of trace-level impurities.[4][5]
Limit of Detection (LOD) Typically in the low ng/mL range.Can reach sub-ng/mL levels.[6]
Limit of Quantification (LOQ) In the range of a few ng/mL.[6]Can be as low as a few ng/mL, with some methods reaching the pg/mL range.[5][6]
Dynamic Range Good, but can be limited by detector saturation for highly abundant species.Wide dynamic range, enabling the detection of both major and minor components in a single run.[5]
Impurity Identification Primarily based on retention time, which may not be sufficient for definitive identification.Provides accurate mass measurements, enabling the confident identification of unknown impurities and sequence variants.[2]
Structural Information Limited to no structural information beyond what can be inferred from retention behavior.Can provide detailed structural information through fragmentation analysis (MS/MS).
Throughput Relatively high, with typical run times of 15-30 minutes.Can be lower due to the complexity of data analysis, although modern software is improving throughput.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise for operation and data interpretation.

The Workflow: A Logical Path to Purity Assessment

The process of evaluating synthetic RNA purity using HPLC and Mass Spectrometry follows a structured workflow, from sample preparation to data analysis and interpretation.

RNA_Purity_Workflow cluster_synthesis RNA Synthesis & Initial QC cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis synthesis Synthetic RNA (Crude Product) initial_qc Initial QC (e.g., UV-Vis) synthesis->initial_qc hplc_prep Sample Preparation (Dilution) initial_qc->hplc_prep To HPLC ms_prep Sample Preparation (Desalting) initial_qc->ms_prep To MS hplc_analysis IP-RP-HPLC Separation hplc_prep->hplc_analysis uv_detection UV Detection (260 nm) hplc_analysis->uv_detection hplc_data Purity Assessment (% Area) uv_detection->hplc_data final_report Final Purity Report hplc_data->final_report lc_ms_analysis LC-MS (ESI-Q-TOF) ms_prep->lc_ms_analysis ms_data Impurity ID & Quantification lc_ms_analysis->ms_data ms_data->final_report

Caption: Workflow for synthetic RNA purity analysis.

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the analysis of synthetic RNA by IP-RP-HPLC and ESI-Q-TOF Mass Spectrometry.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for RNA Purity Assessment

This protocol is designed for the separation of a synthetic RNA oligonucleotide from its synthesis-related impurities, primarily truncated sequences.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a UV detector.

Materials:

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: 0.1 M TEAA in 25% (v/v) acetonitrile (B52724) in water.[3]

  • Sample: Synthetic RNA dissolved in RNase-free water to a concentration of approximately 1 mg/mL.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject 5-10 µL of the RNA sample.

  • Chromatographic Separation: Perform a linear gradient elution. A typical gradient might be from 5% to 65% Mobile Phase B over 20-30 minutes at a flow rate of 0.5-1.0 mL/min. The column temperature is typically maintained at 50-60°C to denature RNA secondary structures.

  • Detection: Monitor the elution profile at 260 nm.

  • Data Analysis: Integrate the peak areas of the main product and all impurity peaks. Calculate the purity of the synthetic RNA as the percentage of the main peak area relative to the total peak area.

Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry for Impurity Identification

This protocol outlines the use of LC-MS for the accurate mass determination of synthetic RNA and its impurities.

Instrumentation:

  • A high-resolution mass spectrometer such as a Q-TOF instrument coupled to a UPLC/HPLC system.

Materials:

  • LC System: Use an IP-RP-HPLC method compatible with MS, typically using a volatile ion-pairing agent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) in the mobile phase.

  • Sample Preparation: The RNA sample may require desalting prior to MS analysis to minimize adduct formation. This can be achieved through methods like ethanol (B145695) precipitation or using a desalting column.

Procedure:

  • LC Separation: Perform the chromatographic separation using an MS-compatible IP-RP method.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Analyzer: Operate the Q-TOF in full scan mode to acquire high-resolution mass spectra.

    • Mass Range: Set a mass range appropriate for the expected molecular weight of the RNA and its impurities (e.g., m/z 500-5000).

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable and efficient ionization.

  • Data Processing:

    • Deconvolute the raw mass spectra to determine the neutral molecular weights of the detected species.

    • Compare the measured masses to the theoretical masses of the target RNA and potential impurities (e.g., N-1, N+1, depurinated species) to identify them.

Conclusion

The evaluation of synthetic RNA purity is a critical step in the development of RNA-based therapeutics and diagnostics. Both HPLC and Mass Spectrometry are indispensable tools in this process, each offering unique advantages. HPLC, particularly IP-RP-HPLC with UV detection, provides a robust and reliable method for quantifying the purity of the bulk sample and resolving length-based impurities. Mass Spectrometry, especially when coupled with HPLC, delivers unparalleled specificity and sensitivity for the definitive identification and characterization of a wide range of impurities, even at trace levels.

For routine quality control and purity assessment based on length, HPLC is often sufficient and cost-effective. However, for in-depth characterization, impurity profiling, and troubleshooting synthesis issues, the detailed structural information provided by Mass Spectrometry is invaluable. A comprehensive approach that leverages the strengths of both techniques will provide the highest level of confidence in the purity and quality of synthetic RNA, ultimately accelerating the path from research to clinical application.

References

A Researcher's Guide to 2'-Hydroxyl Protection in RNA Synthesis: TBDMS vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of the 2'-hydroxyl protecting group is a critical decision that significantly impacts the yield, purity, and overall success of oligonucleotide synthesis. The long-standing incumbent, tert-butyldimethylsilyl (TBDMS), is now frequently compared with newer alternatives that promise enhanced efficiency and purity. This guide provides an objective, data-driven comparison of TBDMS with two prominent alternatives: triisopropylsilyloxymethyl (TOM) and 2'-bis(2-acetoxyethoxy)methyl (ACE).

The ideal 2'-hydroxyl protecting group must be stable throughout the iterative cycles of solid-phase synthesis and then be cleanly removed under conditions that do not compromise the integrity of the newly synthesized RNA strand. Factors such as steric hindrance, which affects coupling efficiency, and the potential for side reactions like 2'- to 3'-silyl migration are key considerations in selecting the appropriate chemistry.

Performance Comparison: TBDMS vs. TOM vs. ACE

The selection of a 2'-hydroxyl protecting group directly influences several key performance metrics in solid-phase RNA synthesis. The following tables summarize the quantitative data gathered from various experimental studies, offering a clear comparison of the TBDMS, TOM, and ACE chemistries.

Table 1: Comparison of Key Synthesis Parameters

ParameterTBDMS (tert-butyldimethylsilyl)TOM (Triisopropylsilyloxymethyl)ACE (2'-bis(2-acetoxyethoxy)methyl)
Chemical Nature Silyl (B83357) EtherSilyl Ether (Acetal Linkage)Orthoester
Typical Coupling Time Up to 6 minutes[1]~2.5 minutes[1]Not explicitly stated, but described as "faster coupling rates"[2]
Step-wise Coupling Efficiency ~98-99%>99%>99%[3]
Steric Hindrance High[1]Low[1]Low
Key Advantage Well-established chemistryReduced steric hindrance, prevents 2'-3' migration[1]High yields for long RNA, nuclease resistance of protected oligo[2][3]
Key Disadvantage Steric hindrance can lower efficiency; potential for 2'-3' migration[1]Can be less compatible with certain modifications compared to TBDMSRequires a different 5'-protecting group (silyl ether) and modified synthesizer protocols[1][4]

Table 2: Deprotection Conditions

Protecting GroupReagentsTemperatureDurationKey Considerations
TBDMS Triethylamine (B128534) trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (B91410) (TBAF) in DMSO or NMP65°C2.5 hours[5]TBAF performance can be variable due to water content.[5]
TOM Triethylamine trihydrofluoride (TEA·3HF) in DMSO65°C2.5 hoursDeprotection is fast and reliable.
ACE Mildly acidic buffer (e.g., 100 mM TEMED-acetate, pH 3.8)60°C30 minutes[3]Extremely mild conditions preserve the integrity of the RNA.[3]

Experimental Workflows and Logical Relationships

The solid-phase synthesis of RNA follows a cyclical process of deblocking, coupling, capping, and oxidation. The choice of 2'-hydroxyl protecting group influences the specifics of this workflow, particularly the deblocking step.

RNA_Synthesis_Workflow cluster_TBDMS_TOM TBDMS / TOM Workflow cluster_ACE 2'-ACE Workflow start_tt Start: Nucleoside on Solid Support (5'-DMT on) deblock_tt 1. Deblocking (Detritylation) (Acidic: e.g., TCA) start_tt->deblock_tt couple_tt 2. Coupling (Activated Phosphoramidite) deblock_tt->couple_tt cap_tt 3. Capping (Acetic Anhydride) couple_tt->cap_tt oxidize_tt 4. Oxidation (Iodine Solution) cap_tt->oxidize_tt end_tt Repeat Cycle or Proceed to Deprotection oxidize_tt->end_tt end_tt->deblock_tt Next Cycle start_ace Start: Nucleoside on Solid Support (5'-Silyl on) deblock_ace 1. Deblocking (Desilylation) (Fluoride: e.g., TEA·3HF) start_ace->deblock_ace couple_ace 2. Coupling (Activated Phosphoramidite) deblock_ace->couple_ace cap_ace 3. Capping (Acetic Anhydride) couple_ace->cap_ace oxidize_ace 4. Oxidation (Iodine Solution) cap_ace->oxidize_ace end_ace Repeat Cycle or Proceed to Deprotection oxidize_ace->end_ace end_ace->deblock_ace Next Cycle

Comparison of RNA synthesis workflows for TBDMS/TOM and 2'-ACE chemistries.

The primary difference in the synthesis cycle lies in the 5'-deprotection step. TBDMS and TOM chemistries utilize the traditional acid-labile DMT group, while the 2'-ACE chemistry employs a fluoride-labile 5'-silyl ether. This "orthogonal" protection scheme allows for the use of an acid-labile 2'-ACE group.

Deprotection_Pathway cluster_deprotection Deprotection Steps cluster_2prime 2'-Hydroxyl Deprotection start Fully Protected RNA on Solid Support cleavage 1. Cleavage from Support & Base/Phosphate (B84403) Deprotection (e.g., AMA or NH4OH/Ethanol) start->cleavage tbdms_tom_dep TBDMS / TOM (Fluoride Source, e.g., TEA·3HF) cleavage->tbdms_tom_dep ace_dep 2'-ACE (Mild Acid, pH 3.8) cleavage->ace_dep end_rna Fully Deprotected RNA tbdms_tom_dep->end_rna ace_dep->end_rna

General deprotection pathway for synthetic RNA.

Detailed Experimental Protocols

The following are summarized, representative protocols for solid-phase RNA synthesis using TBDMS, TOM, and 2'-ACE protecting groups.

Protocol 1: TBDMS-Protected RNA Synthesis and Deprotection

Synthesis Cycle (Automated Synthesizer):

  • Deblocking (Detritylation): Treatment with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) to remove the 5'-DMT group.

  • Coupling: Activation of the TBDMS-protected phosphoramidite (B1245037) (0.05-0.2 M) with an activator like 0.25 M 5-ethylthiotetrazole (ETT) and coupling to the free 5'-hydroxyl of the growing chain. A coupling time of up to 6 minutes is typically used.[1]

  • Capping: Acetylation of unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate triester using an iodine solution.

Deprotection:

  • Cleavage and Base/Phosphate Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine (B109427) (1:1) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[5]

  • 2'-TBDMS Group Removal: The oligonucleotide is dissolved in anhydrous DMSO, and triethylamine trihydrofluoride (TEA·3HF) is added. The mixture is heated at 65°C for 2.5 hours.[5]

  • Purification: The crude RNA is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: TOM-Protected RNA Synthesis and Deprotection

Synthesis Cycle (Automated Synthesizer): The synthesis cycle is very similar to the TBDMS protocol, with the key difference being a shorter coupling time.

  • Deblocking (Detritylation): Treatment with 3% TCA in dichloromethane.

  • Coupling: Activation of the TOM-protected phosphoramidite with an activator like ETT. A shorter coupling time of approximately 2.5 minutes is sufficient due to lower steric hindrance.[1]

  • Capping: Acetylation of unreacted 5'-hydroxyl groups.

  • Oxidation: Oxidation of the phosphite triester with an iodine solution.

Deprotection:

  • Cleavage and Base/Phosphate Deprotection: Treatment with ammonium (B1175870) hydroxide/methylamine (AMA) for 10 minutes at 65°C or ethanolic methylamine (EMAM) overnight at room temperature.

  • 2'-TOM Group Removal: The oligonucleotide is dissolved in anhydrous DMSO, and TEA·3HF is added. The mixture is heated at 65°C for 2.5 hours.

  • Purification: The crude RNA is purified via PAGE or HPLC.

Protocol 3: 2'-ACE RNA Synthesis and Deprotection

Synthesis Cycle (Automated Synthesizer): This chemistry uses an "orthogonal" protection scheme, which requires a modified synthesis cycle.

  • Deblocking (Desilylation): Removal of the 5'-silyl ether protecting group using a fluoride source like TEA·3HF.

  • Coupling: Activation of the 2'-ACE-protected phosphoramidite and coupling to the free 5'-hydroxyl group.

  • Capping: Acetylation of unreacted 5'-hydroxyl groups.

  • Oxidation: Oxidation of the phosphite triester.

Deprotection:

  • Phosphate Deprotection: The methyl protecting groups on the phosphates are removed using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.[4]

  • Cleavage and Base Deprotection: The support is treated with 40% aqueous methylamine for 10 minutes at 55°C. This step also modifies the 2'-ACE groups.[4]

  • 2'-ACE Group Removal: The 2'-ACE groups are removed by hydrolysis in a mildly acidic buffer (e.g., 100 mM TEMED-acetate, pH 3.8) at 60°C for 30 minutes.[3]

  • Purification: The 2'-ACE protected RNA can be purified before the final deprotection step, as it is nuclease resistant. Final purification of the fully deprotected RNA is typically done by HPLC or PAGE.[2][3]

Conclusion

The choice between TBDMS, TOM, and ACE chemistries depends on the specific requirements of the RNA synthesis.

  • TBDMS remains a viable and well-understood chemistry, but its lower coupling efficiency and potential for side reactions can be limiting, especially for longer oligonucleotides.

  • TOM offers a significant improvement over TBDMS, with higher coupling efficiencies and shorter synthesis times, making it a robust choice for a wide range of applications.[1] The prevention of 2'-3' silyl migration is a key advantage for ensuring the fidelity of the synthesized RNA.

  • 2'-ACE chemistry represents a paradigm shift with its orthogonal protection strategy. It is particularly advantageous for the synthesis of long and complex RNA molecules, offering high yields and purity.[2][3] The ability to handle and purify the RNA with the 2'-ACE groups still attached provides additional flexibility and protection against degradation.

For researchers prioritizing speed and efficiency for standard length oligonucleotides, TOM-protected monomers present a compelling alternative to TBDMS. For those embarking on the synthesis of long RNAs or requiring the highest possible purity, the investment in the modified protocols for 2'-ACE chemistry may be highly rewarding.

References

A Head-to-Head Comparison: TBDMS- vs. TOM-Protected Phosphoramidites in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of RNA, the choice of 2'-hydroxyl protecting group on the phosphoramidite (B1245037) monomers is a critical decision that significantly impacts the yield, purity, and overall success of oligonucleotide synthesis. The two most prominent protecting groups utilized are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for various research and drug development applications.

Executive Summary

TOM-protected phosphoramidites generally exhibit superior performance in RNA synthesis compared to the more traditional TBDMS-protected monomers. The key advantage of the TOM group lies in its reduced steric hindrance, which translates to higher coupling efficiencies and allows for shorter coupling times.[1][2][3][4][5][6] This is particularly impactful in the synthesis of long RNA oligonucleotides, where the cumulative effect of coupling efficiency significantly influences the final yield of the full-length product.[2][7] Furthermore, the acetal (B89532) linkage of the TOM group prevents the 2' to 3' migration that can occur with TBDMS monomers under basic conditions, thus avoiding the formation of non-biological 2'-5' phosphodiester linkages.[1][3][4][5][6]

While TBDMS chemistry is well-established and remains a viable option, the superior performance and reliability of TOM monomers make them a compelling choice for demanding RNA synthesis applications, especially for long sequences or when high fidelity is paramount.

Performance Data: TBDMS vs. TOM Monomers

The following table summarizes the key performance differences observed between TBDMS and TOM monomers based on available experimental data.

FeatureTBDMS-Protected PhosphoramiditesTOM-Protected PhosphoramiditesSignificance
Average Coupling Efficiency ~98-99%>99.4%[8]Higher fidelity and yield of full-length product, especially for long oligonucleotides.
Typical Coupling Time Longer (e.g., up to 6 minutes)[1][9]Shorter (e.g., 2.5 minutes)[1][8]Increased synthesis speed and throughput.
Steric Hindrance High[2][3]Low[1][3][5][6]Facilitates more efficient coupling.
2' to 3' Migration Prone to migration under basic conditions[3][5][6]Migration prevented by acetal linkage[1][4][5][6]Avoids formation of non-biological 2'-5' linkages, ensuring higher product purity.
Deprotection of 2'-OH Group Requires a fluoride (B91410) source, e.g., triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[1][10]Requires a fluoride source, typically 1 M TBAF in tetrahydrofuran (B95107) (THF).[1][3]Both require fluoride, but conditions are well-established for each.
Suitability for Long RNA Synthesis Less suitable due to lower cumulative yield.[2][7]Highly suitable, enabling synthesis of RNAs >100 nucleotides.[4][7][11]TOM is the preferred choice for long RNA sequences.

Experimental Protocols

The synthesis of RNA oligonucleotides using both TBDMS and TOM monomers follows a standard four-step cycle for each nucleotide addition on an automated DNA/RNA synthesizer. The key differences lie in the coupling times and the final deprotection steps.

Automated RNA Synthesis Cycle

The cycle consists of detritylation, coupling, capping, and oxidation.

  • Detritylation: The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), to expose the free 5'-hydroxyl group.[1]

  • Coupling: The phosphoramidite monomer (either TBDMS- or TOM-protected) is activated by a tetrazole derivative, such as 5-ethylthiotetrazole (ETT) or 5-benzylmercaptotetrazole (BMT), and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][10]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically acetic anhydride, to prevent the formation of deletion mutants in subsequent cycles.[1]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution.[1]

This four-step cycle is repeated until the desired RNA sequence is assembled.

Deprotection and Cleavage

For TBDMS-protected Oligonucleotides:

  • Cleavage and Base Deprotection: The oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed using a mixture of aqueous ammonia (B1221849) and ethanolic methylamine (B109427).[10]

  • 2'-O-TBDMS Deprotection: The TBDMS groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[1][9]

For TOM-protected Oligonucleotides:

  • Cleavage and Base Deprotection: Similar to the TBDMS protocol, the oligonucleotide is cleaved from the support, and the base and phosphate protecting groups are removed. This is often achieved using a solution of 10 M methylamine in 50% ethanol (B145695) or ammonium (B1175870) hydroxide/methylamine (AMA).[1][12]

  • 2'-O-TOM Deprotection: The TOM groups are removed using 1 M TBAF in tetrahydrofuran (THF).[1][3] This reaction is typically quenched with an aqueous buffer.[1]

Visualizing the Chemical Differences and Synthesis Workflow

To better understand the structural and process differences, the following diagrams illustrate the protecting groups, the synthesis cycle, and the logical relationship between protecting group properties and synthesis outcomes.

Chemical Structures of 2'-OH Protecting Groups cluster_TBDMS TBDMS (tert-butyldimethylsilyl) cluster_TOM TOM (triisopropylsilyloxymethyl) TBDMS_structure TOM_structure

Caption: TBDMS and TOM protecting groups.

Automated RNA Synthesis Cycle A 1. Detritylation (DMT Removal) B 2. Coupling (Monomer Addition) A->B Exposes 5'-OH C 3. Capping (Unreacted Chain Termination) B->C Forms Phosphite Triester D 4. Oxidation (Phosphite to Phosphate) C->D D->A Ready for Next Cycle

Caption: The four-step automated RNA synthesis cycle.

Influence of Protecting Group on Synthesis Outcome cluster_TBDMS TBDMS cluster_TOM TOM a1 High Steric Hindrance a2 Slower Coupling a1->a2 a3 Lower Yield (especially for long RNA) a2->a3 b1 Low Steric Hindrance b2 Faster Coupling b1->b2 b3 Higher Yield b2->b3

Caption: Logical relationship of protecting group properties and synthesis outcome.

References

The Influence of 2'-O-Protecting Groups on Oligonucleotide Hybridization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is paramount in the design of effective oligonucleotide therapeutics. Among the most critical modifications are 2'-O-protecting groups, which significantly impact the hybridization properties, nuclease resistance, and overall performance of synthetic oligonucleotides. This guide provides an objective comparison of common 2'-O-protecting groups, supported by experimental data, to aid in the rational design of oligonucleotides for various research and therapeutic applications.

The strategic incorporation of 2'-O-protecting groups onto the ribose sugar of nucleotides can dramatically alter the physicochemical properties of an oligonucleotide. These modifications primarily function to enhance stability against nuclease degradation and to modulate the binding affinity of the oligonucleotide to its target sequence. The choice of a specific 2'-O-protecting group can therefore mean the difference between a potent therapeutic agent and an ineffective one.

Comparative Analysis of Hybridization Properties

The impact of different 2'-O-protecting groups on the thermal stability of oligonucleotide duplexes is a key consideration. The melting temperature (Tm), the temperature at which half of the duplex DNA denatures, is a direct measure of this stability. An increase in Tm generally indicates a higher binding affinity. The following table summarizes the reported effects of several common 2'-O-modifications on the melting temperature of oligonucleotide duplexes.

2'-O-Protecting GroupAbbreviationChange in Melting Temperature (ΔTm) per modification (°C)Key Characteristics
2'-O-Methyl2'-OMe+0.9 to +1.6[1]Enhances nuclease resistance and binding affinity.[2]
2'-O-Methoxyethyl2'-MOE+0.9 to +1.6[1]Provides excellent nuclease resistance and high binding affinity.[1][3]
2'-Fluoro2'-F~+2.5[1]Significantly increases thermal stability and confers nuclease resistance.[4]
2'-O-Cyanoethyl2'-OCESee NotesShowed the highest Tm in a specific study compared to 2'-OMe and 2'-MOE.[5]
2'-Amino-Destabilizes duplexes[6]Generally not used to enhance hybridization.
2'-O-Propyl-+1.8 (DNA-DNA), +3.1 (DNA-RNA)[7]Increases duplex stability.
2'-O-[2-(Guanidinium)ethyl]2'-O-GE+3.2 (to RNA)[8]Significantly enhances binding affinity to RNA and duplex DNA.[8]

Note: The ΔTm values can vary depending on the sequence context, the number of modifications, and the nature of the complementary strand (DNA or RNA). For instance, the effect of 2'-O-modification can differ between uridine (B1682114) and adenosine (B11128) residues.[5] 2'-O-Methyl and 2'-O-Methoxyethyl modifications generally increase the Tm of RNA:RNA duplexes but have smaller effects on RNA:DNA stability.[2]

Impact on Nuclease Resistance

A primary driver for the development of 2'-O-modified oligonucleotides is the need to overcome their rapid degradation by nucleases in biological systems.[9][10] Unmodified DNA and RNA oligonucleotides are quickly broken down by both endo- and exonucleases.[2][10]

  • 2'-O-Methyl (2'-OMe): This modification provides significant resistance to single-stranded endonucleases.[2] However, it does not fully protect against exonuclease digestion, necessitating additional modifications at the oligonucleotide ends.[2] DNA oligonucleotides with 2'-OMe modifications are typically 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[2]

  • 2'-O-Methoxyethyl (2'-MOE): 2'-MOE modifications offer superior nuclease resistance compared to both unmodified and 2'-OMe modified oligonucleotides.[1][11] The bulkier methoxyethyl group provides steric hindrance that protects against nuclease degradation.[4]

  • 2'-Fluoro (2'-F): The presence of a fluorine atom at the 2' position also confers a degree of nuclease resistance.[4]

  • Constrained Modifications (cMOE and cEt): Bicyclic nucleic acids that combine the 2'-O-methoxyethyl (cMOE) or 2'-O-ethyl (cEt) modification with a 2',4'-bridge exhibit exceptionally high nuclease resistance.[12]

Logical Workflow for Selecting a 2'-O-Protecting Group

The selection of an appropriate 2'-O-protecting group is a critical step in the design of therapeutic oligonucleotides. The following diagram illustrates the logical considerations and their impact on the final properties of the oligonucleotide.

G cluster_0 Design Goal cluster_1 2'-O-Protecting Group Selection cluster_2 Resulting Oligonucleotide Properties High Binding Affinity (Increased Tm) High Binding Affinity (Increased Tm) 2'-F 2'-F High Binding Affinity (Increased Tm)->2'-F Primary Goal Other (e.g., 2'-O-GE) Other (e.g., 2'-O-GE) High Binding Affinity (Increased Tm)->Other (e.g., 2'-O-GE) Specialized Goal Enhanced Nuclease Resistance Enhanced Nuclease Resistance 2'-MOE 2'-MOE Enhanced Nuclease Resistance->2'-MOE Primary Goal 2'-OMe 2'-OMe Enhanced Nuclease Resistance->2'-OMe Secondary Goal Significantly Increased Tm Significantly Increased Tm 2'-F->Significantly Increased Tm High Tm & Excellent Nuclease Resistance High Tm & Excellent Nuclease Resistance 2'-MOE->High Tm & Excellent Nuclease Resistance Moderate Tm & Good Nuclease Resistance Moderate Tm & Good Nuclease Resistance 2'-OMe->Moderate Tm & Good Nuclease Resistance Specialized Properties Specialized Properties Other (e.g., 2'-O-GE)->Specialized Properties G Oligonucleotide Synthesis Oligonucleotide Synthesis 2'-O-Modification 2'-O-Modification Oligonucleotide Synthesis->2'-O-Modification Purification & QC Purification & QC 2'-O-Modification->Purification & QC Hybridization Assay (Tm) Hybridization Assay (Tm) Purification & QC->Hybridization Assay (Tm) Nuclease Resistance Assay Nuclease Resistance Assay Purification & QC->Nuclease Resistance Assay Data Analysis & Comparison Data Analysis & Comparison Hybridization Assay (Tm)->Data Analysis & Comparison Nuclease Resistance Assay->Data Analysis & Comparison Selection of Optimal Modification Selection of Optimal Modification Data Analysis & Comparison->Selection of Optimal Modification

References

Safety Operating Guide

Proper Disposal of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a key reagent in RNA synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.

Immediate Safety Considerations

This compound is classified as a hazardous substance.[1] Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and specific safety information before handling this compound.

Key Hazards:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Hazard Data
Hazard ClassificationGHS CodeSignal WordPictogram
Harmful if swallowedH302WarningGHS07 (Harmful/Irritant)
Causes skin irritationH315WarningGHS07 (Harmful/Irritant)

Data sourced from Fluorochem product information.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound and associated waste. This procedure is based on general best practices for hazardous laboratory waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step. Three main types of waste will be generated from the use of this phosphoramidite:

  • Solid, Unused Reagent: Collect any expired or unwanted solid this compound in its original container or a clearly labeled, compatible, and sealable waste container.

  • Contaminated Labware: Disposable items that have come into direct contact with the phosphoramidite, such as pipette tips, weigh boats, gloves, and absorbent paper, must be considered hazardous waste. Collect these items in a dedicated, clearly labeled, and sealed container or heavy-duty plastic bag.

  • Liquid Waste: Any solutions containing this compound, including residual amounts in solvent rinses (e.g., anhydrous acetonitrile), must be collected in a designated, labeled, and sealed hazardous waste container for organic solvents.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

  • Compatibility: Ensure waste containers are made of materials compatible with the chemical. For solid waste, the original vial is often suitable. For liquid waste, use appropriate solvent waste containers.

  • Closure: Keep all waste containers securely closed except when adding waste. This prevents the release of vapors and potential spills.

Storage

Store all waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from general lab traffic, and have secondary containment to capture any potential leaks.

Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in the regular trash. EHS will ensure the waste is transported to a licensed hazardous waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start Start: Generate Waste waste_type Identify Waste Type start->waste_type solid_reagent Solid Reagent (Unused/Expired) waste_type->solid_reagent Solid contaminated_labware Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_labware Contaminated Solid liquid_waste Liquid Waste (Solutions/Rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_reagent->collect_solid collect_labware Collect in Labeled Contaminated Waste Bag/Container contaminated_labware->collect_labware collect_liquid Collect in Labeled Solvent Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_labware->store collect_liquid->store ehs Arrange for EHS Hazardous Waste Pickup store->ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite. The following procedures are designed to ensure safe handling, operation, and disposal of this chemical in a laboratory setting.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 149559-87-5[1]
Molecular Formula C49H67N8O8PSi[1]
Molecular Weight 955.16 g/mol [1]
Form Solid[1]
Purity ≥95.0%[1]
Applications Widely used in RNA synthesis, the study of RNA structure and function, and the chemical modification of synthetic nucleic acid molecules.[1]

Immediate Safety and Handling Precautions

Storage and Stability:

  • Store refrigerated at 2 to 8°C.[3]

  • Keep the container tightly closed in a dry, well-ventilated area, preferably in a freezer at -20°C.[4]

  • The compound is moisture-sensitive; handle under an inert, dry atmosphere such as argon.[3]

  • In anhydrous acetonitrile (B52724) solution, stability is typically 2-3 days.[3]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this chemical.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect from splashes.[2][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[5] Always inspect gloves before use and use proper removal techniques.[6] Dispose of contaminated gloves after use.[6]
Body Protection Laboratory CoatA lab coat must be worn to protect skin and clothing.[5][6]
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.[2]

Operational Plan: Step-by-Step Handling Procedure

Dissolution and Use in Synthesis:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work must be performed in a certified chemical fume hood.

  • Inert Atmosphere: Purge the vial containing the solid phosphoramidite (B1245037) with a dry, inert gas like argon. All steps should be carried out under positive argon pressure to prevent exposure to air and moisture.[3]

  • Solvent Selection: Use anhydrous acetonitrile for dissolution. The solvent should contain less than 30 ppm of water.[7] It is recommended to use molecular sieves to ensure the solvent is dry.[7]

  • Dissolution: Carefully dissolve the solid this compound in the anhydrous acetonitrile to the desired concentration, typically between 0.05 M and 0.1 M for automated synthesis.[7]

  • Transfer: Use dry syringes or cannulas to transfer the phosphoramidite solution to the synthesizer.

  • Synthesis: The phosphoramidite is used in the coupling step of oligonucleotide synthesis, where it reacts with the 5'-hydroxyl group of the growing oligonucleotide chain.[8]

Disposal Plan: Waste Management and Decontamination

Proper disposal of waste containing this compound is critical to ensure laboratory and environmental safety. The primary method involves a controlled deactivation process through hydrolysis.[2]

Deactivation of Unused Phosphoramidite:

  • Dissolution: For solid waste, dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[2]

  • Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[2]

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the reactive phosphoramidite.[2]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Spill Management:

In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand.[2] Collect the absorbed material in a sealed container for disposal.[2] Decontaminate the affected surface with alcohol.[2]

Experimental Workflow and Safety Protocol

G cluster_prep Preparation cluster_handling Handling and Dissolution cluster_disposal Disposal of Unused Reagent prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_fumehood Work in a Chemical Fume Hood prep_ppe->prep_fumehood handle_inert Handle under Inert Gas (Argon) handle_dissolve Dissolve in Anhydrous Acetonitrile handle_inert->handle_dissolve handle_transfer Transfer to Synthesizer handle_dissolve->handle_transfer disp_dissolve Dissolve Waste in Acetonitrile disp_hydrolyze Hydrolyze with 5% Sodium Bicarbonate (aq) (24 hours) disp_dissolve->disp_hydrolyze disp_collect Collect in Hazardous Waste Container disp_hydrolyze->disp_collect disp_dispose Dispose via EHS Office disp_collect->disp_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.